Hexahydro-1H-azepine-1-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
azepane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-8-5-3-1-2-4-6-8/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPVTTKYSPOWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179802 | |
| Record name | Hexahydro-1H-azepine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25114-81-2 | |
| Record name | N-Formylhexahydroazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25114-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1H-azepine-1-carbaldehyde | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025114812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25114-81-2 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Hexahydro-1H-azepine-1-carbaldehyde | |
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| Record name | Hexahydro-1H-azepine-1-carbaldehyde | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.376 | |
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Foundational & Exploratory
synthesis of Hexahydro-1H-azepine-1-carbaldehyde reaction conditions and yield
An In-Depth Technical Guide to the Synthesis of Hexahydro-1H-azepine-1-carbaldehyde
This guide provides a comprehensive overview of the synthetic methodologies for producing this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and comparative data to facilitate informed decisions in experimental design.
Introduction: The Significance of the Azepane Scaffold
This compound, also known as N-formylhexamethyleneimine or azepane-1-carbaldehyde, is a versatile seven-membered heterocyclic compound.[1][2] The azepane core structure is a prevalent motif in a wide array of biologically active molecules and pharmaceutical agents.[1] The inherent conformational flexibility of the seven-membered ring is a critical factor, allowing for diverse spatial arrangements that can be pivotal for biological efficacy.[1] This has rendered azepane derivatives a significant area of focus in the realms of drug discovery and synthetic organic chemistry.[1] This guide will delve into the prevalent and efficient methods for the synthesis of this important building block.
Primary Synthetic Strategy: Direct Formylation of Hexamethyleneimine
The most direct and commonly employed route for the synthesis of this compound is the N-formylation of its parent amine, hexamethyleneimine (also known as hexahydro-1H-azepine).[1] This approach is favored for its straightforwardness and generally high yields. Two prominent methods for achieving this transformation will be discussed in detail: classical formylation using ethyl formate and a modern catalytic approach.
Method 1: Classical N-Formylation with Ethyl Formate
This method represents a robust and widely used procedure for the N-formylation of secondary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism where the nitrogen atom of hexamethyleneimine attacks the electrophilic carbonyl carbon of ethyl formate.
Reaction Mechanism: Nucleophilic Acyl Substitution
Caption: Nucleophilic attack of hexamethyleneimine on ethyl formate.
Experimental Protocol:
A detailed, step-by-step methodology for this synthesis is as follows[3]:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 19.8 g (0.2 mol) of hexahydro-1H-azepine.
-
Reagent Addition: Add 22.2 g (0.3 mol) of ethyl formate dropwise to the hexahydro-1H-azepine under a nitrogen atmosphere. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: Following the complete addition of ethyl formate, the reaction mixture is stirred overnight at room temperature.
-
Work-up and Purification: The volatile components of the reaction mixture are removed by evaporation at room temperature under reduced pressure (~20 mm Hg). The resulting residue is then purified by vacuum distillation to yield the final product.
Yield and Product Specifications:
-
Reported Yield: 84%[3]
-
Boiling Point: 56-58 °C at 3-4 mm Hg[3]
-
Molecular Formula: C₇H₁₃NO[1]
-
Molecular Weight: 127.18 g/mol [1]
Method 2: Ruthenium-Catalyzed N-Formylation
Recent advancements in organometallic catalysis have led to more efficient and atom-economical methods for N-formylation. One such method employs a ruthenium catalyst in the presence of a suitable base.
Experimental Workflow
Caption: Ruthenium-catalyzed synthesis workflow.
Experimental Protocol:
The following protocol is based on a documented ruthenium-catalyzed N-formylation reaction[4]:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere, for instance, within a glovebox.
-
Reactant Mixture: In a suitable reaction vessel, combine hexamethyleneimine, styrene, [bis(2-methylallyl)cycloocta-1,5-diene]ruthenium(II) as the catalyst, potassium tert-butylate as the base, and 1,3-dicyclohexyl-1H-imidazol-3-ium chloride in toluene as the solvent.
-
Reaction Conditions: The reaction mixture is heated to 125 °C and maintained at this temperature for 24 hours.
-
Purification: Upon completion, the product is isolated and purified using standard chromatographic techniques.
Yield:
-
Reported Yield: 91%[4]
Comparative Analysis of Synthesis Methods
The choice of synthetic route will depend on various factors including available equipment, cost of reagents, and desired yield. Below is a table summarizing the key aspects of the two primary methods discussed.
| Feature | Method 1: Classical N-Formylation | Method 2: Ruthenium-Catalyzed N-Formylation |
| Formylating Agent | Ethyl Formate | Styrene (in the presence of a catalyst) |
| Catalyst | None | [bis(2-methylallyl)cycloocta-1,5-diene]ruthenium(II) |
| Base | None | Potassium tert-butylate |
| Solvent | None (neat reaction) | Toluene |
| Temperature | Gentle reflux | 125 °C |
| Reaction Time | Overnight | 24 hours |
| Reported Yield | 84%[3] | 91%[4] |
| Advantages | Simple, readily available reagents, no catalyst required | Higher yield, potentially more atom-economical |
| Disadvantages | Slightly lower yield compared to the catalytic method | Requires a specialized catalyst, inert atmosphere, and higher temperatures |
Conclusion
The synthesis of this compound is most efficiently achieved through the direct N-formylation of hexamethyleneimine. While the classical approach using ethyl formate offers simplicity and good yields, modern catalytic methods, such as the ruthenium-catalyzed reaction, provide a pathway to even higher yields. The selection of the optimal method will be guided by the specific requirements and resources of the research setting. This guide provides the necessary technical details to empower researchers to successfully synthesize this valuable chemical intermediate.
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An In-Depth Technical Guide to the Spectral Analysis of Hexahydro-1H-azepine-1-carbaldehyde
Introduction
Hexahydro-1H-azepine-1-carbaldehyde, also known as N-formylhexamethyleneimine or azepane-1-carbaldehyde, is a seven-membered heterocyclic compound with the molecular formula C₇H₁₃NO.[1][2] Its structure, featuring a flexible azepane ring N-substituted with a formyl group, makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its spectral characteristics is paramount for researchers and drug development professionals to ensure structural integrity, monitor reactions, and confirm purity.
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed to offer not just the data, but the underlying scientific rationale for the observed spectral features, empowering researchers to confidently identify and characterize this versatile molecule.
Molecular Structure and Conformation
The azepane ring's flexibility allows for multiple conformations. The presence of the N-formyl group introduces a degree of planar character around the amide bond due to resonance, which can influence the conformational equilibrium of the ring system. This conformational dynamic can be observed in the NMR spectra, particularly in the complexity of the proton signals for the ring methylene groups.
Caption: 2D Structure of this compound.
¹H NMR Spectral Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the spectrum is characterized by signals corresponding to the formyl proton and the twelve protons of the azepane ring.
Typical ¹H NMR Data:
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Formyl-H | ~8.0 | s | 1H |
| N-CH₂ (α-protons) | ~3.4 - 3.2 | m | 4H |
| Ring CH₂ (β, γ-protons) | ~1.7 - 1.5 | m | 8H |
Interpretation:
-
Formyl Proton: A distinct singlet appearing downfield around 8.0 ppm is characteristic of the formyl proton (-CHO). Its deshielded nature is due to the electron-withdrawing effect of the adjacent carbonyl group and the anisotropic effect of the C=O bond.[3]
-
α-Methylene Protons: The four protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to resonate in the range of 3.2-3.4 ppm. The electron-withdrawing nature of the nitrogen and the formyl group causes this downfield shift compared to a simple alkane. The signals often appear as complex multiplets due to coupling with the adjacent β-protons and potential conformational isomers.
-
β- and γ-Methylene Protons: The remaining eight protons on the azepane ring (β and γ positions) typically appear as a broad, complex multiplet in the more upfield region of 1.5-1.7 ppm. The overlapping signals are a result of similar chemical environments and complex spin-spin coupling.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 or 500 MHz spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. This typically involves a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C NMR Spectral Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. For this compound, seven distinct carbon signals are expected.
Typical ¹³C NMR Data:
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O (Formyl) | ~162 |
| N-CH₂ (α-carbons) | ~46, ~41 |
| Ring CH₂ (β, γ-carbons) | ~29, ~27, ~26 |
Interpretation:
-
Carbonyl Carbon: The most downfield signal, typically around 162 ppm, is assigned to the carbonyl carbon of the formyl group. This significant deshielding is a hallmark of carbonyl carbons in amides.[4][5]
-
α-Carbons: The carbons directly attached to the nitrogen atom appear in the 41-46 ppm range. The presence of two distinct signals for these carbons can be attributed to the restricted rotation around the N-CHO amide bond, leading to magnetically non-equivalent α-carbons.
-
β- and γ-Carbons: The remaining carbons of the azepane ring resonate in the upfield region, typically between 26 and 29 ppm, consistent with sp³-hybridized carbons in a cyclic alkane-like environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.[6]
-
Instrument Setup: Use a broadband probe on a 100 or 125 MHz spectrometer (corresponding to a 400 or 500 MHz proton frequency).
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the solvent peak.
Caption: General workflow for NMR spectral analysis.
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is dominated by the characteristic absorption of the tertiary amide functional group.
Typical IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1670 - 1640 | C=O Stretch (Amide I band) | Tertiary Amide |
| ~2920, ~2850 | C-H Stretch | Alkane (CH₂) |
| ~1450 | C-H Bend | Alkane (CH₂) |
Interpretation:
-
Amide I Band: The most prominent feature in the IR spectrum is a strong absorption band in the region of 1640-1670 cm⁻¹. This band is assigned to the C=O stretching vibration of the tertiary amide group and is referred to as the Amide I band.[7] The position of this band is characteristic of amides and is at a lower frequency than the C=O stretch of ketones or aldehydes due to the resonance delocalization of the nitrogen lone pair.
-
C-H Stretching and Bending: Strong to medium absorptions in the 2850-2920 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups of the azepane ring. The C-H bending (scissoring) vibrations are typically observed around 1450 cm⁻¹.
Experimental Protocol: FTIR Spectroscopy (Liquid Film)
-
Sample Preparation: As this compound is a liquid at room temperature, a neat (undiluted) sample can be analyzed. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[8]
-
Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty beam path. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. For this compound, the mass spectrum will show the molecular ion peak and characteristic fragment ions.
Expected MS Data:
-
Molecular Ion (M⁺): m/z = 127
-
Key Fragments: m/z = 98, 84, 70, 56, 42
Interpretation of Fragmentation:
The fragmentation of N-acyl cyclic amines is often directed by the nitrogen atom and the carbonyl group.
-
Molecular Ion: The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 127, corresponding to the molecular weight of the compound. As it contains one nitrogen atom, the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.[9][10]
-
Loss of the Formyl Group: A common fragmentation pathway is the loss of the formyl radical (•CHO), resulting in a fragment ion at m/z 98.
-
Ring Fragmentation: The azepane ring can undergo fragmentation through various pathways. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines.[11] This can lead to the formation of a series of iminium ions and other charged fragments. The loss of ethene (C₂H₄) or propene (C₃H₆) from the ring can lead to fragments at m/z 99, 85, 71, 57, and 43. Subsequent rearrangements and further fragmentation can produce the observed smaller fragments.
Caption: A plausible fragmentation pathway for this compound.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: The sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the components of the sample before they enter the MS.
-
Data Acquisition: As the compound elutes from the GC column, it is ionized in the MS (typically by electron ionization). The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms and provide insights into the conformational dynamics of the azepane ring. The IR spectrum clearly identifies the key tertiary amide functional group. Finally, mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that are consistent with the proposed structure. This guide serves as a valuable resource for researchers, enabling them to confidently identify and utilize this important chemical building block in their scientific endeavors.
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physical and chemical properties of Hexahydro-1H-azepine-1-carbaldehyde
An In-Depth Technical Guide to the Physical and Chemical Properties of Hexahydro-1H-azepine-1-carbaldehyde
Introduction
This compound, also known as azepane-1-carbaldehyde or N-formylhexamethyleneimine, is a versatile heterocyclic compound with significant applications across multiple scientific disciplines. Its molecular structure, featuring a seven-membered saturated azepane ring N-substituted with a formyl group, makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The unique conformational flexibility of the azepane scaffold is a key feature explored in drug discovery for developing novel compounds with enhanced biological properties.[1] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, characterization, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development.
Core Molecular & Physical Properties
The fundamental physical and molecular characteristics of this compound determine its behavior in various experimental and industrial settings. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [1][2] |
| Molecular Weight | 127.18 g/mol | [2] |
| CAS Number | 25114-81-2 | [1][2] |
| Appearance | Colorless liquid with a slightly sweet odor | [1] |
| Boiling Point | 241.1°C at 760 mmHg | [1] |
| Density | 1.043 g/cm³ | [1] |
The compound exists as a colorless liquid under standard conditions, and its relatively high boiling point is indicative of its molecular weight and polarity imparted by the amide group. While specific solubility data is not extensively published, the parent compound, hexahydroazepine, demonstrates solubility in organic solvents.[3] The presence of the polar carbaldehyde group suggests that this compound possesses moderate polarity and is likely soluble in a range of common organic solvents such as acetonitrile, tetrahydrofuran (THF), and chlorinated solvents.
Chemical Structure and Reactivity
The chemical behavior of this compound is dictated by two primary structural features: the saturated azepane ring and the N-formyl functional group.
-
The Azepane Scaffold : The core of the molecule is a hexahydro-1H-azepine, or azepane, ring. This seven-membered ring is fully saturated, contributing to the compound's overall stability.[3] Unlike its unsaturated counterpart, azepine, which is notably unstable, the saturated azepane structure is a robust scaffold.[4] Its non-planar, flexible conformation is a critical aspect of its utility in medicinal chemistry, allowing derivatives to adopt various spatial arrangements to interact effectively with biological targets.[1]
-
The N-Formyl Group : The nitrogen atom is functionalized as a tertiary amide via the formyl group (-C(=O)H). This functional group governs the primary reactivity of the molecule. Amides are generally stable but can undergo hydrolysis to the parent amine (hexamethyleneimine) and formic acid under strong acidic or basic conditions. The formyl group can also act as a protecting group for the secondary amine or serve as a handle for further synthetic transformations.
The compound is a key building block in organic synthesis.[1][3] Modern synthetic approaches for its preparation often involve the direct N-formylation of hexamethyleneimine, with advanced methods utilizing copper-based catalysts to achieve high efficiency under mild conditions.[1]
Synthesis and Characterization
Conceptual Synthesis Protocol: Catalytic N-Formylation
The synthesis of this compound is most commonly achieved through the formylation of its parent amine, hexamethyleneimine. The choice of a catalytic method over classical approaches (e.g., using neat formic acid or mixed anhydrides) is driven by the principles of green chemistry, aiming for milder reaction conditions, higher atom economy, and easier purification.
Expert Rationale: A copper-catalyzed system is selected for its high efficiency and selectivity in N-formylation reactions.[1] A suitable formyl source, such as dimethylformamide (DMF), can serve as both the solvent and the formylating agent in some protocols, though a more distinct reagent like formic acid or its esters is often used for clarity. The workflow below outlines a conceptual process.
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reactor Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, condenser, and nitrogen inlet. The system is purged with an inert gas to exclude atmospheric moisture and oxygen, which could interfere with the catalyst.
-
Charging Reactants: The flask is charged with hexamethyleneimine, the copper catalyst, and a suitable solvent like toluene.
-
Reaction Initiation: The formylating agent (e.g., ethyl formate) is added, and the mixture is heated to the optimal reaction temperature (typically 80-110°C), depending on the specific catalyst system.
-
Monitoring: The reaction progress is monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the starting material has been fully consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration. The filtrate, containing the product, is then concentrated under reduced pressure to remove the solvent.
-
Purification: The resulting crude oil is purified, typically by vacuum distillation, to yield the final high-purity product.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. A suite of analytical techniques is employed for this purpose. PubChem lists the availability of several spectral datasets for this compound, which are foundational for its characterization.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of the azepane ring protons and carbons, as well as the distinct signal for the formyl proton.
-
Infrared (IR) Spectroscopy: FTIR analysis is used to identify functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretch.
-
Mass Spectrometry (MS): GC-MS is used to confirm the molecular weight of the compound (127.18 g/mol ) and can provide fragmentation patterns that further support the proposed structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product. A reverse-phase method can be employed for analysis.[5]
Protocol: HPLC Purity Analysis [5]
-
System Preparation: An HPLC system equipped with a C18 reverse-phase column and a UV detector is used.
-
Mobile Phase: A mobile phase consisting of a mixture of acetonitrile and water with a small amount of acidifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) is prepared and degassed.
-
Sample Preparation: A dilute solution of the this compound sample is prepared in the mobile phase.
-
Injection and Elution: The sample is injected onto the column, and a gradient or isocratic elution is performed to separate the main compound from any impurities.
-
Detection and Quantification: The UV detector monitors the column effluent. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks.[1][2] The GHS hazard classifications provide a clear directive for necessary safety precautions.
| GHS Hazard Code | Hazard Statement | Source |
| H302 | Harmful if swallowed | [2][6] |
| H312 | Harmful in contact with skin | [2] |
| H332 | Harmful if inhaled | [2][6] |
| H315 | Causes skin irritation | [2][6] |
| H319 | Causes serious eye irritation | [2][6] |
| H335 | May cause respiratory irritation | [2][6] |
Mandatory Handling Protocols:
-
Engineering Controls: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield to prevent eye contact, and a lab coat.[6]
-
Handling Practices: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled.[6] Wash hands thoroughly after handling.
-
Spill Response: In case of a spill, evacuate the area. Use appropriate absorbent material to contain the spill, and collect it in a sealed container for proper disposal. Avoid allowing the chemical to enter drains or waterways.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[6]
Applications and Significance
The utility of this compound stems from its unique structure, making it a valuable intermediate in several high-value applications:
-
Pharmaceuticals: The azepane ring is a privileged scaffold found in numerous biologically active compounds. This molecule serves as a starting point for synthesizing more complex pharmaceutical agents.[1][3]
-
Agrochemicals: It is used as an intermediate in the production of certain pesticides and herbicides.[1]
-
Perfumery and Cosmetics: Its slightly sweet odor allows for its use as a fragrance ingredient, where it contributes to specific scent profiles and longevity.[1]
-
Flavoring Agents: In a research context, it is explored as a potential flavoring agent.[1]
Conclusion
This compound is a chemical intermediate of considerable scientific and industrial importance. Its well-defined physical properties, combined with the versatile reactivity of its N-formyl group and the stable azepane core, provide a robust platform for synthetic chemistry. A thorough understanding of its properties, synthesis, and, most critically, its handling requirements is essential for its safe and effective use in research and development.
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Cas 2360-22-7,1-METHYL-1H-BENZIMIDAZOLE-2-THIOL 95 | lookchem. (n.d.). Retrieved January 21, 2026, from [Link]
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Hexahydro-1H-azepine-1-carbaldehyde: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: The Azepane Scaffold and Its Significance in Modern Chemistry
Hexahydro-1H-azepine-1-carbaldehyde, also known by synonyms such as N-formylhexamethyleneimine and azepane-1-carbaldehyde, is a versatile heterocyclic building block with the CAS number 25114-81-2.[1][2] This colorless liquid, possessing a slightly sweet odor, is structurally characterized by a seven-membered azepane ring N-substituted with a formyl group.[1] The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds and approved pharmaceuticals.[1] The inherent conformational flexibility of the seven-membered ring allows for diverse spatial arrangements, which can be pivotal for optimizing interactions with biological targets.[1] Consequently, derivatives of the azepane core are a significant focus in drug discovery and organic synthesis.[1]
This technical guide provides an in-depth overview of the core properties, synthesis, spectroscopic profile, and applications of this compound, with a focus on its practical utility for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 25114-81-2 | [1][2] |
| Molecular Formula | C₇H₁₃NO | [1][2] |
| Molecular Weight | 127.18 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Slightly sweet | [1] |
| Boiling Point | 241.1 °C at 760 mmHg | [1][2] |
| Density | 1.043 g/cm³ | [1][2] |
| Flash Point | 106.4 °C | [2] |
Spectroscopic Profile: Elucidating the Molecular Structure
Spectroscopic analysis is crucial for the unambiguous identification and structural confirmation of this compound. The following sections detail the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR are essential for confirming the molecular structure. While publicly available spectra with full peak assignments are limited, the expected chemical shifts can be predicted based on the structure.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton and the protons of the hexahydroazepine ring. The formyl proton (CHO) would likely appear as a singlet or a narrowly split multiplet in the downfield region, typically around 8.0 ppm. The protons on the carbons adjacent to the nitrogen atom would be deshielded and are expected to resonate at approximately 3.2-3.5 ppm. The remaining methylene protons on the azepane ring would appear as a complex series of multiplets in the upfield region, generally between 1.5 and 1.8 ppm.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region, typically around 160-165 ppm. The carbons of the azepane ring adjacent to the nitrogen would appear in the range of 40-50 ppm, while the other ring carbons would resonate further upfield.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The IR spectrum of this compound is dominated by the characteristic absorption bands of the aldehyde group and the saturated azepane ring.[2]
A strong absorption band in the carbonyl stretching region, typically between 1740-1720 cm⁻¹, is a definitive indicator of the aldehyde functionality.[2] Additionally, the C-H stretching vibrations of the aldehyde group provide a diagnostic marker, often appearing as a pair of weaker bands in the 2830-2695 cm⁻¹ range, with one band commonly observed around 2720 cm⁻¹.[2] The spectrum will also exhibit characteristic absorptions for the C-H and C-N bond vibrations within the seven-membered heterocyclic ring.[2]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for determining the molecular weight and fragmentation pattern of this compound.[1] The mass spectrum would show the molecular ion peak (M+) at m/z = 127, corresponding to the molecular weight of the compound.
Synthesis and Reactivity
The most direct and common method for the preparation of this compound is the formylation of its parent amine, hexamethyleneimine (also known as azepane).[1] A straightforward and efficient laboratory-scale synthesis is detailed below.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis via the reaction of hexahydro-1H-azepine with ethyl formate.
Materials:
-
Hexahydro-1H-azepine (0.2 mol)
-
Ethyl formate (0.3 mol)
-
Nitrogen gas supply
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask charged with hexahydro-1H-azepine (0.2 mol), add ethyl formate (0.3 mol) dropwise under a nitrogen atmosphere. The addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, allow the reaction mixture to stir overnight at room temperature.
-
Remove the volatile materials (excess ethyl formate and ethanol byproduct) using a rotary evaporator at room temperature and reduced pressure (~20 mmHg).
-
The resulting residue is then purified by vacuum distillation to yield this compound.
The following diagram illustrates the workflow of this synthesis.
Caption: A schematic overview of the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its primary utility lies in the preclinical and synthetic phases of drug discovery and development, where it is used to construct diverse molecular scaffolds.[1]
A notable industrial application is its role as a key intermediate in the synthesis of Pimecillin, a penicillin-type antibiotic.[1] The unique structure of the azepane ring is leveraged to build the final, effective drug molecule.[1] The azepane moiety is also found in other approved drugs, such as the oral hypoglycemic agent Tolazamide and the potent histamine antagonist Azelastine, highlighting the pharmacological importance of this structural motif.[1]
Furthermore, research has explored derivatives of this compound for their potential as cannabinoid receptor antagonists, opening avenues for the development of new therapeutic agents for neurological disorders and other conditions.[1] Its utility also extends to the fragrance and flavor industries, where it is used as a building block for scent and flavor compounds.[1]
The chemical structure of this compound is depicted below.
Caption: The 2D chemical structure of this compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure and risk.[1] Researchers must consult the Safety Data Sheet (SDS) before use and handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[3]
The following table summarizes the GHS hazard information.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
Precautionary Measures:
-
Handling: Use in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move the person to fresh air. If swallowed, seek medical attention immediately.[3]
This product is intended for research use only and is not for human or veterinary use.[1]
Conclusion
This compound is a valuable and versatile building block in synthetic organic chemistry and drug discovery. Its straightforward synthesis and the pharmacological significance of its core azepane scaffold make it an important intermediate for accessing a wide range of complex molecules. A thorough understanding of its properties, handling requirements, and synthetic utility, as outlined in this guide, is essential for its safe and effective application in the laboratory.
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An In-depth Technical Guide to the Solubility of Hexahydro-1H-azepine-1-carbaldehyde in Various Solvents
Abstract
Hexahydro-1H-azepine-1-carbaldehyde, a cyclic amide derivative, is a versatile chemical intermediate with growing importance in pharmaceutical and agrochemical research. Its solubility characteristics are fundamental to its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in a range of common laboratory solvents. We delve into the molecular structural features that govern its solubility, present a detailed, field-proven protocol for the thermodynamic equilibrium solubility determination via the shake-flask method, and discuss analytical quantification using HPLC-UV. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to accurately assess and predict the solubility behavior of this compound.
Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility is paramount for a multitude of reasons:
-
Reaction and Process Chemistry: The choice of solvent is critical for efficient chemical synthesis. A solvent in which the reactants are sufficiently soluble allows for optimal reaction kinetics and product yield.
-
Purification and Crystallization: Solubility differences in various solvents are exploited for the purification of compounds through crystallization, precipitation, and chromatographic techniques.
-
Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the choice of drug delivery system.
-
Analytical Chemistry: Accurate quantification of a compound often relies on its dissolution in a suitable solvent for analysis by techniques such as High-Performance Liquid Chromatography (HPLC).
This guide will provide a deep dive into the solubility of this compound, from theoretical predictions based on its molecular structure to the practical execution of solubility determination experiments.
Molecular Structure and its Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[1]
This compound possesses distinct structural features that dictate its solubility profile:
-
The Cyclic Amide (Lactam) Moiety: The seven-membered azepane ring with a formyl group attached to the nitrogen atom forms a tertiary amide. Amides are known to be polar and can act as hydrogen bond acceptors through the carbonyl oxygen and the nitrogen lone pair.[2][3] This characteristic suggests good solubility in polar protic and aprotic solvents. However, as a tertiary amide, it lacks a hydrogen bond donor, which can influence its interaction with certain solvents compared to primary or secondary amides.[4]
-
The Aldehyde Group: The formyl group (-CHO) also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.[5][6] Smaller aldehydes are generally soluble in water due to their ability to form hydrogen bonds.[7]
-
The Hydrocarbon Backbone: The hexahydroazepine ring consists of a six-carbon aliphatic chain. This nonpolar hydrocarbon portion of the molecule will favor interactions with nonpolar solvents. The overall solubility will be a balance between the polar functional groups and the nonpolar hydrocarbon backbone.
Based on these structural features, we can make the following qualitative predictions about the solubility of this compound:
-
High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetone, which can effectively solvate the polar amide and aldehyde groups.
-
Moderate to Good Solubility: Expected in polar protic solvents like Methanol, Ethanol, and Water. The ability of these solvents to act as hydrogen bond donors will facilitate interaction with the carbonyl oxygen and amide nitrogen. However, the nonpolar hydrocarbon ring may limit miscibility in water.
-
Moderate to Low Solubility: Expected in solvents of intermediate polarity like Ethyl Acetate and Dichloromethane.
-
Low to Negligible Solubility: Expected in nonpolar solvents such as Toluene and Hexane, as the polar functional groups will have unfavorable interactions with these solvents.
The following diagram illustrates the key molecular features of this compound that influence its solubility.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
While theoretical predictions provide valuable guidance, experimental determination of solubility is essential for obtaining accurate and reliable data. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[1][7] This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is achieved.
Principle of the Shake-Flask Method
The shake-flask method is based on the principle of dynamic equilibrium. When an excess of a solid solute is mixed with a solvent, the solute begins to dissolve. Simultaneously, dissolved solute molecules can precipitate back onto the solid phase. Equilibrium is reached when the rate of dissolution equals the rate of precipitation. At this point, the concentration of the solute in the solution is defined as its thermodynamic solubility.
The following diagram illustrates the workflow of the shake-flask method for determining thermodynamic solubility.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for determining the solubility of this compound in a given solvent.
Materials and Equipment:
-
This compound (solid)
-
Solvents of interest (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Solvent-Saturated Compound: To ensure that the solid material is in its most stable form in contact with the solvent, it is good practice to pre-saturate a small amount of the compound with the solvent vapor. This can be done by placing a small, open vial of the solvent inside a larger sealed container with the solid compound for 24 hours prior to the experiment.
-
Sample Preparation:
-
Add an excess amount of this compound to a pre-weighed vial. An amount that ensures a visible excess of solid remains after equilibration is sufficient (e.g., 5-10 mg).
-
Record the exact weight of the compound added.
-
Add a known volume of the solvent of interest to the vial (e.g., 1-2 mL).
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is crucial to establish the time to equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) in a preliminary experiment to ensure the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Alternatively, centrifuge the samples at a high speed and carefully collect the supernatant.
-
-
Sample Dilution and Analysis:
-
Accurately dilute a known volume of the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.
-
Analytical Quantification by HPLC-UV
A validated HPLC-UV method is essential for the accurate quantification of this compound in the saturated solutions.
Example HPLC-UV Method Parameters:
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water is commonly used for compounds of this polarity.[8] The addition of a small amount of acid, such as formic acid or phosphoric acid, may be necessary to improve peak shape.[8]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: The UV absorbance maximum (λmax) of the aldehyde or amide chromophore should be used for detection. This should be determined experimentally by scanning a standard solution of the compound.
-
Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The curve should cover the expected concentration range of the diluted samples.
Data Analysis and Reporting
The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
The results should be reported as the mean and standard deviation of at least three replicate experiments.
Data Presentation and Interpretation
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Polar Protic | Water | 10.2 | Moderate | To be determined |
| Methanol | 5.1 | Good | To be determined | |
| Ethanol | 4.3 | Good | To be determined | |
| Polar Aprotic | Dimethylformamide (DMF) | 6.4 | High | To be determined |
| Acetone | 5.1 | High | To be determined | |
| Acetonitrile | 5.8 | Moderate | To be determined | |
| Intermediate Polarity | Ethyl Acetate | 4.4 | Moderate to Low | To be determined |
| Dichloromethane | 3.1 | Moderate to Low | To be determined | |
| Nonpolar | Toluene | 2.4 | Low | To be determined |
| n-Hexane | 0.1 | Negligible | To be determined |
Note: Polarity Index is a relative measure of a solvent's polarity.
Self-Validating Systems and Trustworthiness of Protocols
To ensure the trustworthiness and reliability of the solubility data, the experimental protocol must incorporate self-validating elements.
-
Confirmation of Equilibrium: As mentioned, taking measurements at multiple time points until a plateau in concentration is reached is crucial to confirm that thermodynamic equilibrium has been achieved.
-
Mass Balance: Although not always performed, a mass balance calculation can provide an extra layer of validation. This involves recovering and weighing the undissolved solid at the end of the experiment to ensure that the total mass of the compound is accounted for.
-
Solid-State Analysis: It is good practice to analyze the solid material remaining after the experiment (e.g., by PXRD or DSC) to confirm that no phase changes or degradation of the compound has occurred during the equilibration period.
-
Method Validation: The analytical method used for quantification (e.g., HPLC-UV) must be fully validated for linearity, accuracy, precision, and specificity according to established guidelines.
Conclusion: A Practical Framework for Solubility Assessment
This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound. By combining theoretical knowledge of molecular structure with a robust and validated experimental protocol, researchers can confidently generate accurate solubility data. This information is indispensable for the effective use of this compound in research and development, from optimizing reaction conditions to designing effective drug delivery systems. The methodologies and principles outlined herein are designed to empower scientists to make informed decisions and advance their research with a solid understanding of this critical physicochemical property.
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alternative methods for Hexahydro-1H-azepine-1-carbaldehyde synthesis
An In-Depth Technical Guide to Alternative Synthesis Methods for Hexahydro-1H-azepine-1-carbaldehyde
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound, also known by synonyms such as N-formylhexamethyleneimine and azepane-1-carbaldehyde, is a pivotal heterocyclic building block in modern organic synthesis.[1][2][3] Its core structure, the seven-membered azepane ring, is a recurring motif in a wide array of biologically active compounds and approved pharmaceuticals.[2] The inherent conformational flexibility of this ring system is crucial for optimizing interactions with biological targets, making its derivatives a focal point in drug discovery.[2] Consequently, the development of efficient, scalable, and sustainable methods for the synthesis of this compound is of paramount importance to researchers in the pharmaceutical, agrochemical, and materials science sectors.
This guide moves beyond textbook procedures to provide an in-depth analysis of alternative, field-proven synthetic strategies. We will dissect the causality behind methodological choices, offering detailed protocols and comparative data to empower researchers to select and implement the optimal synthesis route for their specific objectives. The core of our exploration will center on the direct N-formylation of the parent amine, hexamethyleneimine (hexahydro-1H-azepine), which represents the most straightforward and widely adopted synthetic paradigm.[2]
Method 1: Direct N-Formylation with Formic Acid and its Catalytic Enhancements
The reaction of hexamethyleneimine with formic acid is a foundational approach to N-formylation. It operates on the principle of a direct condensation reaction, which, while straightforward, presents challenges in achieving high efficiency without strategic intervention.
Causality and Mechanistic Insight
The direct reaction between an amine and a carboxylic acid to form an amide is an equilibrium-limited process that generates water as a byproduct.[4][5] To drive the reaction towards the formation of this compound, this water must be continuously removed from the reaction medium. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.[5][6] While effective, this method requires elevated temperatures and can be energy-intensive.
To overcome the kinetic barrier and mild acidity of formic acid, modern protocols often incorporate a catalyst. The catalyst's role is to activate the formic acid, rendering its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the secondary amine. This activation lowers the energy barrier for the reaction, often allowing for milder conditions and shorter reaction times.
Catalytic System Spotlight: Iodine-Catalyzed Formylation
Molecular iodine has emerged as an inexpensive, low-toxicity, and highly effective catalyst for the N-formylation of amines with formic acid under solvent-free conditions.[7] The proposed mechanism involves the in situ generation of hydroiodic acid (HI), which protonates the formic acid. This protonation significantly enhances the electrophilicity of the carbonyl carbon, facilitating the amine's attack and subsequent dehydration to yield the final formamide product.[7]
Caption: Iodine-catalyzed N-formylation workflow.
Experimental Protocol: Iodine-Catalyzed Synthesis
Materials:
-
Hexamethyleneimine (1.0 equiv.)
-
Formic acid (85% aqueous solution, 2.0 equiv.)
-
Iodine (I₂) (0.05 equiv.)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add hexamethyleneimine (1.0 equiv.) and formic acid (2.0 equiv.).
-
Add the catalytic amount of iodine (0.05 equiv.) to the mixture.
-
Heat the reaction mixture to 70°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and carefully neutralize with a saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the product via vacuum distillation or column chromatography.
| Method | Conditions | Catalyst | Typical Yield | Key Advantages | Considerations |
| Thermal Dehydration | Toluene, reflux, Dean-Stark trap | None | 85-98%[6] | Simple setup, high yield | High energy consumption, long reaction times |
| Iodine-Catalyzed | 70°C, solvent-free | 5 mol% I₂ | 90-95%[7] | Mild conditions, fast, low catalyst loading | Requires careful neutralization |
Method 2: Greener Pathways via Catalytic Oxidation of Methanol
The use of methanol as a C1 source for N-formylation represents a significant advancement towards more sustainable chemical synthesis.[8] Methanol is inexpensive, readily available, and less hazardous than many traditional formylating agents. This transformation is an oxidative process where the catalyst facilitates the conversion of methanol to a reactive formyl intermediate in situ.
Causality and Mechanistic Insight
This approach hinges on a catalyst capable of performing the aerobic oxidation of methanol. Bimetallic nanoparticles, such as gold-palladium supported on a magnetic core (AuPd–Fe₃O₄), have proven highly effective.[8] The catalyst first activates molecular oxygen to oxidize methanol, primarily to formaldehyde. This highly reactive intermediate then rapidly reacts with the amine to form a hemiaminal, which is further oxidized by the catalyst to the final N-formyl product. The magnetic Fe₃O₄ support provides a crucial practical advantage: the catalyst can be easily recovered from the reaction mixture using an external magnet and reused multiple times, enhancing the economic and environmental viability of the process.[8]
Caption: Oxidative N-formylation using methanol.
Experimental Protocol: AuPd–Fe₃O₄ Nanoparticle Catalyzed Synthesis
Materials:
-
Hexamethyleneimine (1.0 equiv.)
-
Methanol (Solvent and C1 source)
-
AuPd–Fe₃O₄ catalyst (e.g., 1 mol%)
-
Oxygen (O₂) balloon or supply
-
Schlenk flask
-
External magnet
Procedure:
-
Add the AuPd–Fe₃O₄ catalyst to a Schlenk flask containing a magnetic stir bar.
-
Add hexamethyleneimine (1.0 equiv.) and methanol.
-
Seal the flask, and purge with oxygen gas (or affix an O₂-filled balloon).
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of O₂ (1 atm).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, place a strong external magnet against the side of the flask to immobilize the catalyst.
-
Carefully decant the supernatant solution.
-
The catalyst can be washed with fresh methanol and reused for subsequent runs.
-
Remove the solvent from the decanted solution under reduced pressure to obtain the product. Purify if necessary.
| Catalyst System | Oxidant | Conditions | Typical Yield | Key Advantages | Considerations |
| AuPd–Fe₃O₄ | O₂ (1 atm) | Room Temperature | >90%[8] | Very mild conditions, recyclable catalyst | Requires catalyst synthesis/purchase |
| Ru-NHC | None (Acceptorless) | 120-140°C | High[5] | Atom-economical (H₂ is byproduct) | Higher temperatures required |
Method 3: Carbon Dioxide as a Sustainable C1 Feedstock
The utilization of carbon dioxide (CO₂) as a raw material for chemical synthesis is a cornerstone of green chemistry. For N-formylation, CO₂ can serve as a non-toxic, abundant, and renewable C1 source, provided a suitable reducing agent is present.[9]
Causality and Mechanistic Insight
This transformation involves two key steps: the reduction of CO₂ and the subsequent formylation of the amine. Hydrosilanes, such as phenylsilane (PhSiH₃), are commonly employed as reducing agents.[10] In the presence of a catalyst, the hydrosilane reduces CO₂ to a silyl formate intermediate. This intermediate is a potent formylating agent that readily reacts with the amine to produce the desired N-formyl product and a silyl alcohol byproduct.[10] The reaction can be catalyzed by various systems, including zinc complexes or even metal-free catalysts like nitrogen-doped graphene, offering pathways that avoid precious or toxic metals.[9][11]
Caption: N-formylation pathway using CO₂ and a hydrosilane.
Experimental Protocol: Metal-Free N-Formylation with CO₂
Materials:
-
Hexamethyleneimine (1.0 equiv.)
-
Phenylsilane (PhSiH₃) (1.5 equiv.)
-
Nitrogen-doped graphene catalyst
-
Acetonitrile (ACN) as solvent
-
CO₂ balloon or supply
-
Reaction vial suitable for pressure
Procedure:
-
To a reaction vial, add the nitrogen-doped graphene catalyst, hexamethyleneimine (1.0 equiv.), and acetonitrile.
-
Seal the vial and purge with CO₂ gas. Pressurize the vial with CO₂ (e.g., 1 atm, balloon).
-
Add phenylsilane (1.5 equiv.) to the stirred mixture.
-
Heat the reaction to the required temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC/GC-MS).
-
Cool the reaction to room temperature and carefully vent the CO₂.
-
The catalyst can be removed by centrifugation or filtration.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be purified by chromatography.
| Catalyst System | Reductant | Conditions | Key Advantages | Considerations |
| Nitrogen-doped Graphene | Hydrosilane | 80-100°C, 1 atm CO₂ | Metal-free, utilizes waste CO₂ | Reductant cost, catalyst preparation |
| Zn(OAc)₂ / phen | Hydrosilane | 60-80°C, 1 atm CO₂ | Uses abundant metal, good yields[11] | Requires ligand, silane stoichiometry can be high |
Summary and Strategic Outlook
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and operational demands. The choice of method should be a deliberate decision based on project-specific criteria such as scale, cost, available equipment, and commitment to green chemistry principles.
| Method | Formyl Source | Key Reagents | General Conditions | Pros | Cons |
| Classic Dehydration | Formic Acid | Toluene | Reflux | High yield, simple reagents | High energy, requires water removal |
| Catalytic Formic Acid | Formic Acid | I₂ or ZnO catalyst | Mild (70°C), solvent-free | Fast, efficient, low catalyst cost | Requires workup to remove catalyst/acid |
| Oxidative C1 | Methanol | O₂, AuPd–Fe₃O₄ catalyst | Room Temperature | Exceptionally mild, recyclable catalyst | Catalyst cost/synthesis |
| CO₂ Utilization | Carbon Dioxide | Hydrosilane, catalyst | 60-100°C | Utilizes waste CO₂, innovative | Cost of reducing agent, pressure equipment may be needed |
For large-scale, cost-driven syntheses, the classic formic acid dehydration method remains a viable, albeit less green, option. For laboratories focused on sustainable chemistry and process mildness, the catalytic oxidation of methanol offers an elegant and highly efficient solution, particularly if the catalyst can be recycled effectively. The use of CO₂ represents the frontier of sustainable C1 chemistry, ideal for research settings aiming to develop novel, environmentally benign methodologies. By understanding the causality behind each method, researchers can confidently navigate these alternatives to achieve their synthetic goals.
References
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Gerack, C. J., & White, L. M. (2014). Formylation of Amines. Molecules, 19(6), 7689–7713. Available at: [Link]
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Gerack, C. J., & White, L. M. (2014). Formylation of Amines. Molecules, 19(6), 7689-7713. Available at: [Link]
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Park, J., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials, 11(8), 2101. Available at: [Link]
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Sakakura, T., et al. (2018). Deoxygenative dual CO2 conversions: methylenation and switchable N-formylation/N-methylation of tryptamines. Green Chemistry, 20(7), 1536-1541. Available at: [Link]
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Verma, S., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]
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Patre, R. E., et al. (2017). First report on bio-catalytic N-formylation of amines using ethyl formate. Chemical Communications, 53(15), 2382-2385. Available at: [Link]
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Jiang, T., et al. (2017). Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework. Angewandte Chemie International Edition, 56(41), 12652-12656. Available at: [Link]
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Das, S., et al. (2017). Catalytic Formylation of Primary and Secondary Amines with CO2 and H2 Using Abundant-Metal Catalysts. Inorganic Chemistry, 56(14), 8084–8091. Available at: [Link]
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Kumar, S., et al. (2024). Metal-Free N-Formylation of Amines Using Carbohydrates as C1 Synthon via C–C Bond Cleavage. Synlett. Available at: [Link]
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Blicke, F. F., & Lu, C.-J. (1952). Formylation of Amines with Chloral and Reduction of the N-Formyl Derivatives with Lithium Aluminum Hydride. Journal of the American Chemical Society, 74(15), 3933–3934. Available at: [Link]
-
Takeda, H., et al. (2019). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry, 21(16), 4434-4443. Available at: [Link]
-
Kim, J., et al. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 21(6), 635-636. Available at: [Link]
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Zhang, B., et al. (2020). Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. ChemCatChem, 12(1), 1-6. Available at: [Link]
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stability of Hexahydro-1H-azepine-1-carbaldehyde under acidic vs basic conditions
An In-Depth Technical Guide to the Stability of Hexahydro-1H-azepine-1-carbaldehyde Under Acidic vs. Basic Conditions
Introduction: The Critical Role of Stability in Pharmaceutical Development
This compound, also known as N-formylhexamethyleneimine or azepane-1-carbaldehyde, is a versatile heterocyclic building block.[1][2][3] Its seven-membered azepane ring is a significant structural motif in numerous bioactive compounds, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][4] The journey of a molecule from a promising lead to a viable drug product is contingent not only on its efficacy and safety but also on its chemical stability. Understanding how a compound behaves under various stress conditions is a cornerstone of drug development, influencing formulation, storage, and regulatory approval.[5][6]
This technical guide provides a detailed examination of the stability of this compound, focusing on its degradation pathways under acidic and basic conditions. As a tertiary amide, its core vulnerability lies in the hydrolysis of the amide bond, a reaction whose mechanism and kinetics are profoundly influenced by pH.[7][8] We will explore the underlying chemical mechanisms, present field-proven experimental protocols for stability assessment, and offer insights for researchers and drug development professionals.
Part 1: The Mechanistic Landscape of Amide Hydrolysis
Amides are among the most stable carboxylic acid derivatives, a characteristic attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group. Consequently, their hydrolysis, the cleavage of the amide (C-N) bond by water, does not proceed readily and typically requires harsh conditions such as strong acids or bases and elevated temperatures.[8][9][10]
Acid-Catalyzed Hydrolysis: A Proton-Driven Pathway
Under acidic conditions, the degradation of this compound proceeds via a multi-step mechanism initiated by protonation. This process ultimately cleaves the amide bond to yield hexahydro-1H-azepine and formic acid.
Mechanism:
-
Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen by an acid (H₃O⁺). This step is crucial as it renders the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[7][11]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[11][12]
-
Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the azepane ring. This converts the nitrogen into a better leaving group (a neutral amine rather than a strongly basic amide anion).[11]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the hexahydro-1H-azepine molecule as the leaving group.[11]
-
Deprotonation: The final step involves the deprotonation of the protonated carbonyl, yielding formic acid and regenerating the acid catalyst.
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis: A Nucleophile-Initiated Pathway
In basic media, the hydrolysis mechanism, often termed saponification, is initiated by the direct nucleophilic attack of a hydroxide ion. This pathway is generally less favorable for amides compared to esters because the resulting amide anion is a poor leaving group.[10] Therefore, this reaction often requires more forcing conditions, such as prolonged heating.[10]
Mechanism:
-
Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon of the amide.[7][9]
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.[7][9]
-
Elimination of the Leaving Group: In a highly unfavorable and typically rate-determining step, the tetrahedral intermediate collapses, expelling the azepanyl anion (the conjugate base of hexahydro-1H-azepine).[10] This step is difficult due to the high basicity (and thus poor leaving group ability) of the anion.
-
Irreversible Deprotonation: The expelled azepanyl anion is a very strong base and immediately deprotonates the newly formed formic acid in a rapid and irreversible acid-base reaction.[10] This final, irreversible step drives the overall equilibrium towards the products.
-
Final Products: The reaction yields a formate salt (e.g., sodium formate if NaOH is used) and the neutral hexahydro-1H-azepine.
Caption: Base-catalyzed hydrolysis of this compound.
Part 2: Experimental Design for Stability Assessment
To empirically determine the stability of this compound, a forced degradation study is essential.[6] Such studies are designed to generate degradation products and validate the specificity of analytical methods intended for long-term stability testing.[5][13]
Experimental Workflow
The overall workflow involves subjecting the compound to stress conditions, collecting samples at various time points, and analyzing them with a validated stability-indicating method.
Caption: General workflow for a forced degradation study.
Protocol: Acidic Hydrolysis Stress Test
This protocol outlines a standard procedure for assessing stability in an acidic environment.
Objective: To determine the rate and products of degradation under acidic conditions.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric Acid (HCl), e.g., 1.0 M solution
-
Sodium Hydroxide (NaOH), e.g., 1.0 M solution
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in acetonitrile.[14]
-
Reaction Setup: In a clean vial, add a known volume of the stock solution. Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M and a drug concentration of 0.5 mg/mL.
-
Initial Sample (t=0): Immediately withdraw an aliquot, neutralize it with an equimolar amount of NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
Incubation: Place the reaction vial in a temperature-controlled bath set to a specified temperature (e.g., 60°C).[14]
-
Time-Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24 hours). Immediately neutralize each sample as described in step 3.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol: Basic Hydrolysis Stress Test
This protocol is designed to assess stability in a basic environment.
Objective: To determine the rate and products of degradation under basic conditions.
Procedure:
-
Follow the same procedure as for the acidic hydrolysis test, but substitute 0.2 M NaOH for the 0.2 M HCl in Step 2 .
-
For neutralization in Step 3 and Step 5 , use an equimolar amount of HCl.
Analytical Method: Stability-Indicating RP-HPLC
A robust analytical method is required to separate the parent compound from any degradation products. Reverse-phase HPLC is well-suited for this purpose.[15][16]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B, gradually increase to elute degradation products, then the parent compound.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for identification of degradants.
-
Note: The mobile phase should be compatible with the drug substance and analytical technique.[14] For MS compatibility, volatile buffers like formic acid or ammonium formate are used.[14][16]
Part 3: Data Interpretation and Summary
The data from the forced degradation studies should be tabulated to clearly present the stability profile of this compound. The percentage of the parent compound remaining or the percentage of degradation is calculated at each time point.
Table 1: Representative Stability Data for this compound
| Stress Condition | Temperature | Time (hours) | Parent Compound Remaining (%) | Major Degradation Products |
| 0.1 M HCl | 60°C | 0 | 100.0 | - |
| 8 | 85.2 | Hexahydro-1H-azepine, Formic Acid | ||
| 24 | 65.7 | Hexahydro-1H-azepine, Formic Acid | ||
| 0.1 M NaOH | 60°C | 0 | 100.0 | - |
| 8 | 92.5 | Hexahydro-1H-azepine, Sodium Formate | ||
| 24 | 81.3 | Hexahydro-1H-azepine, Sodium Formate |
Note: The data in this table is illustrative and serves to represent typical results from such a study.
Conclusion and Field-Proven Insights
This guide demonstrates that this compound, consistent with the behavior of tertiary amides, is susceptible to hydrolysis under both stressed acidic and basic conditions. The degradation proceeds via distinct, well-understood mechanisms, yielding the parent amine (hexahydro-1H-azepine) and formic acid or its conjugate base.
For drug development professionals, these findings have several critical implications:
-
Formulation Strategy: For liquid formulations, careful control of pH is paramount. Buffering systems must be selected to maintain a pH range where the compound exhibits maximum stability. The data suggests that the compound may be more stable under mildly basic conditions than strongly acidic ones, although this requires empirical validation.
-
Excipient Compatibility: In solid dosage forms, the potential for acidic or basic microenvironments created by excipients must be evaluated to prevent localized degradation.
-
Storage and Shelf-Life: The stability profile directly informs the recommended storage conditions and the determination of the product's shelf-life.[5] The generation of degradants must be monitored and kept within acceptable limits as defined by regulatory guidelines like the ICH.[5]
By conducting thorough forced degradation studies as outlined, researchers can build a comprehensive understanding of a molecule's liabilities, enabling the development of robust, stable, and safe pharmaceutical products.
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Navigating the Labyrinth: A Technical Guide to Overcoming Challenges in the Grignard Reaction with Hexahydro-1H-azepine-1-carbaldehyde
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The synthesis of α-substituted azepanes is a critical endeavor in medicinal chemistry, as these scaffolds offer novel three-dimensional chemical space for drug discovery. A seemingly straightforward path to these structures involves the nucleophilic addition of Grignard reagents to hexahydro-1H-azepine-1-carbaldehyde. However, this reaction is fraught with challenges, stemming from the inherent electronic and steric properties of the tertiary N-formyl amide substrate. This technical guide, intended for researchers and drug development scientists, provides a deep dive into the mechanistic issues underpinning common reaction failures. We will dissect the core problems of low electrophilicity, steric hindrance, and competing reaction pathways. More importantly, this guide presents field-proven strategies and detailed protocols, focusing on Lewis acid activation and rigorous reaction condition control, to successfully navigate these challenges and achieve high-yield synthesis of the desired secondary alcohol products.
The Synthetic Challenge and Opportunity
The Untapped Potential of α-Substituted Azepanes
In the landscape of pharmacologically active compounds, five- and six-membered nitrogen heterocycles like pyrrolidines and piperidines are ubiquitous. In contrast, the seven-membered azepane ring remains significantly under-explored, representing a substantial opportunity to develop novel intellectual property and access unique biological activities.[1][2][3] The introduction of substituents at the α-position to the nitrogen atom is a key strategy for modulating the pharmacological profile of these scaffolds.
This compound: A Deceptively Simple Substrate
This compound (also known as N-formylhexamethyleneimine) presents as an ideal starting point for generating α-substituted azepanes. It is readily accessible and appears poised for simple 1,2-addition. However, its identity as a tertiary amide introduces significant, often underestimated, hurdles to its reactivity with common nucleophiles.
The Grignard Reaction: A Powerful but Sensitive Tool
The Grignard reaction is a cornerstone of carbon-carbon bond formation, prized for its robustness and the high nucleophilicity of the organomagnesium reagent.[4][5][6] Despite its power, its efficacy is highly dependent on the electrophilicity of the carbonyl partner. The reagent's strong basicity also makes it prone to engaging in undesirable side reactions, particularly when nucleophilic addition is kinetically slow.[5][7]
Core Mechanistic Issues & Plausible Failure Modes
The reaction of Grignard reagents with N-formylazepane often results in either no reaction or the recovery of starting material. Understanding the underlying causes is paramount to developing a successful strategy.
The Amide Resonance Problem: Inherent Low Electrophilicity
Unlike ketones or aldehydes, the carbonyl carbon of an amide is significantly less electrophilic. This is due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl π-system, a phenomenon known as amide resonance.[8] This resonance stabilization reduces the partial positive charge on the carbonyl carbon, making it a less attractive target for nucleophilic attack.
Steric Hindrance: The Azepane Conformation vs. Nucleophilic Approach
The seven-membered azepane ring is not planar and exists in various flexible conformations. This, combined with the steric bulk of the Grignard reagent itself, can create significant steric hindrance around the formyl group's carbonyl carbon.[9][10][11] The Grignard reagent, which often exists as a bulky solvated cluster, must approach the carbonyl carbon at a specific angle (the Bürgi-Dunitz angle).[12] Severe steric clash can make this approach energetically unfavorable, leading to non-reaction.
Competing Reaction Pathways: Reduction vs. Addition
When nucleophilic addition is sterically hindered and the Grignard reagent possesses β-hydrogens (e.g., isopropylmagnesium bromide or larger), an alternative pathway can dominate: reduction.[4] In this mechanism, the Grignard reagent delivers a hydride to the carbonyl carbon via a six-membered cyclic transition state. The result is not the desired C-C bond formation, but the reduction of the carbaldehyde to the corresponding alcohol (1-(hydroxymethyl)azepane), regenerating an alkene from the Grignard reagent.
Strategic Solutions & Protocol Optimization
Success with this challenging transformation hinges on a two-pronged strategy: enhancing the substrate's electrophilicity and carefully controlling reaction conditions to favor nucleophilic addition.
Enhancing Electrophilicity: The Role of Lewis Acid Activation
The most effective way to overcome amide resonance is through the use of a Lewis acid.[13] Strong, oxophilic Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or magnesium bromide (MgBr₂) coordinate to the carbonyl oxygen. This coordination sequesters the nitrogen's lone pair, effectively breaking the amide resonance and inducing a strong positive charge on the carbonyl carbon. This "activated" intermediate is far more susceptible to nucleophilic attack by the Grignard reagent.
Detailed Protocol 3.1.1: Lewis Acid-Mediated Grignard Addition
This protocol is a representative example and should be adapted based on the specific Grignard reagent and scale.
Materials:
-
This compound (1.0 equiv)
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.5 equiv, 1.0 M in THF)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.
-
Dissolution: Dissolve the substrate in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add BF₃·OEt₂ dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture for 15-20 minutes at -78 °C.
-
Grignard Addition: Add the Grignard reagent solution to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. Maintain the internal temperature below -70 °C throughout the addition.[14]
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Quenching: While still at -78 °C, slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Caution: Quenching is exothermic.
-
Warm-up & Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography to obtain the desired α-substituted azepane alcohol.
Mitigating Steric Effects and Side Reactions
-
Choice of Grignard Reagent: Whenever possible, opt for less sterically demanding reagents (e.g., methyl, ethyl, phenylmagnesium halides) as they are less prone to acting as reducing agents.
-
Cryogenic Temperatures: Maintaining a low temperature (-78 °C) is critical.[15][16] It slows down all reaction rates but disproportionately disfavors the higher-energy transition state of the reduction pathway compared to the Lewis acid-catalyzed addition pathway.
Troubleshooting Guide
Table 1: Troubleshooting Common Issues in the Grignard Addition
| Symptom | Probable Cause(s) | Recommended Action(s) |
| No Reaction / >90% Starting Material Recovered | 1. Inherent low reactivity of the amide. 2. Insufficiently active Grignard reagent. 3. Steric hindrance is too great. | 1. Incorporate a Lewis acid (e.g., BF₃·OEt₂, MgBr₂) into the protocol. 2. Titrate the Grignard reagent to confirm its molarity.[14] 3. Consider an alternative, less bulky nucleophile (e.g., organolithium). |
| Low Conversion with Multiple Byproducts | 1. Reaction quenched by moisture. 2. Reaction warmed prematurely. | 1. Ensure all glassware is rigorously flame-dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvents.[17][18] 2. Maintain cryogenic temperatures until the reaction is complete and quenched. |
| Significant Yield of 1-(hydroxymethyl)azepane | 1. Reduction pathway is competing/dominating. 2. Grignard reagent is sterically bulky (e.g., t-BuMgCl). | 1. Add a Lewis acid and ensure the temperature is maintained at -78 °C to favor the addition pathway. 2. If the bulky group is required, consider alternative organometallic reagents (e.g., organocerium reagents) known for lower basicity. |
| Complex Mixture After Workup | 1. Over-addition (less common but possible if an intermediate is formed that is more reactive). 2. Unstable product under acidic workup. | 1. Ensure a slight excess (1.2-1.5 equiv) of Grignard reagent, but not a large excess. 2. Use a milder quenching agent like saturated NH₄Cl instead of strong acids (e.g., HCl). |
Case Study: The Impact of Lewis Acid Activation
The following table illustrates the dramatic improvement typically observed when employing a Lewis acid in this challenging reaction.
Table 2: Comparative Analysis of Reaction Outcomes
| Parameter | Method A: No Additive | Method B: Lewis Acid Mediated |
| Substrate | N-Formylazepane (1.0 equiv) | N-Formylazepane (1.0 equiv) |
| Grignard Reagent | PhMgBr (1.5 equiv) | PhMgBr (1.5 equiv) |
| Additive | None | BF₃·OEt₂ (1.2 equiv) |
| Temperature | -78 °C to RT | -78 °C |
| Hypothetical Conversion | < 10% | > 95% |
| Desired Product Yield | < 5% | 85-90% |
| Major Byproduct | Recovered Starting Material | Minor impurities from workup |
Conclusion and Future Outlook
The reaction between this compound and Grignard reagents, while appearing simple, is a classic example of how subtle electronic and steric factors can impede a desired transformation. Simply mixing the reagents is a recipe for failure. Success is reliably achieved by addressing the root cause of the substrate's low reactivity: amide resonance. The implementation of a Lewis acid activation strategy, coupled with stringent control of reaction conditions, transforms a problematic reaction into a robust and high-yielding method for synthesizing valuable α-substituted azepane alcohols.
For drug development professionals, mastering this protocol opens a direct and efficient route to a class of compounds rich with potential. As the field advances, alternative methods such as iridium-catalyzed reductive coupling or the use of other highly reactive organometallics may provide complementary approaches, but the Lewis acid-mediated Grignard addition remains a foundational and highly effective strategy.[19][20]
References
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Furst, L., et al. (2017). Lewis Acid Enabled Copper-Catalyzed Asymmetric Synthesis of Chiral β-Substituted Amides. Journal of the American Chemical Society. Available at: [Link]
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Isenegger, P. G., et al. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]
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ResearchGate. (n.d.). Optimization of the Grignard reagent formation. ResearchGate. Available at: [Link]
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Knochel, P., et al. (2011). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. Angewandte Chemie International Edition. Available at: [Link]
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Hickman, A. J., & Sanford, M. S. (2012). Challenges and Breakthroughs in Selective Amide Activation. Nature. Available at: [Link]
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P-A, K., et al. (2018). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. Chemical Science. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). Grignard Reaction. UW-Madison Chemistry. Available at: [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Born, S., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Industrial & Engineering Chemistry Research. Available at: [Link]
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
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Catak, S., et al. (2014). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Catalysis. Available at: [Link]
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Chemistry Stack Exchange. (2014). Do Grignard reagents react with amides?. Chemistry Stack Exchange. Available at: [Link]
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Vantourout, J. C., et al. (2022). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides. Angewandte Chemie International Edition. Available at: [Link]
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American Chemical Society. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. ACS Publications. Available at: [Link]
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ResearchGate. (n.d.). Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. ResearchGate. Available at: [Link]
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Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Available at: [Link]
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The Royal Society of Chemistry. (2018). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. Chemical Science. Available at: [Link]
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AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE Proceedings. Available at: [Link]
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University of Manchester. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Research Explorer. Available at: [Link]
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PubChem. (n.d.). This compound. PubChem. Available at: [Link]
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University of Manchester. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Pure. Available at: [Link]
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Chemistry Stack Exchange. (2019). Steric Factors on reaction with grignard reagent. Chemistry Stack Exchange. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Available at: [Link]
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Scribd. (n.d.). Understanding Steric Hindrance in Chemistry. Scribd. Available at: [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps. Available at: [Link]
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Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Adichemistry. Available at: [Link]
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Chemistry LibreTexts. (2022). Steric Hindrance. Chemistry LibreTexts. Available at: [Link]
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Norris, D. (2018). Reaction of amides with Grignard reagents. YouTube. Available at: [Link]
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YouTube. (n.d.). UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. YouTube. Available at: [Link]
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-
Frostburg State University. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. FSU Chemistry. Available at: [Link]
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ResearchGate. (n.d.). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. ResearchGate. Available at: [Link]
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Chouraqui, G., & Constantieux, T. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules. Available at: [Link]
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Navigating the Labyrinth of N-Formylation: A Technical Guide to the Synthesis of N-Formylhexamethyleneimine and the Mitigation of Side Reactions
Introduction: The Significance of N-Formylhexamethyleneimine in Modern Drug Discovery
In the landscape of pharmaceutical and agrochemical research, the N-formyl group serves as a crucial functional moiety. It can act as a protecting group for amines, a precursor for isocyanides, and a key structural component in various bioactive molecules.[1] N-formylhexamethyleneimine, the formylated derivative of the seven-membered cyclic secondary amine hexamethyleneimine, is a valuable building block in the synthesis of more complex chemical entities. Its preparation, while seemingly straightforward, is often accompanied by a host of side reactions that can significantly impact yield, purity, and scalability. This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for the formylation of hexamethyleneimine, with a primary focus on the identification, mechanistic understanding, and mitigation of common side reactions. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this critical synthetic transformation.
Core Synthetic Strategies: A Mechanistic Perspective
The formylation of hexamethyleneimine is most commonly achieved through reactions that fall under the umbrella of reductive amination, namely the Leuckart-Wallach and Eschweiler-Clarke reactions, or through direct acylation with formic acid or its derivatives.
The Leuckart-Wallach and Eschweiler-Clarke Reactions: A Shared Pathway
Both the Leuckart-Wallach and Eschweiler-Clarke reactions utilize a source of formaldehyde and a reducing agent, typically formic acid, to achieve N-alkylation.[2][3] In the context of formylation, the reaction pathway can be conceptualized as an initial reaction of hexamethyleneimine with a formylating agent, followed by a series of equilibria that can lead to both the desired product and various byproducts.
The generalized mechanism involves the nucleophilic attack of the secondary amine on the carbonyl carbon of a formylating agent (e.g., formaldehyde or a protonated formic acid species). This initially forms a hemiaminal intermediate, which can then undergo further transformations.
Caption: Figure 2: Pathway for the formation of N-methylhexamethyleneimine.
Mitigation Strategies:
-
Stoichiometric Control: Careful control of the stoichiometry of formaldehyde is crucial. Using a slight excess of the amine relative to the formylating agent can disfavor over-alkylation.
-
Temperature Management: Lower reaction temperatures generally favor the desired formylation over the more energy-intensive methylation.
Formation of N,N'-Methylenedihexamethyleneimine
The reaction of hexamethyleneimine with formaldehyde can lead to the formation of a dimeric aminal, N,N'-methylenedihexamethyleneimine, particularly if the concentration of formaldehyde is high and the reaction conditions are not carefully controlled.
Caption: Figure 3: Formation of the aminal side product.
Mitigation Strategies:
-
Slow Addition of Formaldehyde: Adding the formaldehyde solution dropwise to the reaction mixture containing hexamethyleneimine can help to maintain a low instantaneous concentration of formaldehyde, thus minimizing the formation of the aminal.
-
Use of Paraformaldehyde: Paraformaldehyde, a solid polymer of formaldehyde, can serve as a slow-release source of formaldehyde, which can help to control its concentration in the reaction mixture. [4]
Hydrolysis of the Formamide Product
During aqueous workup or if water is present in the reaction mixture, the desired N-formylhexamethyleneimine can undergo hydrolysis back to hexamethyleneimine, particularly under acidic or basic conditions. [5][6][7][8] Mitigation Strategies:
-
Anhydrous Conditions: Whenever possible, conducting the reaction under anhydrous conditions can prevent hydrolysis.
-
Careful Workup: Neutralizing the reaction mixture to a pH of around 7-8 before extraction can minimize acid- or base-catalyzed hydrolysis. Washing with brine can also help to remove water from the organic layer.
Formation of Formate Esters and Other Byproducts
If the reaction is carried out at high temperatures for extended periods, formic acid can decompose or react with other species in the reaction mixture to form various byproducts. While less common with robust amines like hexamethyleneimine, the potential for complex side reactions increases with harsh conditions.
Experimental Protocols and Optimization
The following protocols are provided as a starting point for the synthesis of N-formylhexamethyleneimine. Optimization of these conditions is highly recommended to achieve the best results for a specific application.
Protocol 1: Formylation using Formic Acid (Leuckart-Wallach Conditions)
This method is a classic approach to N-formylation. [9][10][11] Materials:
-
Hexamethyleneimine
-
Formic acid (88-98%)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add hexamethyleneimine (1.0 eq) and toluene.
-
Add formic acid (1.1-1.5 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude N-formylhexamethyleneimine.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Formylation using Paraformaldehyde and Formic Acid (Eschweiler-Clarke Type Conditions)
This method can offer better control over the concentration of formaldehyde. [4] Materials:
-
Hexamethyleneimine
-
Paraformaldehyde
-
Formic acid (88-98%)
-
Sodium hydroxide (aqueous solution)
-
Diethyl ether or dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend paraformaldehyde (1.1 eq) in a minimal amount of a suitable solvent (e.g., methanol).
-
Add hexamethyleneimine (1.0 eq) to the suspension.
-
Slowly add formic acid (1.2 eq) to the mixture while stirring.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and carefully basify with a sodium hydroxide solution to a pH of 9-10.
-
Extract the product with diethyl ether or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product as described in Protocol 1.
Data Presentation: A Comparative Overview
The choice of formylation method can significantly impact the yield and purity of the final product. The following table summarizes typical outcomes for the formylation of secondary amines, which can be extrapolated to hexamethyleneimine.
| Reaction Condition | Typical Yield of N-formyl Product | Major Potential Side Products | Notes |
| Formic Acid (Reflux) | 70-90% | Unreacted amine, hydrolysis product | Requires azeotropic water removal. [1] |
| Formic Acid/Paraformaldehyde | 80-95% | N-methyl amine, aminal | Milder conditions can improve selectivity. |
| Acetic Formic Anhydride | >95% | - | Highly efficient but requires in-situ preparation of the reagent. [1] |
| Chloral | High | Chloroform | Effective but uses a toxic reagent. [1] |
Analytical Characterization and Quality Control
Ensuring the purity of N-formylhexamethyleneimine is critical for its use in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an invaluable tool for identifying and quantifying the desired product and volatile impurities such as unreacted hexamethyleneimine, N-methylhexamethyleneimine, and aminal byproducts. [12]Derivatization may be necessary for certain non-volatile impurities. [13][14][15]* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the N-formyl product and for detecting the presence of impurities. The formyl proton typically appears as a singlet around 8.0-8.5 ppm in the 1H NMR spectrum.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the amide functionality, with a characteristic C=O stretch appearing around 1650-1680 cm-1.
Conclusion: A Pathway to Optimized N-Formylation
The successful synthesis of N-formylhexamethyleneimine hinges on a thorough understanding of the underlying reaction mechanisms and a proactive approach to mitigating potential side reactions. By carefully controlling reaction parameters such as stoichiometry, temperature, and the choice of formylating agent, researchers can significantly improve the yield and purity of this valuable synthetic intermediate. The protocols and analytical strategies outlined in this guide provide a robust framework for achieving reproducible and scalable results in the formylation of hexamethyleneimine, thereby empowering drug development professionals to advance their synthetic campaigns with greater efficiency and confidence.
References
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Hexahydro-1H-azepine-1-carbaldehyde: A Versatile C7N Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydro-1H-azepine-1-carbaldehyde, also known as N-formylhexamethyleneimine, is a versatile and increasingly important building block in organic synthesis. Its unique structural motif, featuring a seven-membered azepane ring appended with a reactive formyl group, offers a gateway to a diverse array of complex nitrogen-containing molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key synthetic applications, with a focus on providing actionable insights and detailed experimental protocols for its use in the construction of valuable molecular architectures. We will explore its role as a precursor to key intermediates and its utility in forging new carbon-carbon and carbon-nitrogen bonds, underscoring its significance in medicinal chemistry and drug discovery.
Introduction: The Azepane Scaffold in Medicinal Chemistry
The azepane ring, a saturated seven-membered heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1] The inherent conformational flexibility of the seven-membered ring allows for a broad exploration of chemical space, often leading to enhanced binding affinity and improved pharmacokinetic profiles of drug candidates.[1] The strategic incorporation of the azepane motif has been instrumental in the development of therapeutics across various disease areas.
This compound serves as a readily accessible and highly versatile entry point to this important class of compounds. The presence of the N-formyl group provides a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular frameworks. This guide aims to equip researchers with the fundamental knowledge and practical methodologies to effectively utilize this powerful building block in their synthetic endeavors.
Synthesis and Physicochemical Properties
The most direct and common method for the preparation of this compound is the N-formylation of hexahydro-1H-azepine (also known as hexamethyleneimine). While various formylating agents can be employed, a straightforward and high-yielding procedure utilizes ethyl formate.
Optimized Synthesis Protocol: Formylation of Hexahydro-1H-azepine
This protocol describes a reliable and scalable method for the synthesis of this compound.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |
| Hexahydro-1H-azepine | 99.18 | 19.8 | 0.2 |
| Ethyl formate | 74.08 | 22.2 | 0.3 |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add hexahydro-1H-azepine (19.8 g, 0.2 mol).
-
Add ethyl formate (22.2 g, 0.3 mol) dropwise to the stirred hexahydro-1H-azepine. The addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, allow the reaction mixture to stir overnight at room temperature.
-
Remove the volatile materials (excess ethyl formate and ethanol byproduct) by rotary evaporation at room temperature under reduced pressure (~20 mm).
-
The resulting residue is then purified by vacuum distillation to yield this compound as a colorless liquid (boiling point: 56-58 °C at 3-4 mm Hg). The expected yield is approximately 84%.
Causality Behind Experimental Choices:
-
Nitrogen Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.
-
Dropwise Addition: Controls the exothermic nature of the reaction and maintains a gentle reflux, ensuring a controlled reaction rate.
-
Stirring Overnight: Ensures the reaction proceeds to completion.
-
Vacuum Distillation: Provides a highly pure product by separating it from any non-volatile impurities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for ensuring safe handling.
| Property | Value |
| CAS Number | 25114-81-2 |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.18 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 241.1 °C at 760 mmHg[1] |
| Density | 1.043 g/cm³[1] |
| Synonyms | azepane-1-carbaldehyde, N-formylhexamethyleneimine |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[1]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
Core Synthetic Applications: A Gateway to Azepane Derivatives
The synthetic utility of this compound stems from the reactivity of its N-formyl group. This functionality can be readily transformed into a variety of other groups, providing access to a wide range of substituted azepanes.
Reduction to 1-Methylazepane: A Key Intermediate
One of the most fundamental transformations of this compound is its reduction to the corresponding methylamine, 1-methylazepane. This reaction is efficiently achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
Reaction Scheme:
Figure 2: Reduction of this compound.
Detailed Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes, then filter the granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 1-methylazepane.
-
The product can be further purified by distillation if necessary.
Expert Insights:
-
The Fieser workup (sequential addition of water, aqueous NaOH, and water) is a standard and safe procedure for quenching LiAlH₄ reductions, resulting in a granular precipitate that is easily filtered.
-
The formyl group is a robust protecting group for the nitrogen atom, which can be readily removed or converted to other functionalities, highlighting the versatility of the starting material.
Synthesis of Azepan-1-ylmethanamine: A Primary Amine Synthon
The formyl group can also serve as a masked aminomethyl group. Reduction of the corresponding oxime or a related derivative provides access to the valuable primary amine, azepan-1-ylmethanamine. This synthon can be further elaborated to introduce a wide range of functionalities.
Conceptual Workflow:
Figure 3: Conceptual pathway to Azepan-1-ylmethanamine.
This two-step sequence involves the initial formation of an oxime by reaction with hydroxylamine, followed by reduction of the oxime to the primary amine. This transformation significantly expands the synthetic utility of the parent carbaldehyde.
Carbon-Carbon Bond Forming Reactions
The aldehyde functionality of this compound is amenable to a variety of classic carbon-carbon bond-forming reactions, allowing for the extension of the carbon skeleton.
-
Wittig Reaction: Reaction with phosphorus ylides provides a straightforward route to vinyl-substituted azepanes. The choice of a stabilized or non-stabilized ylide can influence the stereochemical outcome of the newly formed double bond.
-
Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents to the carbonyl group yields secondary alcohols, introducing a new stereocenter. The stereochemical outcome may be influenced by the steric bulk of the nucleophile and the conformation of the azepane ring.
These examples represent a fraction of the potential applications of this compound. Its reactivity profile allows for its incorporation into a wide range of synthetic strategies, making it a valuable tool for the construction of novel and complex nitrogen-containing molecules.
Conclusion
This compound has emerged as a highly practical and versatile building block in modern organic synthesis. Its straightforward preparation, coupled with the rich chemistry of the N-formyl group, provides a reliable and efficient entry point to a diverse array of functionalized azepane derivatives. The detailed protocols and synthetic strategies outlined in this guide are intended to empower researchers to fully exploit the potential of this valuable C7N synthon in their pursuit of novel molecular architectures with applications in drug discovery and materials science.
References
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PubChem. This compound. [Link]
-
Blicke, F. F.; Lu, C.-J. Formylation of Amines with Chloral and Reduction of the N-Formyl Derivatives with Lithium Aluminum Hydride. J. Am. Chem. Soc.1952 , 74 (15), 3933–3934. [Link]
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Methodological & Application
The Azepane Scaffold: Leveraging Hexahydro-1H-azepine-1-carbaldehyde in Modern Medicinal Chemistry
Abstract
The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, prized for its inherent three-dimensional structure that allows for broad exploration of chemical space and fine-tuning of pharmacokinetic properties. Hexahydro-1H-azepine-1-carbaldehyde, also known as N-formylhexamethyleneimine, serves as a versatile and efficient building block for the introduction of this valuable motif. This comprehensive guide delves into the strategic applications of this compound in drug discovery, with a particular focus on the synthesis of targeted therapeutic agents. We will explore the causality behind its use, provide detailed, field-proven protocols, and present a case study in the development of protein tyrosine phosphatase (PTPN2/PTPN1) inhibitors, a promising new class of therapeutics for immuno-oncology.
Introduction: The Significance of the Azepane Moiety
The azepane scaffold is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its seven-membered ring system offers a higher degree of conformational flexibility compared to smaller five- and six-membered rings, which can be crucial for establishing optimal interactions with biological targets.[1] This structural feature allows for the creation of derivatives with diverse three-dimensional shapes, enhancing the probability of identifying potent and selective drug candidates. The formyl group of this compound provides a reactive handle for a variety of chemical transformations, making it a key intermediate in the synthesis of complex, azepane-containing molecules.[2]
Core Application: A Building Block for Targeted Therapeutics
This compound is a valuable reagent for the synthesis of a wide range of therapeutic agents. Its derivatives have been investigated for their activity as cannabinoid receptor antagonists, highlighting their potential in the treatment of neurological disorders.[1] The ability to readily modify the azepane structure opens up avenues for developing novel therapeutics across various disease areas.
A particularly compelling and current application of the azepane scaffold is in the design of protein tyrosine phosphatase inhibitors. The inhibition of protein tyrosine phosphatases PTPN2 and PTPN1 has emerged as a promising strategy to enhance T cell anti-tumor immunity, making inhibitors of these enzymes highly sought after in cancer immunotherapy.[3] Recently, novel small molecule PTPN2/N1 inhibitors incorporating an azepane moiety have been developed, demonstrating nanomolar inhibitory potency and significant in vivo antitumor efficacy.[3]
Signaling Pathway: The Role of PTPN2 in Cancer Immunotherapy
The following diagram illustrates the signaling pathway involving PTPN2 and the therapeutic rationale for its inhibition in cancer.
Caption: PTPN2 negatively regulates T cell activation by dephosphorylating key signaling molecules.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent application in the synthesis of a key intermediate for PTPN2/PTPN1 inhibitors.
Protocol for the Synthesis of this compound
This protocol describes the direct formylation of hexamethyleneimine.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials:
-
Hexamethyleneimine (Hexahydro-1H-azepine)
-
Ethyl formate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Nitrogen inlet
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add hexamethyleneimine (1.0 eq).
-
Under a nitrogen atmosphere, add ethyl formate (1.5 eq) dropwise to the stirring hexamethyleneimine. The addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature overnight.
-
Remove the volatile materials (excess ethyl formate and ethanol byproduct) using a rotary evaporator at room temperature under reduced pressure (~20 mm Hg).
-
The crude residue is then purified by vacuum distillation to yield this compound as a colorless liquid.
Expected Yield: ~84%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol for the Synthesis of an Azepane-Containing Intermediate for PTPN2/PTPN1 Inhibitors
This protocol outlines a plausible synthetic route for the N-acylation of a substituted indole with this compound, a key step in the synthesis of azepane-containing PTPN2/PTPN1 inhibitors. This is a representative procedure based on established N-acylation methodologies.
Workflow Diagram:
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- 1. This compound | C7H13NO | CID 91280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PL119986B2 - Process for preparing novel hexahydro-1,4-oxazepines - Google Patents [patents.google.com]
- 3. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Synthesis: A Guide for Researchers
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on protocols related to peptide synthesis. It begins with an analysis of Hexahydro-1H-azepine-1-carbaldehyde, detailing its chemical properties and established applications. While its direct role as a coupling reagent in routine peptide synthesis is not established in current literature, we present a hypothetical research protocol for its potential application in N-terminal formylation of peptides. The core of this guide is dedicated to detailed, field-proven protocols for Solid-Phase Peptide Synthesis (SPPS) using the standard Fmoc/tBu strategy. These protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction to this compound
This compound, also known as N-formylhexamethyleneimine, is a versatile chemical building block with the molecular formula C7H13NO.[1] It is a colorless liquid with a molecular weight of 127.18 g/mol .[2] Its primary documented applications are as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a fragrance ingredient in the perfumery and cosmetic industries.[1]
Chemical Structure:
Caption: Structure of this compound.
Physicochemical Properties:
| Property | Value |
| CAS Number | 25114-81-2 |
| Molecular Formula | C7H13NO |
| Molecular Weight | 127.18 g/mol [2] |
| Boiling Point | 241.1°C at 760 mmHg[1] |
| Density | 1.043 g/cm³[1] |
Safety and Handling: this compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn, and all handling should be performed in a well-ventilated fume hood.[3]
Role in Peptide Synthesis: Current Status and a Research Perspective
A thorough review of the scientific literature indicates that this compound is not a standard or documented reagent for the core processes of peptide synthesis, such as peptide bond formation (coupling). The field of peptide synthesis relies on well-characterized coupling reagents like phosphonium and aminium salts (e.g., HBTU, HATU, PyBOP) or carbodiimides (e.g., DCC, DIC) to activate the carboxylic acid of an amino acid for amide bond formation.[4][5]
However, the N-formyl moiety of this compound suggests a potential, albeit unexplored, application as a formylating agent. N-terminal formylation of peptides is a significant post-translational modification that can influence the biological activity of peptides.[6]
Hypothetical Protocol for N-Terminal Formylation of a Resin-Bound Peptide
This protocol is presented as a theoretical framework for research and development purposes and has not been validated. The objective is to investigate the feasibility of using this compound as a formylating agent for the N-terminal amine of a peptide synthesized on a solid support.
Workflow for Hypothetical N-Terminal Formylation:
Caption: Hypothetical workflow for N-terminal formylation.
Step-by-Step Protocol:
-
Starting Material: Begin with the fully synthesized peptide on a solid support (e.g., Rink Amide resin), with the final N-terminal Fmoc protecting group removed.
-
Resin Preparation: Swell the peptidyl-resin in dimethylformamide (DMF) for 30 minutes. Drain the solvent.
-
Formylation Solution: Prepare a 0.5 M solution of this compound in DMF.
-
Reaction: Add the formylation solution to the swollen resin (using 5-10 equivalents of the aldehyde relative to the resin substitution). Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Monitoring: A small sample of resin beads can be taken to test for the presence of a free primary amine (e.g., using the Kaiser test), which should be negative upon complete formylation.[7]
-
Washing: After the reaction, drain the formylation solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove any unreacted aldehyde and byproducts.
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the N-formylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).[7]
-
Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the mass of the formylated product using mass spectrometry.
Rationale and Expected Outcome: The aldehyde of this compound could potentially react with the primary amine at the N-terminus of the peptide to form a Schiff base, which would then need to be reduced to a stable secondary amine, or more likely, the N-formyl group could be transferred. However, a more direct and established method for N-formylation on a solid phase involves the pre-activation of formic acid with a carbodiimide like DCC.[6] This hypothetical protocol serves as a starting point for exploring the utility of this specific aldehyde.
Standard Protocols for Solid-Phase Peptide Synthesis (SPPS)
The following sections detail the standard and robust protocols for Fmoc/tBu-based Solid-Phase Peptide Synthesis.[8][9]
SPPS Workflow Overview
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Protocol: Resin Preparation and First Amino Acid Loading (to 2-Chlorotrityl Chloride Resin)
This protocol is suitable for producing peptides with a C-terminal carboxylic acid.
-
Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0 g, substitution as per manufacturer) in a reaction vessel. Swell the resin in dry DCM (10 mL) for at least 30 minutes.
-
Amino Acid Solution: In a separate flask, dissolve the first Fmoc-protected amino acid (2 equivalents relative to resin substitution) in dry DCM. Add N,N-Diisopropylethylamine (DIPEA) (4 equivalents).
-
Loading: Drain the DCM from the swollen resin. Immediately add the amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Capping: To cap any remaining reactive trityl chloride sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
-
Washing: Wash the resin with DCM (3x), DMF (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum. The loading can be quantified by Fmoc-release spectrophotometry.
Protocol: Standard Elongation Cycle
This cycle is repeated for each amino acid to be added to the peptide chain.
Reagents for a 0.1 mmol Synthesis:
| Reagent | Amount | Equivalents | Purpose |
| Fmoc-Amino Acid | 0.4 mmol | 4 | Building block |
| HBTU | 0.39 mmol | 3.9 | Coupling Activator |
| HOBt | 0.4 mmol | 4 | Racemization Suppressant |
| DIPEA | 0.8 mmol | 8 | Base |
| 20% Piperidine in DMF | 5 mL | - | Fmoc Deprotection |
Step-by-Step Protocol:
-
Fmoc Deprotection:
-
Swell the resin in DMF for 30 minutes.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes. Drain.
-
-
Washing: Wash the resin with DMF (5 x 1 min) to thoroughly remove piperidine.
-
Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid by dissolving it with HBTU and HOBt in a minimal amount of DMF. Add DIPEA and allow to react for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Repeat: Return to Step 1 for the next amino acid in the sequence.
Causality Behind Experimental Choices:
-
Use of Excess Reagents: Using an excess of the activated amino acid and coupling reagents drives the reaction to completion, ensuring high coupling efficiency, which is crucial in multi-step synthesis.[8]
-
Pre-activation: Pre-activating the amino acid before adding it to the resin minimizes potential side reactions and is generally more efficient.
-
Racemization Suppression: The addition of HOBt minimizes the risk of racemization of the chiral amino acid during activation, a critical aspect of peptide synthesis.[10]
Protocol: Cleavage and Final Deprotection
This protocol is for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups.
-
Resin Preparation: After the final elongation cycle and N-terminal Fmoc deprotection, wash the peptidyl-resin with DCM (3x) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Caution: TFA is highly corrosive. Handle in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of starting resin). Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the peptide into a centrifuge tube.
-
Precipitate the peptide by adding the filtrate to a large volume (approx. 10x the filtrate volume) of cold diethyl ether.
-
A white precipitate should form. Place the tube on ice for 30 minutes to maximize precipitation.
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.
-
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.
Conclusion
While this compound is a valuable building block in organic synthesis, its application in the core steps of peptide synthesis is not established. This guide has provided a hypothetical protocol for its investigation as a novel N-terminal formylating agent, acknowledging the need for empirical validation. The core of this document presents robust, detailed, and scientifically-grounded protocols for the widely practiced method of Fmoc/tBu Solid-Phase Peptide Synthesis. By understanding the rationale behind each step and adhering to these established methods, researchers can confidently and reproducibly synthesize peptides for a wide range of applications in science and medicine.
References
-
This compound | C7H13NO | CID 91280 - PubChem . [Link]
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals . [Link]
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals . [Link]
-
Coupling Reagents - Aapptec Peptides . [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate . [Link]
-
This compound - SIELC Technologies . [Link]
-
Synthesis of 1-(Formyl)-Hexahydro-1H-Azepine - PrepChem.com . [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC - NIH . [Link]
-
Solid Phase Formylation of N-Terminus Peptides - PMC - NIH . [Link]
-
Methods and protocols of modern solid phase peptide synthesis - ResearchGate . [Link]
-
The Peptide Bond: Formation and Cleavage - YouTube . [Link]
-
Aza-peptides: expectations and reality - Estonian Academy Publishers . [Link]
-
Conformational preferences of dipeptide‐based azole heterocycles. X=O or S. R=amino acid side chains. - ResearchGate . [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies . [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article . [Link]
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- 2. This compound | C7H13NO | CID 91280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols: The Role of Hexahydro-1H-azepine-1-carbaldehyde in Modern Heterocyclic Synthesis
Abstract
The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle, frequently incorporated into the core structures of pharmacologically active compounds.[1][2] Its conformational flexibility allows for intricate and optimal interactions with biological targets, making it a highly sought-after motif in drug discovery.[3] Hexahydro-1H-azepine-1-carbaldehyde, also known as N-formylazepane, serves as a versatile and strategic building block for accessing a diverse array of complex, azepane-containing heterocyclic systems. The N-formyl group is not merely a protective group but an active participant in key bond-forming reactions, enabling access to fused ring systems through classical and modern synthetic methodologies. This guide provides an in-depth exploration of its application in cornerstone reactions such as the Bischler-Napieralski and Pictet-Spengler cyclizations, its utility in multicomponent reactions, and its potential as a formylating agent. Detailed protocols, mechanistic insights, and safety considerations are provided for researchers in organic synthesis and medicinal chemistry.
Introduction to this compound
This compound (N-formylazepane) is a stable, readily available derivative of the parent amine, hexamethyleneimine. Its significance lies in the dual functionality it presents: the pre-installed azepane core and the reactive N-formyl group. This formamide moiety can be activated under various conditions to serve as an electrophilic precursor for intramolecular cyclization reactions, providing a direct route to fused heterocyclic architectures. The synthesis of the azepane ring itself can be challenging, often relying on ring-closing or ring-expansion strategies.[1] Utilizing a pre-formed and functionalized synthon like N-formylazepane streamlines the synthetic process, allowing chemists to focus on the construction of molecular complexity.
Physicochemical Properties & Safety Data
Accurate knowledge of a reagent's properties and hazards is fundamental to safe and successful experimentation.
| Property | Value | Reference |
| IUPAC Name | azepane-1-carbaldehyde | [4] |
| Synonyms | N-Formylazepane, N-Formylhexamethyleneimine | [3][5] |
| CAS Number | 25114-81-2 | [4] |
| Molecular Formula | C₇H₁₃NO | [4] |
| Molecular Weight | 127.18 g/mol | [4] |
| Boiling Point | 241.1°C at 760 mmHg | [3] |
| Density | 1.043 g/cm³ | [3] |
Critical Safety & Handling Protocol
This compound is classified as a hazardous substance and requires careful handling to mitigate risks.[4][6]
-
Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled.[3][4] Causes skin and serious eye irritation.[6]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles and/or a face shield.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure full coverage of exposed skin.
-
Respiratory Protection: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhaling vapors.[6]
-
-
Handling & Storage:
-
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][8]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[6]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[6][8]
-
-
Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, regional, and national regulations.[6]
Application in Intramolecular Cyclization Reactions
The N-formyl group is a linchpin for constructing fused heterocyclic systems via intramolecular electrophilic aromatic substitution. By activating the formamide, a highly electrophilic intermediate is generated that can be trapped by a tethered nucleophilic arene.
The Bischler-Napieralski Reaction: Synthesis of Dihydroisoquinoline-Fused Azepanes
The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines from β-phenethylamides using a strong dehydrating agent.[9][10][11] This methodology can be expertly adapted to substrates incorporating the N-formylazepane moiety to create complex polycyclic alkaloids.
Causality of Experimental Design: The choice of a potent dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) is critical.[9] These reagents activate the formyl carbonyl, transforming the relatively unreactive amide into a highly electrophilic nitrilium ion (or a related species), which is necessary to overcome the activation energy of the aromatic substitution.[9][12] The reaction is most effective on electron-rich aromatic rings, as the increased electron density facilitates the electrophilic attack.[9][13]
}
Bischler-Napieralski reaction pathway for azepane derivatives.
Protocol 2.1: Synthesis of a Fused Azepino[2,1-a]isoquinoline Derivative
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stir bar, add the N-(2-(3,4-dimethoxyphenyl)ethyl)azepane-1-carboxamide substrate (1.0 equiv).
-
Solvent Addition: Add anhydrous toluene (approx. 0.1 M concentration) via syringe. Stir the mixture to dissolve the substrate.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0 equiv) dropwise to the stirring solution at room temperature. The addition is exothermic and may cause a color change.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: After completion, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by pouring it onto crushed ice. Caution: This is a highly exothermic process.
-
Basification & Extraction: Basify the aqueous mixture to pH > 10 with a concentrated NaOH or NH₄OH solution. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired fused azepino[2,1-a]isoquinoline product.
The Pictet-Spengler Reaction: Access to Azepane-Fused β-Carbolines
The Pictet-Spengler reaction is a condensation and subsequent ring-closing reaction between a β-arylethylamine and an aldehyde or ketone, typically under acidic conditions.[14][15] While N-formylazepane is not a direct starting material, its N-acyl group can be used to generate a highly reactive N-acyliminium ion intermediate. This modification allows the cyclization to proceed under milder conditions and expands the reaction's scope to less activated aromatic systems.[14][16]
Causality of Experimental Design: The N-acyliminium ion is a much stronger electrophile than a standard iminium ion.[14] Its formation is facilitated by a protic or Lewis acid, which activates the N-formyl group towards condensation with an external aldehyde. The subsequent intramolecular attack by the nucleophilic arene (e.g., an indole ring) is the key cyclization step. Trifluoroacetic acid (TFA) is an effective catalyst as it is strong enough to promote iminium ion formation without causing degradation of sensitive substrates.[16]
}
Pictet-Spengler workflow for fused azepane synthesis.
Protocol 2.2: Synthesis of an Azepane-Fused Tetrahydro-β-carboline
-
Reactant Setup: In a round-bottom flask, dissolve the N-formylated tryptamine-azepane conjugate (1.0 equiv) and the desired aldehyde (e.g., formaldehyde or benzaldehyde, 1.2 equiv) in an anhydrous solvent like dichloromethane (DCM).
-
Catalyst Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 2.0 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Workup: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude material using flash column chromatography (silica gel) with an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure tetracyclic product.
Application in Multicomponent Reactions (MCRs)
While N-formylazepane itself is not a primary component, its parent amine, hexahydro-1H-azepine , is an outstanding substrate for multicomponent reactions, which build molecular complexity in a single, efficient step. The Ugi four-component reaction (Ugi-4CR) is a prime example, combining an amine, an aldehyde, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide.[17][18]
Causality of Experimental Design: The Ugi reaction's power lies in its convergence.[17] It proceeds through the rapid and reversible formation of an iminium ion from the amine (hexahydro-1H-azepine) and the aldehyde. This is followed by the nucleophilic addition of the isocyanide and subsequent trapping by the carboxylate. The final, irreversible Mumm rearrangement drives the reaction to completion, yielding a stable bis-amide product incorporating the azepane ring.[17] Methanol is a common solvent as it effectively solvates the intermediates without interfering with the reaction pathway.[17][19]
}
Ugi reaction for rapid synthesis of azepane peptidomimetics.
Protocol 3.1: Ugi Synthesis of an Azepane-Containing Peptidomimetic
-
Reagent Setup: To a vial equipped with a magnetic stir bar, add the aldehyde (1.0 equiv), hexahydro-1H-azepine (1.0 equiv), and the carboxylic acid (1.0 equiv).
-
Solvent: Add methanol (MeOH) to achieve a reactant concentration of approximately 0.5 M.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Isocyanide Addition: Add the isocyanide component (1.0 equiv) to the mixture. The reaction is often exothermic.
-
Reaction: Stir the reaction at room temperature for 24-48 hours. The progress can be monitored by LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can often be purified directly without an aqueous workup.
-
Purification: Purify the residue by flash chromatography on silica gel or by preparative HPLC to obtain the desired Ugi product.
Summary of Synthetic Applications
The following table provides a comparative overview of the synthetic methods discussed, highlighting the versatility of the azepane scaffold.
| Reaction | Key Role of Azepane Moiety | Typical Reagents/Catalysts | Conditions | Product Class |
| Bischler-Napieralski | N-formylazepane acts as the cyclization precursor. | POCl₃, P₂O₅, PPA | Reflux (e.g., Toluene, Xylene) | Fused Dihydroisoquinolines |
| Pictet-Spengler | N-formyl group enables N-acyliminium ion formation. | TFA, Lewis Acids | 0 °C to Room Temp. | Fused Tetrahydro-β-carbolines |
| Ugi 4-Component | Hexahydro-1H-azepine serves as the amine component. | None (spontaneous) | Room Temp. (in MeOH) | α-Acylamino Amides |
Conclusion and Future Outlook
This compound and its parent amine are powerful and adaptable synthons in the synthesis of complex heterocyclic compounds. Their application in robust, classical cyclizations and modern, efficiency-focused multicomponent reactions provides a reliable pathway to novel molecular architectures. The strategic use of the N-formyl group as an activatable handle for intramolecular reactions is a key advantage, streamlining the synthesis of fused polycyclic systems. As the demand for three-dimensional chemical scaffolds in drug discovery continues to grow, the azepane motif, accessed through the methodologies described herein, will undoubtedly remain a central focus for medicinal and synthetic chemists.[1][2]
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Application Notes & Protocols: Hexahydro-1H-azepine-1-carbaldehyde as a Specialized Formylating Agent
Prepared by: Gemini, Senior Application Scientist
Foreword: Re-evaluating Formylation with a Cyclic Amide
In the landscape of synthetic chemistry, the introduction of a formyl group (-CHO) is a fundamental transformation, pivotal in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Formamides, the product of amine formylation, are not only stable protecting groups but also key intermediates for isocyanates, formamidines, and Vilsmeier reagents.[1] While classical reagents like formic acid, acetic formic anhydride, and dimethylformamide (DMF) have long dominated this space, they often necessitate harsh conditions, produce undesirable byproducts, or involve complex workups.[2]
This guide introduces Hexahydro-1H-azepine-1-carbaldehyde (also known as N-formylhexamethyleneimine) as a potent and versatile formylating agent.[3][4] As a stable, liquid cyclic amide, it offers a distinct reactivity profile, enabling efficient formyl transfer under specific conditions. We will explore its synthesis, mechanistic rationale, and provide detailed protocols for its application, grounded in established chemical principles. The focus is to provide researchers with the technical insights required to integrate this reagent into their synthetic workflows effectively.
Section 1: Physicochemical Profile and Synthesis
Compound Identification and Properties
This compound is a seven-membered cyclic amide, presenting as a colorless liquid with a slightly sweet odor.[3] Its structure combines the stability of an amide with the reactivity required for a formyl donor.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [5] |
| Molecular Weight | 127.18 g/mol | [5] |
| CAS Number | 25114-81-2 | [3][5] |
| Synonyms | Azepane-1-carbaldehyde, N-formylhexamethyleneimine | [3][4] |
| Density | 1.043 g/cm³ | [3][4] |
| Boiling Point | 241.1 °C at 760 mmHg | [3][4] |
| Flash Point | 106.4 °C | [4] |
| Appearance | Colorless liquid | [3] |
Rationale for Use as a Formylating Agent
The utility of this compound stems from the electrophilic nature of its formyl carbon. The adjacent nitrogen atom's lone pair is delocalized into the carbonyl group, creating a resonance-stabilized amide. While this stabilization renders it less reactive than, for example, an acid chloride, it is sufficiently activated to react with strong nucleophiles like primary and secondary amines, particularly when heated or catalyzed. This moderate reactivity allows for selective formylation without the aggressive side reactions seen with more potent reagents.
Synthesis Protocol: Direct Formylation of Hexamethyleneimine
The most direct route to this compound is the formylation of its parent amine, hexahydro-1H-azepine (hexamethyleneimine).[3] A straightforward and high-yielding procedure involves the use of ethyl formate as the formyl source.[6]
Caption: Synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add hexahydro-1H-azepine (19.8 g, 0.2 mol).[6] Ensure the system is under a nitrogen atmosphere.
-
Reagent Addition: Add ethyl formate (22.2 g, 0.3 mol) dropwise to the stirred amine.[6] The rate of addition should be controlled to maintain a gentle reflux of the reaction mixture.
-
Reaction: After the addition is complete, allow the mixture to cool to room temperature and stir overnight to ensure the reaction goes to completion.[6]
-
Workup: Remove the volatile components (excess ethyl formate and ethanol byproduct) by rotary evaporation at room temperature under reduced pressure (~20 mm Hg).[6]
-
Purification: The resulting residue is purified by vacuum distillation. Collect the fraction boiling at 56-58 °C at 3-4 mm Hg to yield pure this compound (approx. 84% yield).[6]
Section 2: Application in N-Formylation
General Mechanism of Action
The formylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen acts as the nucleophile, attacking the electrophilic formyl carbon of the amide. This forms a tetrahedral intermediate which subsequently collapses, eliminating the stable hexahydro-1H-azepine as a leaving group to furnish the desired formamide.
Caption: Mechanism of N-Formylation.
Protocol: N-Formylation of a Secondary Amine (e.g., Dibenzylamine)
This protocol details the formylation of a representative secondary amine. The reaction is conducted under neat (solvent-free) conditions, simplifying the procedure and workup.
Materials:
-
Dibenzylamine
-
This compound (1.1 equivalents)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Silica gel for chromatography
-
Solvents: Hexanes, Ethyl Acetate
Step-by-Step Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, combine dibenzylamine (5.0 g, 25.3 mmol) and this compound (3.55 g, 27.9 mmol, 1.1 eq).
-
Reaction Conditions: Heat the neat mixture to 80-90 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting amine. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature. The crude product will contain the desired formamide and the hexahydro-1H-azepine byproduct.
-
The byproduct is volatile and can be partially removed under high vacuum.
-
-
Purification:
-
Purify the residue by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N,N-dibenzylformamide as a colorless oil.
-
Substrate Scope and Limitations
-
Amines: This method is highly effective for a wide range of primary and secondary aliphatic amines.[1] Aromatic amines, being less nucleophilic, may require higher temperatures or longer reaction times. Sterically hindered amines may also exhibit slower reaction rates.[1]
-
Chemoselectivity: A key advantage is the high chemoselectivity for N-formylation. In molecules containing both hydroxyl and amino groups, formylation occurs preferentially at the more nucleophilic nitrogen atom.[2] O-formylation of alcohols and phenols is generally not observed under these conditions, highlighting the reagent's selectivity.[2]
Section 3: Safety, Handling, and Disposal
Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.[3][7]
Hazard Identification
The compound is associated with the following GHS hazard statements:
Safe Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[7]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[7]
-
Lab Coat: A flame-resistant lab coat is mandatory to protect against skin contact.[7]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]
Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[7]
-
Disposal: Dispose of waste material and containers at a licensed chemical destruction facility in accordance with local, regional, and national regulations.[7] Do not allow the chemical to enter drains or waterways.[8]
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Hexahydro-1H-azepine-1-ethanol | C8H17NO | CID 88615. PubChem, National Center for Biotechnology Information. [Link]
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Formylation of Amines. National Center for Biotechnology Information. [Link]
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Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. [Link]
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Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. [Link]
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Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. Organic Chemistry Portal. [Link]
-
A Green Protocol for the N-Formylation of Amines Using Molybdate Sulfuric Acid as a Reusable Solid Catalyst. ResearchGate. [Link]
-
N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. National Center for Biotechnology Information. [Link]
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The Azepane Aldehyde: A Versatile Building Block in Convergent Synthesis Strategies
Application Notes and Protocols for Researchers in Organic Synthesis and Drug Discovery
In the landscape of modern synthetic chemistry, the quest for molecular complexity from simple, readily available starting materials is a paramount objective. Multi-component reactions (MCRs), which elegantly assemble three or more reactants in a single synthetic operation, have emerged as a powerful strategy to achieve this goal. Central to the success of many MCRs is the judicious choice of carbonyl compounds. This guide focuses on Hexahydro-1H-azepine-1-carbaldehyde , also known as N-formylazepane, a cyclic aldehyde that offers a unique combination of a reactive carbonyl group and a conformationally flexible seven-membered azepane ring. The azepane scaffold is a privileged structure found in numerous biologically active compounds and approved drugs, making its incorporation into novel molecular frameworks a highly desirable pursuit in medicinal chemistry.[1]
This document provides a detailed exploration of the application of this compound in key multi-component reactions, offering insights into reaction mechanisms, practical experimental protocols, and the potential for generating diverse and medicinally relevant molecular architectures.
Understanding this compound: A Synthon of Choice
This compound (C₇H₁₃NO) is a colorless to pale yellow liquid.[2] Its structure marries the reactivity of an aldehyde with the structural features of the azepane ring, a saturated seven-membered heterocycle. This cyclic amide, or lactam-derived aldehyde, presents a unique electronic and steric environment compared to simple aliphatic or aromatic aldehydes.
Key Properties and Synthetic Accessibility:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO | [2] |
| Molecular Weight | 127.18 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 241.1 °C at 760 mmHg | [1] |
| Density | 1.043 g/cm³ | [1] |
The most direct and common synthesis of this compound involves the N-formylation of hexahydro-1H-azepine (hexamethyleneimine).[1] This can be achieved through various methods, including the use of formic acid or its derivatives.
Safety Considerations: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
The Passerini Reaction: Crafting α-Acyloxy Amides
The Passerini three-component reaction (P-3CR) is a cornerstone of isocyanide-based MCRs, combining an aldehyde, a carboxylic acid, and an isocyanide to furnish α-acyloxy amides.[3] These products are valuable intermediates in organic synthesis and have shown a range of biological activities. The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents where high concentrations of reactants are favorable.[3]
Mechanistic Rationale
The generally accepted mechanism involves the formation of a hydrogen-bonded adduct between the carboxylic acid and this compound. This complex is then attacked by the nucleophilic isocyanide in a trimolecular, concerted fashion. A subsequent intramolecular acyl transfer (Mumm rearrangement) of the resulting intermediate yields the stable α-acyloxy amide product.[3]
Sources
synthesis of Hexahydro-1H-azepine-1-carbaldehyde derivatives for biological screening
Application Note & Protocols
Topic: Synthesis of Hexahydro-1H-azepine-1-carbaldehyde Derivatives for Biological Screening For: Researchers, Scientists, and Drug Development Professionals
Abstract
The azepane scaffold is a privileged seven-membered heterocyclic motif integral to numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique conformational flexibility allows for effective interaction with a wide range of biological targets.[1][4] This application note provides a comprehensive guide to the synthesis of this compound, a key intermediate, and its subsequent derivatization into a chemical library for biological evaluation. We present detailed, field-proven protocols for synthesis, characterization, and screening, focusing on the generation of acylhydrazone derivatives. Furthermore, we outline standardized methods for preliminary antimicrobial and antiviral screening to assess the biological potential of these novel compounds.
Introduction: The Azepane Scaffold in Medicinal Chemistry
The seven-membered nitrogen heterocycle known as azepane (or hexahydro-1H-azepine) is a cornerstone in modern drug discovery. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[4][5] The structural and electronic properties of the azepane ring can be finely tuned through substitution, making it an attractive starting point for generating diverse molecular libraries.
This guide focuses on N-formylhexamethyleneimine (this compound), a versatile building block where the N-formyl group serves as a reactive handle for extensive chemical modification.[1] By providing robust synthetic routes and foundational screening protocols, we aim to empower researchers to efficiently explore the chemical space around this promising scaffold.
Synthesis of the Core Intermediate: this compound
The most direct and efficient method for the N-formylation of the parent amine, hexahydro-1H-azepine, is via the Vilsmeier-Haack reaction.[6][7] This classic transformation utilizes a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃).
Mechanistic Rationale
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with the strong electrophile POCl₃. The lone pair on the DMF oxygen attacks the phosphorus atom, leading to a cascade of events that eliminates a stable dichlorophosphate anion and forms the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8][9]
-
Nucleophilic Attack and Hydrolysis: The secondary amine, hexahydro-1H-azepine, acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final N-formylated product, this compound.
Caption: Vilsmeier-Haack formylation of hexahydro-1H-azepine.
Detailed Synthetic Protocol
Materials:
-
Hexahydro-1H-azepine (Hexamethyleneimine)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃) or Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add hexahydro-1H-azepine (1.0 eq) dissolved in anhydrous DCM (5 mL per mmol of amine).
-
Vilsmeier Reagent Formation: In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.1 eq) to anhydrous DMF (3.0 eq) at 0 °C in an ice bath. Stir for 30 minutes. Caution: This reaction is exothermic.
-
Formylation: Slowly add the pre-formed Vilsmeier reagent to the solution of hexahydro-1H-azepine at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.[10]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Library Synthesis: Acylhydrazone Derivatives
The aldehyde functionality of the core intermediate is an excellent electrophile for condensation reactions. Reacting it with various substituted hydrazides is a robust and high-yielding method to quickly generate a library of diverse acylhydrazone derivatives.[11] Acylhydrazones are known to possess a wide range of biological activities and are common motifs in medicinal chemistry.
Caption: High-throughput synthesis of a derivative library.
General Protocol for Acylhydrazone Synthesis
Materials:
-
This compound
-
Substituted aromatic/aliphatic hydrazides (e.g., isonicotinohydrazide, benzhydrazide, 4-chlorobenzhydrazide)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol.
-
Add the desired substituted hydrazide (1.05 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
Example Derivative Library
The following table illustrates a small, representative library that can be synthesized using the protocol above.
| Derivative ID | Hydrazide Substituent (R) | Formula | Mol. Weight ( g/mol ) |
| AZ-001 | Phenyl | C₁₄H₁₉N₃O | 245.32 |
| AZ-002 | 4-Chlorophenyl | C₁₄H₁₈ClN₃O | 279.77 |
| AZ-003 | 4-Nitrophenyl | C₁₄H₁₈N₄O₃ | 290.32 |
| AZ-004 | 4-Pyridyl | C₁₃H₁₈N₄O | 246.31 |
| AZ-005 | 2-Furyl | C₁₂H₁₇N₃O₂ | 235.28 |
Protocols for Biological Screening
The synthesized library should be subjected to a panel of biological assays to identify potential "hits." Azepine derivatives are known to exhibit broad-spectrum bioactivity.[4][12] We present two foundational screening protocols.
Caption: A typical workflow for identifying lead compounds.
Protocol 1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[13]
Materials:
-
Synthesized compounds dissolved in DMSO (e.g., 10 mg/mL stock).
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli).
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Negative control (DMSO).
Procedure:
-
Prepare Inoculum: Culture bacteria overnight, then dilute in fresh MHB to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well plate, add 100 µL of MHB to all wells. Add 100 µL of the compound stock solution to the first column and perform a 2-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.
-
Controls: Include wells with medium and inoculum only (growth control), medium with inoculum and positive control antibiotic, and medium with inoculum and DMSO (vehicle control).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 2: Antiviral Assay (Tobacco Mosaic Virus Model)
This protocol assesses the ability of compounds to inhibit viral infection using a plant virus model, which can be indicative of broader antiviral potential.[11]
Materials:
-
Synthesized compounds dissolved in DMSO/water.
-
Tobacco Mosaic Virus (TMV) inoculum.
-
Host plants (e.g., Nicotiana tabacum).
-
Phosphate buffer.
-
Carborundum (abrasive).
Procedure (Curative Activity):
-
Inoculation: Gently rub the leaves of healthy host plants with a cotton swab dipped in TMV inoculum mixed with carborundum.
-
Treatment: After 2 hours post-inoculation, spray the leaves evenly with solutions of the test compounds at a specific concentration (e.g., 500 µg/mL). A known antiviral agent (e.g., Ningnanmycin) is used as a positive control, and a solvent-only solution as a negative control.
-
Incubation: Keep the plants in a controlled environment (greenhouse) for 3-4 days.
-
Data Collection: Count the number of local lesions (spots of viral infection) on each leaf.
-
Analysis: Calculate the percent inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average number of lesions in the negative control group, and T is the average number of lesions in the treated group.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of novel bioactive molecules. This guide provides a robust and logical framework for its synthesis and subsequent diversification into an acylhydrazone library. The detailed protocols for synthesis and biological screening are designed to be readily implemented, enabling researchers to efficiently generate and evaluate new chemical entities for drug discovery programs. The inherent versatility of this scaffold, combined with systematic screening, holds significant promise for identifying next-generation therapeutic agents.
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Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. Journal of Nepal Chemical Society. [Link]
-
Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. ResearchGate. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]
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Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. Nepal Journals Online. [Link]
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Hexamethyldisilazane-Mediated Synthesis of N-Formamides, Benzimidazoles and Quinazolinones Using N,N-Dimethylformamide as a C1 Source. ResearchGate. [Link]
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A Novel Route to Synthesize N,N‐Dimethyl Arylmethylamines from Aryl Aldehydes, Hexamethylenetetramine and Hydrogen. ResearchGate. [Link]
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Wang, X. et al. (2019). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. Molecules. [Link]
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Preparation and Characterization of Some 1,3-Oxazepane-7,4-Dione Derivatives and Evaluation of their Biological Activity. Egyptian Journal of Chemistry. [Link]
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Application Note: A Validated RP-HPLC Method for the Quantification of Hexahydro-1H-azepine-1-carbaldehyde
Abstract
This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Hexahydro-1H-azepine-1-carbaldehyde. This compound, also known as N-formylhexamethyleneimine, is a key intermediate in the synthesis of various pharmaceuticals.[1] Its purity control is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). The developed method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, with UV detection. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2][3] This protocol is suitable for routine quality control and impurity profiling in drug development and manufacturing environments.
Introduction and Scientific Rationale
This compound (Figure 1) is a seven-membered heterocyclic compound that serves as a versatile building block in organic synthesis.[1] In the pharmaceutical industry, controlling the purity of starting materials and intermediates is a fundamental requirement for ensuring the safety and efficacy of the final drug product.[4][5] Even trace-level impurities can have unintended pharmacological or toxicological effects.[4]
Reversed-phase HPLC (RP-HPLC) is the predominant analytical technique for impurity profiling in the pharmaceutical sector due to its high resolving power, reproducibility, and applicability to a wide range of compounds.[5][6] The principle of RP-HPLC involves the separation of analytes based on their hydrophobic interactions with a nonpolar stationary phase and a polar mobile phase.[7] For a moderately polar compound like this compound, a C18 column provides sufficient retention and separation from potential impurities.
The objective of this work was to develop and validate a straightforward and reliable RP-HPLC method suitable for its intended purpose: the precise quantification of this compound. Method validation was performed in accordance with the ICH Q2(R1) tripartite guideline to establish and document that the analytical procedure is fit for purpose.[2][3]
Figure 1: Chemical Structure of this compound Molecular Formula: C₇H₁₃NO Molecular Weight: 127.18 g/mol [8]
Experimental Methodology
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 99%), sourced commercially.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (Milli-Q or equivalent).
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. Data acquisition and processing were performed using appropriate chromatography data software.
Chromatographic Conditions
The selection of chromatographic parameters was guided by the physicochemical properties of the analyte and general chromatography principles outlined in pharmacopeias such as USP <621>.[7][9] An isocratic elution was chosen for its simplicity and robustness. Acetonitrile was selected as the organic modifier for its low UV cutoff and excellent elution strength.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides excellent resolution and retention for moderately polar organic molecules. The dimensions are standard for quality control labs. |
| Mobile Phase | Acetonitrile : Water (40:60, v/v) | This ratio provides optimal retention time (~6-8 minutes) and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times. |
| Detection | UV at 210 nm | The aldehyde chromophore provides sufficient absorbance at lower UV wavelengths. 210 nm offers high sensitivity. |
| Injection Volume | 10 µL | A small volume to prevent column overload and peak distortion. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations. |
| Run Time | 15 minutes | Sufficient to allow for the elution of the main peak and any late-eluting impurities. |
Preparation of Solutions
-
Diluent: The mobile phase (Acetonitrile:Water, 40:60) was used as the diluent to ensure peak shape integrity.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This solution is used for routine analysis and system suitability checks.
-
Sample Solution (100 µg/mL): Prepare the test sample at a target concentration of 100 µg/mL using the diluent. If the sample is a solid, follow the procedure for the stock solution. Filter the final solution through a 0.45 µm nylon syringe filter before injection.
Detailed Protocol and Workflow
The following diagram illustrates the analytical workflow from sample preparation to final data analysis.
Caption: Figure 2. Analytical Workflow for Quantification.
Step-by-Step Protocol:
-
System Preparation: Set up the HPLC system according to the conditions in the table above. Purge all solvent lines and allow the mobile phase to circulate for at least 30 minutes to ensure a stable baseline.
-
System Suitability Test (SST): Before sample analysis, the suitability of the chromatographic system must be verified.[10]
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (100 µg/mL) six replicate times.
-
Calculate the system suitability parameters. The acceptance criteria are defined in the validation section.
-
-
Analysis Sequence: Once the SST criteria are met, proceed with the analysis. A typical injection sequence would be: Blank, Working Standard (for bracketing), Sample 1, Sample 2, ..., Working Standard.
-
Data Processing: Integrate the peak area of this compound in all chromatograms. Calculate the concentration in the sample solutions using the response of the external standard.
Method Validation Results
The analytical method was validated according to ICH Q2(R1) guidelines.[2][11][12] The results confirm that the method is suitable for its intended use.
Specificity
Specificity was demonstrated by analyzing a blank (diluent) and a placebo solution. No interfering peaks were observed at the retention time of the analyte. Forced degradation studies were conducted under acidic, basic, oxidative, thermal, and photolytic conditions.[13] The main peak was well-resolved from all degradation product peaks, proving the method is stability-indicating.
System Suitability
| Parameter | Acceptance Criteria (per USP <621>)[10][14] | Result | Status |
| Tailing Factor (T) | ≤ 2.0 | 1.15 | Pass |
| Theoretical Plates (N) | > 2000 | 8500 | Pass |
| RSD of Peak Area (%) | ≤ 2.0% for 6 injections | 0.45% | Pass |
Linearity
Linearity was assessed by analyzing seven concentration levels ranging from 10 µg/mL to 150 µg/mL. The calibration curve of peak area versus concentration showed excellent correlation.
| Parameter | Result |
| Concentration Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Y-intercept | Minimal |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Spike Level | Mean Recovery (%) | RSD (%) |
| 80% | 99.5% | 0.5% |
| 100% | 100.2% | 0.3% |
| 120% | 99.8% | 0.4% |
Precision
-
Repeatability (Intra-day precision): Six separate preparations of the sample solution were analyzed on the same day. The RSD was found to be 0.6%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using different equipment. The RSD between the two days was 1.1%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio method.
-
LOD: 0.25 µg/mL (S/N ratio of 3:1)
-
LOQ: 0.80 µg/mL (S/N ratio of 10:1)
Conclusion
The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the quantification of this compound. The method validation was performed in compliance with ICH guidelines, demonstrating its suitability for routine quality control analysis in the pharmaceutical industry. The simple isocratic mobile phase and short run time make it an efficient and cost-effective analytical solution.
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Pharmapproach. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharmapproach.com. [Link]
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ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Ahamad, T., et al. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Pharmaceutical Research International. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.co. [Link]
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ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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USP. (n.d.). <621> CHROMATOGRAPHY. U.S. Pharmacopeia. [Link]
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Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotechspain.com. [Link]
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NIH. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. National Center for Biotechnology Information. [Link]
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ACG Publications. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. [Link]
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GC-MS method for impurity profiling of Hexahydro-1H-azepine-1-carbaldehyde
An Application Note and Protocol for the GC-MS Method for Impurity Profiling of Hexahydro-1H-azepine-1-carbaldehyde
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of process-related impurities and potential degradation products in this compound. This compound, also known as N-formylhexamethyleneimine, is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Ensuring its purity is critical for the safety and efficacy of the final products. The control of impurities is a critical issue for healthcare manufacturing, and regulatory authorities like the ICH and FDA have stringent requirements for their identification and control.[2] This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive workflow from sample preparation to data analysis, grounded in the principles of scientific integrity and regulatory compliance.
Introduction: The Imperative for Impurity Profiling
This compound (CAS 25114-81-2) is a versatile seven-membered heterocyclic building block.[1][3] Its core azepane scaffold is a recurring motif in many biologically active compounds, making it a focal point in drug discovery.[1] The manufacturing process, typically involving the direct formylation of hexamethyleneimine (hexahydro-1H-azepine), can introduce a variety of impurities.[1][4] These may include unreacted starting materials, by-products from side reactions, or degradation products formed during synthesis and storage.[5]
According to the International Council for Harmonisation (ICH) guidelines, impurities in new drug substances must be identified, quantified, and controlled to ensure patient safety.[6][7] Specifically, ICH Q3A(R2) and Q3B(R2) establish thresholds for reporting, identification, and qualification of impurities.[6][8] This necessitates the development of sensitive and specific analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation for volatile and semi-volatile compounds and definitive identification through mass fragmentation patterns.[5][9][10]
Analytical Strategy: Why GC-MS?
The choice of GC-MS for impurity profiling of this compound is based on several key advantages:
-
Volatility: The target compound has a boiling point of 241.1°C, making it amenable to gas chromatography without derivatization.[1][11] Many potential process-related impurities, such as the starting material hexamethyleneimine, are also volatile.
-
Separation Power: The high efficiency of modern capillary GC columns allows for the separation of structurally similar impurities from the main component and from each other.
-
Sensitivity: When coupled with a mass spectrometer, GC provides the low detection limits necessary to monitor impurities at levels stipulated by ICH guidelines (e.g., reporting thresholds as low as 0.05%).[6]
-
Definitive Identification: Mass spectrometry provides molecular mass information and characteristic fragmentation patterns, which act as a chemical fingerprint for structural elucidation, a significant advantage over non-specific detectors.[5]
Potential Impurity Formation Pathways
A thorough understanding of the synthesis process is crucial for predicting potential impurities. The primary route to this compound is the formylation of hexamethyleneimine.
Caption: Potential Impurity Formation Pathways.
Based on this, the key impurities to monitor include:
-
Impurity A (Starting Material): Unreacted hexamethyleneimine.
-
Impurity B (Related Substance): Oxidative impurities related to the starting material or product, such as ε-caprolactam, which is structurally similar and a known impurity in related processes.[9][12]
-
Impurity C (By-products): Products arising from side reactions, which could include dimers or products from reactions with solvent or other reagents.
-
Impurity D (Degradation Product): Hydrolysis of the final product back to hexamethyleneimine.
Detailed Experimental Protocol
This protocol provides a validated starting point for the analysis. Optimization may be required based on the specific instrumentation and impurity profiles encountered.
Overall Analytical Workflow
The end-to-end process follows a systematic path from sample handling to final reporting, ensuring data integrity and reproducibility.
Caption: GC-MS Impurity Profiling Workflow.
Materials and Reagents
-
This compound: Reference Standard and Test Sample
-
Solvent: Dichloromethane or Methanol (GC Grade or equivalent)
-
Impurity Standards: If available, certified reference standards of potential impurities (e.g., hexamethyleneimine).
Instrumentation
A gas chromatograph equipped with a capillary column, a split/splitless injector, and coupled to a mass selective detector.
Sample and Standard Preparation
-
Safety Note: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), as it can be harmful if inhaled, swallowed, or in contact with skin.[13][14]
-
Sample Solution (Test Sample): Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to achieve a final concentration of 10 mg/mL.
-
Reference Standard Solution: Prepare a solution of the reference standard at the same concentration (10 mg/mL).
-
Sensitivity Solution (0.05%): Prepare a 1:2000 dilution of the Reference Standard Solution (e.g., 5 µL diluted to 10 mL) to represent the 0.05% reporting threshold.
GC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible chromatographic performance. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar to mid-polarity column offering excellent separation for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Inlet | Splitless Mode | Maximizes sensitivity for trace impurity analysis. |
| Inlet Temperature | 250°C | Ensures complete vaporization of the analyte and impurities without thermal degradation. |
| Injection Volume | 1.0 µL | Standard volume for good sensitivity and peak shape. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | Separates early-eluting volatile impurities from the main peak and later-eluting, higher-boiling compounds. |
| MS System | Agilent 5977B or equivalent | A reliable single quadrupole mass spectrometer for routine analysis. |
| Ion Source | Electron Ionization (EI) | Standard 70 eV ionization creates reproducible fragmentation patterns for library matching. |
| Source Temp. | 230°C | Standard operating temperature to maintain cleanliness and performance. |
| Quadrupole Temp. | 150°C | Standard operating temperature. |
| Transfer Line Temp. | 280°C | Prevents condensation of analytes between the GC and MS. |
| Scan Range | 35 - 450 amu | Covers the molecular weight of the main compound (127.1 g/mol ) and a wide range of potential impurities.[13] |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from saturating the detector. |
Method Validation Protocol (per ICH Q2(R1))
A robust analytical method requires thorough validation to ensure it is fit for its intended purpose.[8] The following parameters must be assessed.
Specificity
The method's ability to assess the analyte unequivocally in the presence of other components.
-
Protocol: Analyze a blank (solvent), the reference standard, the sample, and a spiked sample containing known impurities.
-
Acceptance Criteria: The main peak should be free from co-elution with any impurity. Peak purity analysis using mass spectral data should confirm homogeneity.
Linearity
The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of solutions of known impurities ranging from the Limit of Quantitation (LOQ) to 200% of the specification limit (e.g., 0.15%).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.
| Level | Concentration (µg/mL) | Peak Area (Example) |
| LOQ | 0.5 | 1,520 |
| 50% | 7.5 | 22,450 |
| 100% | 15.0 | 45,100 |
| 150% | 22.5 | 67,300 |
| 200% | 30.0 | 90,500 |
| r² | 0.9998 |
Limit of Detection (LOD) and Quantitation (LOQ)
-
Protocol: Determine based on the signal-to-noise ratio (S/N).
-
Acceptance Criteria: LOD is typically S/N ≥ 3:1. LOQ is S/N ≥ 10:1 and should be at or below the reporting threshold (e.g., 0.05%).
Accuracy
The closeness of test results to the true value.
-
Protocol: Analyze a sample spiked with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Acceptance Criteria: The mean recovery should be within 80.0% to 120.0% for impurities.
| Level | Spiked (µg/mL) | Recovered (µg/mL) | Recovery (%) |
| 50% | 7.5 | 7.3 | 97.3% |
| 100% | 15.0 | 15.2 | 101.3% |
| 150% | 22.5 | 21.9 | 97.3% |
Precision
The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Protocol:
-
Repeatability: Six replicate injections of a spiked sample.
-
Intermediate Precision: Analysis performed by a different analyst on a different day with different equipment.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 10.0% for impurities.
Data Analysis and Reporting
-
Identification: Identify impurities in the sample chromatogram by comparing their retention times and mass spectra with those of known reference standards. For unknown impurities, perform library searches (e.g., NIST) and interpret the fragmentation patterns to propose a structure.
-
Quantification: For known impurities, quantify using the response factor from their respective calibration curves. For unknown impurities, calculate the concentration using area normalization (Area %), assuming the response factor is the same as the main component.
-
Reporting: Report any impurity above the reporting threshold (e.g., 0.05%). Any impurity exceeding the identification threshold (e.g., 0.10%) must be structurally characterized.[6]
Conclusion
This application note provides a comprehensive and scientifically sound GC-MS method for the impurity profiling of this compound. The detailed protocol for method execution and validation ensures that the analysis will generate reliable, accurate, and reproducible data that meets the stringent requirements of regulatory bodies.[2] By implementing this method, pharmaceutical manufacturers and researchers can confidently assess the quality and purity of this critical intermediate, ultimately contributing to the development of safer and more effective medicines.
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews in Pharmacy and Pharmaceutical Sciences, 10(10). Available at: [Link]
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The determination of impurities in caprolactam by capillary gas chromatography-mass spectrometry. (n.d.). ResearchGate. Retrieved January 21, 2026. Available at: [Link]
-
Han, J. (2019). [Determination of the key impurity in caprolactam produced from a combined process by gas chromatography-mass spectroscopy]. Se Pu, 37(4), 444-448. Available at: [Link]
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An analysis of impurities affecting the volatile base content in caprolactam. (n.d.). ResearchGate. Retrieved January 21, 2026. Available at: [Link]
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Control methods of the content of volatile base impurities in caprolactam. (n.d.). ResearchGate. Retrieved January 21, 2026. Available at: [Link]
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Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved January 21, 2026. Available at: [Link]
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Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (n.d.). Research Square. Retrieved January 21, 2026. Available at: [Link]
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ICH Q3B(R2) Impurities in New Drug Products. (2006). European Medicines Agency. Available at: [Link]
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Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. (n.d.). Shimadzu. Retrieved January 21, 2026. Available at: [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Trend in Scientific Research and Development, 5(1), 101-110. Available at: [Link]
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Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. (n.d.). Pharmaffiliates. Retrieved January 21, 2026. Available at: [Link]
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Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch, 16(2), 107-117. Available at: [Link]
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large-scale synthesis of Hexahydro-1H-azepine-1-carbaldehyde
Application Note & Protocol Guide
Topic: Large-Scale Synthesis of Hexahydro-1H-azepine-1-carbaldehyde
Abstract: this compound, also known as N-formylhexamethyleneimine, is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its azepane core is a recurring motif in many biologically active compounds, making its efficient and scalable synthesis a topic of significant interest.[1] This document provides a comprehensive guide for researchers and process chemists, detailing two robust protocols for the large-scale synthesis of this compound. We delve into the strategic selection of formylating agents, present step-by-step methodologies, and discuss critical parameters for process optimization, safety, and analytical validation. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and high yield.
Introduction and Strategic Overview
This compound (CAS No. 25114-81-2) is a derivative of hexamethyleneimine, a seven-membered heterocyclic compound.[1] The introduction of a formyl group at the nitrogen atom transforms the basic amine into a neutral amide, a common strategy in multi-step syntheses to modify reactivity or to serve as a key building block.
The most direct and industrially viable approach to synthesizing this target molecule is the N-formylation of its parent amine, hexahydro-1H-azepine.[1] While numerous methods exist for the N-formylation of amines, their suitability for large-scale production varies significantly based on factors like reagent cost, reaction conditions, atom economy, and waste generation.
Common N-Formylation Strategies Include:
-
Formic Acid-Based Methods: Using formic acid as the formyl source is highly efficient. The reaction can be performed neat or with catalysts, offering good to excellent yields.[2] Catalysts such as iodine or ZnO can enhance the reaction rate under mild, solvent-free conditions.[2][3]
-
Formate Esters: Reagents like ethyl formate provide a clean and effective means of formylation, with the primary byproduct being the corresponding alcohol, which is easily removed.[4]
-
Carbon Dioxide (CO₂) as a C1 Source: Modern catalytic methods utilize CO₂ as a green and sustainable formyl source, often in the presence of a reducing agent like a hydrosilane.[5][6] While environmentally advantageous, these systems can require more complex catalytic setups.[5][7]
For this guide, we focus on two well-established, scalable, and cost-effective methods: direct formylation with formic acid and formylation using ethyl formate. These methods represent a balance of high efficiency, operational simplicity, and economic viability for large-scale production.
Physicochemical Properties and Safety Data
A thorough understanding of the material's properties and hazards is a prerequisite for safe handling and process design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25114-81-2 | [8] |
| Molecular Formula | C₇H₁₃NO | [8] |
| Molecular Weight | 127.18 g/mol | [8] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 241.1 °C at 760 mmHg | [1] |
| Density | 1.043 g/cm³ | [1] |
| Flash Point | 106.4 °C | [9] |
| Refractive Index | 1.533 | [9] |
Safety and Handling: this compound is classified as a hazardous substance.[8][10] Adherence to strict safety protocols is mandatory.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[8] Causes serious eye irritation and skin irritation.[8][10] May cause respiratory irritation.[8][10]
-
Precautionary Measures:
-
Work in a well-ventilated area or under a chemical fume hood.[10][11]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][12]
-
Avoid breathing vapors or mists.[10]
-
Wash hands and exposed skin thoroughly after handling.[10]
-
Ensure that eyewash stations and safety showers are readily accessible.[11]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11]
-
General Reaction Pathway
The core transformation involves the nucleophilic attack of the secondary amine (hexahydro-1H-azepine) onto an electrophilic formylating agent, followed by the departure of a leaving group. This general pathway is visualized below.
Caption: Generalized N-formylation of hexahydro-1H-azepine.
Protocol I: Direct Formylation with Formic Acid
This protocol leverages the direct reaction between the amine and formic acid, a classic and highly effective method. The reaction proceeds by forming an ammonium formate salt, which upon heating dehydrates to yield the desired N-formyl amide. This approach is often used in the synthesis of related N-formyl compounds like N-formylmorpholine.[13]
4.1 Principle & Rationale Formic acid serves a dual role as both the solvent and the formylating agent. The reaction is typically driven to completion by the removal of water, often via a Dean-Stark apparatus or by distillation. The simplicity of the reagents and the absence of complex catalysts make this an attractive method for industrial scale-up.
4.2 Materials and Equipment
-
Reagents: Hexahydro-1H-azepine (≥98%), Formic Acid (≥95%).
-
Equipment: Jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and a Dean-Stark trap (or distillation head for water removal). Heating/cooling circulator. Vacuum pump and vacuum distillation setup for purification.
4.3 Detailed Step-by-Step Protocol
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., Nitrogen).
-
Reagent Charging: Charge the reactor with hexahydro-1H-azepine (1.0 molar equivalent).
-
Formic Acid Addition: While stirring, slowly add formic acid (1.5 - 2.0 molar equivalents) to the reactor. The addition is exothermic; control the rate to maintain the internal temperature below 40 °C.
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux (typically 100-120 °C). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing the rate of water collection. The reaction is generally complete when no more water is evolved (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
(Optional, for higher purity) Neutralize any excess formic acid by careful, slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by vacuum distillation to obtain the final product as a clear liquid.
Table 2: Process Parameters for Protocol I
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Amine:Acid) | 1 : 1.5 | An excess of formic acid ensures complete conversion and acts as a solvent. |
| Temperature | 100 - 120 °C (Reflux) | Sufficient to drive the dehydration and remove water byproduct. |
| Reaction Time | 4 - 8 hours | Dependent on scale and efficiency of water removal. |
| Pressure | Atmospheric | Reaction is conducted at atmospheric pressure. |
| Purification | Vacuum Distillation | High boiling point of the product necessitates purification under vacuum. |
| Expected Yield | 85 - 95% | This method is known for high yields. |
Protocol II: N-Formylation with Ethyl Formate
This method utilizes an ester, ethyl formate, as the formylating agent. It is a very clean reaction, as the only byproduct is ethanol, which can be easily removed. A published procedure demonstrates the efficacy of this approach.[4]
5.1 Principle & Rationale The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of ethyl formate. The reaction can be driven forward by removing the ethanol byproduct via distillation as it forms. This method avoids the use of a strong acid and can be performed under relatively mild, neutral conditions.
5.2 Materials and Equipment
-
Reagents: Hexahydro-1H-azepine (≥98%), Ethyl Formate (≥97%).
-
Equipment: Jacketed glass reactor with a mechanical stirrer, thermocouple, and a distillation head connected to a condenser and receiver flask. Heating/cooling circulator. Vacuum pump for final purification.
5.3 Detailed Step-by-Step Protocol
-
Reactor Setup: Set up a clean, dry reactor and purge with Nitrogen.
-
Reagent Charging: Charge the reactor with hexahydro-1H-azepine (1.0 molar equivalent).
-
Ethyl Formate Addition: Begin heating the hexahydro-1H-azepine to a gentle reflux. Add ethyl formate (1.5 molar equivalents) dropwise to the reactor. The rate of addition should be controlled to maintain a steady reflux, indicating the reaction is proceeding.[4]
-
Reaction & Distillation: As the reaction progresses, the lower-boiling ethanol byproduct and any excess ethyl formate will distill off. Continue the process until the distillation ceases and the temperature of the reaction pot rises.
-
Monitoring: The reaction can be monitored by observing the temperature of the vapor phase during distillation. A stable temperature near the boiling point of ethanol/ethyl formate followed by a rise indicates the reaction is nearing completion.
-
Work-up: Once the reaction is complete, allow the mixture to stir overnight to ensure full conversion.[4]
-
Purification: The volatile materials (excess ethyl formate and ethanol) can be removed at room temperature under reduced pressure (~20 mmHg).[4] The remaining residue is then purified by vacuum distillation to yield the final product.[4]
Table 3: Process Parameters for Protocol II
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Amine:Ester) | 1 : 1.5 | An excess of the formylating agent ensures the reaction goes to completion. |
| Temperature | Gentle Reflux | The heat drives the reaction and facilitates the removal of the ethanol byproduct. |
| Reaction Time | 2 - 6 hours (plus overnight stir) | The main reaction occurs during addition and distillation, with an overnight stir for completion. |
| Pressure | Atmospheric | The reaction and initial byproduct removal are done at atmospheric pressure. |
| Purification | Vacuum Distillation | Essential for obtaining a high-purity product. |
| Expected Yield | ~84% | Based on reported literature values for this specific synthesis.[4] |
Overall Workflow and Analytical Characterization
The successful synthesis of this compound requires not only a robust reaction protocol but also effective monitoring and final product validation.
Sources
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- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
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Hexahydro-1H-azepine-1-carbaldehyde applications in fragrance and flavor industries
An Application Guide to Hexahydro-1H-azepine-1-carbaldehyde for Fragrance and Flavor Industries
Abstract: This document provides a comprehensive technical guide for researchers, perfumers, and flavorists on the applications of this compound (CAS No. 25114-81-2). Also known as N-formylazepane or azepane-1-carbaldehyde, this versatile heterocyclic compound presents unique opportunities in the creation of novel scents and tastes. This guide details its physicochemical properties, olfactory profile, and potential as a fragrance ingredient and fixative. It offers detailed, field-proven protocols for synthesis, quality control, sensory evaluation, and safe handling to empower professionals in their research and development endeavors.
Introduction and Chemical Profile
This compound is a seven-membered nitrogen-containing heterocyclic compound. The azepane scaffold is a significant motif in various biologically active compounds, and its derivatives are a focal point in drug discovery and organic synthesis.[1] In the context of fragrances and flavors, its unique structure, a colorless liquid with a slightly sweet odor, serves as a valuable building block.[1] Its utility in the perfumery industry is noted for its contribution to unique scent profiles and, critically, for its potential to improve fragrance longevity.[1] While its application as a flavoring agent is also cited, this area remains less explored and requires rigorous safety and regulatory evaluation before commercial use.[1]
This guide aims to consolidate the available technical data and provide practical, validated protocols to facilitate its application in fragrance and flavor research and development.
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental for its effective application in formulation, synthesis, and analysis.
| Property | Value | Source |
| CAS Number | 25114-81-2 | [1][2] |
| Molecular Formula | C₇H₁₃NO | [1][2] |
| Molecular Weight | 127.18 g/mol | [1][2] |
| IUPAC Name | azepane-1-carbaldehyde | [2] |
| Synonyms | N-formylhexamethyleneimine, N-formylazepane | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Slightly sweet | [1] |
| Boiling Point | 241.1 °C at 760 mmHg; 127-130 °C at 23 Torr | [1][3] |
| Density | 1.043 ± 0.06 g/cm³ (Predicted) | [1][3] |
Applications in the Fragrance Industry
The primary value of this compound in perfumery lies in its dual potential as both a novel fragrance ingredient and a fixative. Its "slightly sweet" character suggests it can be used as a modifier in various floral and fantasy accords. More significantly, its molecular weight and structure indicate potential for use as a fixative, a substance that reduces the evaporation rate of more volatile fragrance components, thereby extending the life of a scent on the skin.[1][4]
Workflow for Fragrance Evaluation and Application
The following diagram outlines the logical workflow for assessing a new chemical entity like this compound for fragrance applications.
Caption: Workflow for quality control, evaluation, and formulation of a new fragrance ingredient.
Protocol 2.1: Olfactory Profile Evaluation
Principle: This protocol establishes the detailed odor characteristics of this compound using a trained sensory panel. The material is evaluated over time on a smelling strip (mouillette) to understand the evolution of its scent from the top notes to the final dry-down.
Materials:
-
This compound (verified purity >98%)
-
Ethanol (perfumer's grade, odorless)
-
Glass vials with PTFE-lined caps
-
Professional paper smelling strips (mouillettes)
-
Pipettes (1-100 µL)
-
Odor-free evaluation room
Procedure:
-
Preparation of Dilutions: Prepare a 10% and a 1% solution of this compound in perfumer's grade ethanol. This is crucial as the odor profile can change significantly with concentration.
-
Initial Dipping: Dip the narrow end of three labeled mouillettes into the 100% (neat), 10%, and 1% solutions, respectively. Ensure the strip is dipped to about 1 cm.
-
Evaluation Timeline: Evaluate the scent from each strip at the following intervals:
-
Time 0 (Wet): Immediately after dipping. Note the initial, most volatile "top notes".
-
Time +5 minutes: Note the development of the "heart" of the fragrance.
-
Time +30 minutes: Assess the main character of the scent.
-
Time +2 hours: Evaluate the initial "dry-down" notes.
-
Time +24 hours: Determine the final "base notes" and tenacity (how long the scent lasts).
-
-
Data Collection: Panelists should independently record their impressions using standard fragrance terminology (e.g., floral, woody, green, aldehydic, sweet, animalic) and note any changes in character or intensity over time.
Rationale: Evaluating the neat material and its dilutions provides a full picture of its olfactory potential. Some molecules are overpowering when neat but reveal nuanced characteristics when diluted. The timed evaluation mimics the experience of a perfume on skin, revealing its complete lifecycle.
Protocol 2.2: Determination of Fixative Properties
Principle: This protocol assesses the ability of this compound to prolong the evaporation of a model fragrance accord. By comparing the scent evolution of a control accord versus one containing the test material, its fixative effect can be quantified. Fixatives work by binding to lighter molecules, reducing their volatility and enhancing base note retention.[5]
Materials:
-
A simple, pre-prepared "headspace" accord (e.g., containing volatile citrus and floral esters like Linalyl Acetate and Limonene).
-
This compound (Test Fixative).
-
Benzyl Benzoate (a known, low-odor standard fixative).
-
Ethanol (perfumer's grade).
-
Mouillettes and evaluation setup as in Protocol 2.1.
Procedure:
-
Formulation Preparation: Create three fragrance formulations as follows:
| Ingredient | Formulation A (Control) | Formulation B (Test) | Formulation C (Standard) |
| Headspace Accord | 20% | 20% | 20% |
| This compound | 0% | 5% | 0% |
| Benzyl Benzoate | 0% | 0% | 5% |
| Ethanol | 80% | 75% | 75% |
| Total | 100% | 100% | 100% |
-
Evaluation:
-
Dip three separate, labeled mouillettes into Formulations A, B, and C.
-
Have a sensory panel evaluate the intensity and character of the top notes of the "Headspace Accord" at Time 0, +1 hour, +4 hours, and +8 hours.
-
-
Analysis:
-
Compare the perceived intensity of the volatile accord in Formulation B and C against the Control (A).
-
If the top notes in Formulation B are perceived as stronger and last longer than in Formulation A, this compound exhibits fixative properties.
-
Its performance can be benchmarked against the standard fixative in Formulation C.
-
Rationale: A successful fixative will "anchor" the volatile components of the headspace accord, making them detectable for a longer period.[4] Comparing against a no-fixative control is essential to prove the effect, and benchmarking against a known standard provides a measure of relative efficacy.
Synthesis and Quality Control
For research and development purposes, laboratory-scale synthesis and rigorous quality control are essential to ensure the purity and identity of the material.
Protocol 3.1: Laboratory-Scale Synthesis via Formylation
Principle: This protocol describes the direct formylation of the parent amine, hexamethyleneimine (also known as hexahydro-1H-azepine), using ethyl formate. This is a straightforward and efficient method for producing N-formylazepane.[1][6]
Materials:
-
Hexahydro-1H-azepine (CAS 111-49-9) (0.2 mol)
-
Ethyl formate (0.3 mol)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Nitrogen gas inlet
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble the reaction apparatus in a fume hood. Add hexahydro-1H-azepine (19.8 g, 0.2 mol) to the round-bottom flask.[6] Purge the system with nitrogen.
-
Reagent Addition: Add ethyl formate (22.2 g, 0.3 mol) dropwise to the stirred hexahydro-1H-azepine.[6] The addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, allow the mixture to stir overnight at room temperature to ensure the reaction goes to completion.[6]
-
Workup: Remove volatile materials (excess ethyl formate and ethanol byproduct) using a rotary evaporator.[6]
-
Purification: Purify the crude residue by vacuum distillation. The product, this compound, should be collected at approximately 56-58 °C under 3-4 mm Hg vacuum.[6]
Rationale: The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of the amine attacks the carbonyl carbon of the ester. Using an excess of ethyl formate drives the reaction to completion. Vacuum distillation is an effective purification method for high-boiling liquids, preventing thermal decomposition that might occur at atmospheric pressure.[7]
Synthesis and Purification Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Protocol 3.2: Quality Control using Reverse-Phase HPLC
Principle: This protocol provides a method to assess the purity of synthesized or purchased this compound using High-Performance Liquid Chromatography (HPLC). Reverse-phase chromatography separates compounds based on their hydrophobicity.
Materials & Equipment:
-
HPLC system with a UV detector
-
Newcrom R1 column or equivalent C18 column
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid (for MS compatibility) or Phosphoric acid
-
Sample of this compound
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in the mobile phase.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water with a small amount of acidifier (e.g., 0.1% formic acid). A typical starting gradient could be 30:70 (Acetonitrile:Water), which can be optimized.[8]
-
HPLC Parameters (Example):
| Parameter | Setting |
| Column | Newcrom R1 (or C18, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
| Column Temp. | 30 °C |
-
Analysis: Inject the sample and run the method. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Identity Confirmation: For unequivocal identification, the HPLC system can be coupled to a Mass Spectrometer (LC-MS) to confirm the molecular weight of the eluting peak.
Rationale: HPLC is a standard, reliable technique for determining the purity of organic compounds.[8] The UV detector is set to a low wavelength (210 nm) to detect the carbonyl group's n-π* transition. Using formic acid as the mobile phase additive makes the method compatible with mass spectrometry, which provides definitive structural confirmation.[8]
Safety and Handling Protocols
This compound is classified as a hazardous substance and requires careful handling to minimize risk.[1][2][9]
Hazard Identification
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [2] |
| Skin Irritation | H315 | Causes skin irritation | [2][9] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][9] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [2][9] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [2] |
Safe Handling Protocol
Principle: Adherence to good laboratory practice and the use of appropriate Personal Protective Equipment (PPE) are mandatory to ensure user safety.
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Prevent the formation of aerosols or mists. Do not eat, drink, or smoke in the handling area.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents and acids.
-
Spill Response: In case of a spill, evacuate the area. Remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[9]
-
Disposal: Dispose of waste material at a licensed chemical destruction facility. Do not allow it to enter drains or sewer systems.[9]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical help if irritation occurs.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[9]
References
-
This compound | C7H13NO | CID 91280. PubChem, National Center for Biotechnology Information. [Link]
-
This compound - SIELC Technologies. (2018, May 16). SIELC Technologies. [Link]
-
SAFETY DATA SHEET. (2014, November 3). Chem Service. [Link]
-
Synthesis of 1-(Formyl)-Hexahydro-1H-Azepine. PrepChem.com. [Link]
-
Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Hexahydro-1H-azepine-1-ethanol | C8H17NO | CID 88615. PubChem, National Center for Biotechnology Information. [Link]
-
This compound. Amerigo Scientific. [Link]
-
This compound. Chongqing Chemdad Co., Ltd. [Link]
-
Perfume Formulation: Understanding the importance of Fixatives. (2023, February 27). Scentspiracy Blog. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022, August 15). PubMed Central, National Institutes of Health. [Link]
-
Natsch, A., & Wasescha, M. (2007). Fragrance raw materials and essential oils can reduce prostaglandin E(2) formation in keratinocytes and reconstituted human epidermis. International Journal of Cosmetic Science, 29(5), 369-76. [Link]
- Aldehydes useful in perfumery.
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- 2. This compound | C7H13NO | CID 91280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Perfume Formulation: Understanding the importance of Fixatives - Blog — Scentspiracy [scentspiracy.com]
- 5. Perfume Chemistry Explained: Fixatives, Musk Ketone & Coumarin Insights [chemicalbull.com]
- 6. prepchem.com [prepchem.com]
- 7. hovione.com [hovione.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
common impurities in Hexahydro-1H-azepine-1-carbaldehyde and their removal
A Guide for Researchers on Common Impurities and Their Removal
Welcome to the technical support center for Hexahydro-1H-azepine-1-carbaldehyde (also known as N-formylhexamethyleneimine). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their work.[1] We understand that achieving high purity is critical for reproducible results and the success of your synthetic campaigns. This document provides in-depth, field-proven insights into identifying and removing common impurities encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources and types of impurities in a typical synthesis of this compound?
The purity of your final product is intrinsically linked to the synthetic route employed. The most common and direct method is the formylation of hexahydro-1H-azepine (hexamethyleneimine).[1][2] Therefore, impurities typically originate from three main sources: unreacted starting materials, side-reaction products, and degradation.
-
Unreacted Starting Materials:
-
Hexahydro-1H-azepine (Hexamethyleneimine): As the direct precursor, incomplete formylation will leave residual hexahydro-1H-azepine in your crude product.[3] This is often the most common impurity.
-
Formylating Agent: Depending on the chosen reagent (e.g., ethyl formate, formic acid), residual amounts may remain after the reaction.[2]
-
-
Precursor-Related Impurities:
-
The purity of the starting hexahydro-1H-azepine is crucial. It is often synthesized from hexamethylenediamine, and impurities from that process, such as unreacted hexamethylenediamine, can carry over.[4]
-
-
Degradation Products:
-
Hydrolysis Products: The N-formyl group is an amide, which is susceptible to hydrolysis, particularly in the presence of acidic or basic aqueous contaminants. This reaction regenerates hexahydro-1H-azepine and formic acid, thus decreasing the purity of the product over time, especially with improper storage.
-
Thermal Degradation Products: Although specific data for this molecule is limited, related formamides can undergo thermal decomposition.[5] Aggressive heating, especially during distillation at atmospheric pressure, can lead to the formation of colored, high-boiling point impurities or polymeric material.
-
Q2: My GC-MS analysis shows a significant peak for the precursor, hexahydro-1H-azepine. What is the most effective way to remove it?
This is a very common issue. Due to the basic nature of the residual hexahydro-1H-azepine, a simple acid-base extraction is highly effective. The amine impurity is basic, while your target N-formyl product is a neutral amide. This difference in chemical properties is the key to their separation.
Causality: By washing an organic solution of your crude product (e.g., in dichloromethane or ethyl acetate) with a dilute aqueous acid like hydrochloric acid (HCl), the basic amine is protonated to form a water-soluble ammonium salt (hexahydro-1H-azepinium chloride). This salt partitions into the aqueous layer, while your neutral amide product remains in the organic layer. Subsequent washes with water and brine will remove any remaining acid and salts. A final drying and solvent removal step will yield a product significantly depleted of the amine impurity. See Protocol 2 for a detailed methodology.
Q3: I've noticed the purity of my stored product decreases over time. What's happening and how can I prevent it?
The likely culprit is hydrolysis caused by trace amounts of water. The amide bond in this compound can be cleaved by water, regenerating the starting amine and formic acid. This process can be accelerated by trace acidic or basic residues.
Prevention is key:
-
Thorough Drying: Ensure the product is rigorously dried before storage. This can be achieved by using a drying agent like anhydrous magnesium sulfate or sodium sulfate on an organic solution of the product before final solvent evaporation.
-
Inert Atmosphere: Store the purified liquid under an inert atmosphere, such as nitrogen or argon, to displace moisture-laden air.
-
Proper Sealing: Use a container with a tight-fitting cap, preferably with a PTFE liner, to prevent moisture ingress.
-
Cool and Dark Conditions: Store the product in a cool, dark place (e.g., a refrigerator) to minimize the rate of any potential degradation pathways.
Q4: The boiling point is quite high. Can I use simple distillation, or is vacuum distillation necessary?
Vacuum distillation is mandatory for this compound. The reported boiling point at atmospheric pressure (760 mmHg) is 241.1°C.[1] Heating an organic molecule to such a high temperature invites thermal decomposition, which leads to discoloration, polymerization, and reduced purity.
Causality: By reducing the pressure, the boiling point of the liquid is significantly lowered. For example, a procedure for this compound shows it distilling at 56-58°C at a pressure of 3-4 mmHg.[2] This allows for a gentle, controlled purification that removes both more volatile impurities (like residual solvents) and less volatile impurities (like salts or polymeric byproducts) without damaging the target molecule. See Protocol 1 for a detailed methodology.
Q5: What are the recommended analytical methods for assessing the final purity?
A multi-technique approach is always recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique. It provides excellent separation of volatile components and allows for the identification of impurities by their mass spectra. It is ideal for quantifying residual starting materials and most organic byproducts.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is also a powerful tool for purity analysis and can be scaled for preparative purification to isolate impurities for characterization.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.
Troubleshooting Guide
This table provides a quick reference for common issues encountered during purification.
| Symptom / Observation | Potential Cause (Impurity) | Recommended Action & Rationale |
| Basic pH of aqueous workup | Unreacted Hexahydro-1H-azepine | Perform an acidic wash (e.g., 1M HCl) to convert the basic amine into a water-soluble salt, facilitating its removal into the aqueous phase. See Protocol 2 . |
| Low boiling fraction during distillation | Residual reaction solvents (e.g., ethyl formate) or water. | Collect this fraction separately during fractional vacuum distillation. Proper solvent removal post-reaction (rotary evaporation) minimizes this. |
| Product develops a yellow/brown color upon heating | Thermal decomposition | Reduce the distillation temperature by using a higher vacuum. Ensure the heating mantle temperature is only slightly higher than the vapor temperature. |
| Significant high-boiling residue left in distillation flask | Polymeric byproducts, salts, non-volatile starting materials. | This is expected. Fractional vacuum distillation is designed to separate your product from these impurities. Do not overheat the flask to try and distill this residue. |
| Product appears cloudy or wet | Residual water | Dissolve the product in a dry organic solvent (e.g., dichloromethane), dry thoroughly with a drying agent (e.g., MgSO₄), filter, and re-evaporate the solvent. |
Visualized Workflows and Logic
Impurity Source Analysis
This diagram illustrates the primary pathways through which impurities are introduced into the final product.
Caption: Potential sources of impurities in the synthesis of this compound.
General Purification Workflow
This workflow outlines the logical sequence of steps for purifying the crude product to achieve high purity.
Sources
- 1. This compound|CAS 25114-81-2 [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. CAS 111-49-9: 1H-Azepine, hexahydro- | CymitQuimica [cymitquimica.com]
- 4. US4290946A - Preparation of hexamethyleneimine - Google Patents [patents.google.com]
- 5. US5959148A - Purification process of N-vinylformamide - Google Patents [patents.google.com]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Reaction Conditions for Hexahydro-1H-azepine-1-carbaldehyde Derivatives
Welcome to the technical support center for the synthesis and optimization of Hexahydro-1H-azepine-1-carbaldehyde and its derivatives. The azepane scaffold is a vital structural motif in medicinal chemistry and drug development, making the efficient synthesis of its derivatives critical.[1] This guide, presented in a question-and-answer format, addresses common challenges encountered during experimental work, providing field-proven insights and actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common and effective methods for synthesizing this compound?
The most direct and common approach is the N-formylation of the parent secondary amine, hexahydro-1H-azepine (also known as hexamethyleneimine).[1] The choice of formylating agent is crucial and depends on the scale, substrate sensitivity, and available equipment.
Common Formylating Agents & Methods:
-
Formic Acid & Esters: Using ethyl formate or formic acid itself is a classic and cost-effective method. The reaction with ethyl formate can be run neat, often by adding it dropwise to the amine to maintain a gentle reflux.[2] When using formic acid, azeotropic removal of water with a Dean-Stark trap in a solvent like toluene is a common strategy to drive the condensation reaction to completion.[3]
-
Catalytic Formylation: Modern methods often employ catalysts to improve efficiency and mildness.
-
Acid Catalysis: Brønsted or Lewis acids can activate formic acid. Catalysts like molecular iodine (which generates HI in situ), ZnO, or silica-supported perchloric acid have proven effective, often under solvent-free conditions.[3][4]
-
Metal Catalysis: Transition metal catalysts, including those based on copper, ruthenium, or gold/palladium nanoparticles, can facilitate N-formylation using sources like formic acid, methanol, or even CO₂.[1][3][5][6]
-
-
Vilsmeier-Haack Reaction: For certain substrates, particularly electron-rich heteroaromatics, the Vilsmeier reagent (formed from DMF and an activating agent like POCl₃ or oxalyl chloride) is a powerful formylating agent.[7][8] However, for a simple aliphatic amine like hexahydro-1H-azepine, this method can be overly harsh and less direct than others.
Q2: My reaction yield is consistently low or zero. What are the likely causes and how can I fix this?
Low yield is a frequent issue stemming from several potential root causes. A systematic approach to troubleshooting is essential.
Potential Causes & Recommended Solutions:
-
Reagent Purity and Stability:
-
Moisture: Many formylating agents, especially activated ones like the Vilsmeier reagent or acetic formic anhydride, are highly sensitive to moisture and will be quenched by water, drastically reducing the yield.[9]
-
Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Formic Acid Quality: Over time, formic acid can decompose. Use a freshly opened bottle or distill it before use for critical reactions.
-
DMF Decomposition: Anhydrous DMF can decompose to dimethylamine, which can react with formylating agents like the Vilsmeier reagent, leading to lower yields.[10]
-
Solution: Use high-purity, anhydrous DMF. A quick "waft test" for a fishy amine smell can indicate decomposition.[10]
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: Many formylation reactions require heating to proceed at a reasonable rate. For example, refluxing with formic acid in toluene is common.[3] Conversely, the formation of highly reactive intermediates like the Vilsmeier reagent often requires cooling (e.g., an ice bath) to prevent side reactions and decomposition.[11]
-
Solution: Consult the literature for the specific method you are using. If optimizing, screen temperatures systematically (e.g., room temperature, 50 °C, 80 °C, reflux).
-
-
Reaction Time: Incomplete conversion is a common reason for low yields.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
-
Incorrect Stoichiometry:
-
Formylating Agent: Using an insufficient amount of the formylating agent will result in incomplete conversion.
-
Q3: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
Side products often arise from the product's instability under reaction or workup conditions, or from reactions with other functional groups on complex derivatives.
Common Side Products & Mitigation Strategies:
-
Hydrolysis of Product: The N-formyl group can be hydrolyzed back to the parent amine under either strongly acidic or basic conditions, particularly at elevated temperatures during workup.[12][13][14]
-
Solution: Perform the aqueous workup at a controlled pH and lower temperature (e.g., using an ice bath). Use mild bases like sodium bicarbonate for neutralization instead of strong bases like NaOH if possible.
-
-
O-Formylation (for derivatives with -OH groups): If your Hexahydro-1H-azepine derivative contains a hydroxyl group, it can compete with the amine for the formylating agent.
-
Decomposition: Harsh conditions (high heat, strong acid/base) can lead to the decomposition of starting materials or the desired product.
Q4: I am struggling to purify my this compound derivative. What are the best practices?
This compound is a polar liquid, which can present purification challenges.[1] A multi-step purification strategy is often most effective.
Purification Methods & Troubleshooting:
-
Aqueous Workup:
-
The first step is always a liquid-liquid extraction to remove water-soluble components like catalysts, excess formic acid, or salts. Use an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash to remove excess water.
-
-
Vacuum Distillation:
-
For the parent compound and non-heat-sensitive derivatives, vacuum distillation is an excellent method for purification on a larger scale. The boiling point of this compound is reported as 56-58 °C at 3-4 mmHg.[2]
-
-
Flash Column Chromatography:
-
Stationary Phase: Standard silica gel is most common. However, aldehydes can sometimes be sensitive to the acidic nature of silica, leading to decomposition or the formation of acetals if alcohol solvents are used.[16][17]
-
Troubleshooting: If you suspect decomposition, you can use deactivated (neutral) silica or alumina. Alternatively, you can add a small amount of a volatile base like triethylamine (~0.5-1%) to your eluent to neutralize the silica surface.[16]
-
-
Eluent System: Start with a non-polar/polar solvent system like Hexane/Ethyl Acetate and increase polarity gradually.[16] A typical starting point would be 20-30% Ethyl Acetate in Hexanes. Use TLC to determine the optimal solvent system for good separation (target Rf of ~0.3).
-
Q5: What are the key considerations when scaling up this synthesis?
Transitioning from a lab-scale (mg-g) to a pilot or manufacturing scale (kg) introduces new challenges.[18]
-
Thermal Management: N-formylation reactions can be exothermic. On a large scale, this heat can accumulate, leading to runaway reactions or side product formation. Ensure the reaction vessel has adequate cooling capacity and that reagents are added at a controlled rate.
-
Reagent Cost & Safety: Reagents that are feasible on a small scale may become prohibitively expensive or hazardous on a large scale.[18] For example, methods using formic acid or its esters are generally more scalable than those requiring expensive metal catalysts or hazardous reagents like POCl₃.
-
Purification Method: Flash chromatography is often not practical for multi-kilogram quantities. Developing a robust purification protocol based on distillation or crystallization (if a solid derivative is formed) is crucial for large-scale production.
Q6: How can I confirm the identity and purity of my final product?
Standard spectroscopic methods are essential for characterizing this compound derivatives.[1]
-
¹H NMR Spectroscopy: Expect to see a characteristic singlet for the formyl proton (CHO) around 8.0-8.5 ppm. The protons on the azepane ring will appear as a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm).
-
¹³C NMR Spectroscopy: A signal for the carbonyl carbon (C=O) will be present in the downfield region, typically around 160-165 ppm. The carbons of the azepane ring will appear in the aliphatic region.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. For the parent this compound (C₇H₁₃NO), the expected exact mass is 127.10.[19]
-
FT-IR Spectroscopy: Look for a strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹, characteristic of an amide.
Experimental Protocols & Workflows
Protocol 1: Synthesis via Neat Ethyl Formate
This protocol is adapted from a known procedure for the synthesis of 1-(Formyl)-Hexahydro-1H-Azepine.[2]
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add hexahydro-1H-azepine (0.2 mol).
-
Under a nitrogen atmosphere, add ethyl formate (0.3 mol) dropwise to the stirred amine. The addition rate should be controlled to maintain a gentle reflux from the heat of the reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight to ensure completion.
-
Remove the volatile materials (excess ethyl formate and ethanol byproduct) under reduced pressure.
-
Purify the resulting residue by vacuum distillation (bp. 56-58 °C / 3-4 mmHg) to yield the pure product.
Protocol 2: Iodine-Catalyzed Synthesis with Formic Acid
This is a general protocol based on efficient, solvent-free catalytic methods.[4]
-
In a round-bottom flask, combine the desired hexahydro-1H-azepine derivative (10 mmol), formic acid (20 mmol, 2.0 equiv), and iodine (0.5 mmol, 5 mol%).
-
Stir the mixture at 70 °C.
-
Monitor the reaction by TLC until the starting amine is completely consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove excess formic acid, then with 10% aqueous Na₂S₂O₃ solution (1 x 25 mL) to remove iodine, and finally with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation.
Data & Visualization
Tables for Quick Reference
Table 1: Comparison of Common N-Formylation Methods
| Method | Formylating Agent | Catalyst/Conditions | Pros | Cons |
| Direct Condensation | Formic Acid | Toluene, Dean-Stark, Reflux | Inexpensive, simple | High temperatures, long reaction times |
| Ester Aminolysis | Ethyl Formate | Neat, gentle reflux | Mild conditions, simple workup | Can require long reaction times |
| Catalytic (Iodine) | Formic Acid | I₂ (5 mol%), 70 °C, solvent-free | High efficiency, mild, solvent-free[4] | Iodine removal required during workup |
| Catalytic (ZnO) | Formic Acid | ZnO (50 mol%), 70 °C, solvent-free | Heterogeneous catalyst, scalable[3] | High catalyst loading may be needed |
| Vilsmeier-Haack | DMF / POCl₃ | Anhydrous, 0 °C to RT | Highly reactive for certain substrates | Harsh, moisture-sensitive, hazardous reagents |
Diagrams and Workflows
A clear workflow can simplify troubleshooting and decision-making during the synthesis and purification process.
Caption: Troubleshooting workflow for low reaction yield.
Sources
- 1. This compound|CAS 25114-81-2 [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Formylation - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. savemyexams.com [savemyexams.com]
- 15. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. primescholars.com [primescholars.com]
- 19. This compound | C7H13NO | CID 91280 - PubChem [pubchem.ncbi.nlm.nih.gov]
purification of Hexahydro-1H-azepine-1-carbaldehyde from reaction mixture
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the purification of Hexahydro-1H-azepine-1-carbaldehyde. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to guide you through common and complex purification challenges.
Introduction to this compound
This compound (also known as N-formylhexamethyleneimine) is a key chemical intermediate, particularly valuable in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a seven-membered azepane ring, provides a flexible scaffold crucial for developing novel compounds.[1] It is typically synthesized via the direct formylation of its parent amine, hexahydro-1H-azepine (hexamethyleneimine).[1] While the synthesis may appear straightforward, isolating the target compound with the high degree of purity required for pharmaceutical applications presents significant challenges. This guide addresses those challenges directly.
Physicochemical Properties for Purification Strategy
Understanding the properties of your target compound and potential impurities is the foundation of an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| This compound (Product) | C₇H₁₃NO | 127.18 | 241.1 @ 760 mmHg[1] | Polar amide, neutral |
| Hexahydro-1H-azepine (Starting Material) | C₆H₁₃N | 99.19 | ~138[2] | Basic secondary amine |
| Formic Acid (Reagent/Byproduct) | CH₂O₂ | 46.03 | 100.8 | Acidic, water-soluble |
Troubleshooting and FAQs
This section is structured to provide direct answers to issues you may encounter during the purification process.
Category 1: Purity Issues Post-Synthesis
Question: My final product is contaminated with the starting material, hexahydro-1H-azepine. How can I effectively remove it?
Answer: This is a very common issue due to the similar volatilities of the starting amine and the product. The most effective method leverages the basicity of the unreacted amine.
-
Causality: The starting material, hexahydro-1H-azepine, is a secondary amine and therefore basic. Your product, an amide, is essentially neutral. This difference in chemical reactivity is key to their separation.
-
Solution: Acidic Wash (Extraction):
-
Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid).
-
The acidic solution will protonate the basic amine (R₂NH + H⁺ → R₂NH₂⁺), forming a water-soluble salt. This salt will partition into the aqueous layer.
-
Drain the aqueous layer to remove the amine salt.
-
Repeat the wash 1-2 times to ensure complete removal.
-
Follow with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid, and then a brine wash to remove excess water before drying the organic layer.
-
Question: My NMR analysis shows residual formic acid. What is the best way to remove it?
Answer: Formic acid is a common reagent in N-formylation and can be challenging to remove completely by evaporation alone due to its relatively high boiling point.[3]
-
Causality: The carboxylic acid group of formic acid is acidic and can be deprotonated by a weak base.
-
Solution: Basic Wash (Extraction): During your aqueous workup (after the acidic wash, if performed), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will react with the formic acid to form sodium formate, which is highly soluble in water and will be removed with the aqueous layer. You will observe CO₂ evolution (bubbling), which indicates the neutralization is occurring. Continue washing until the bubbling ceases.
Question: The purified product has a persistent yellow or brown tint, but literature suggests it should be a colorless liquid. What causes this and how can I fix it?
Answer: A colored product often indicates the presence of minor, often polymeric or oxidized, impurities that can form under certain reaction conditions, especially with prolonged heating.
-
Solutions:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent. Add a small amount (typically 1-2% by weight) of activated charcoal and stir for 15-30 minutes at room temperature. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal by filtration through a pad of Celite®.
-
Re-purification: If color persists, a second pass through a purification method like vacuum distillation or column chromatography is recommended. Distillation is often very effective at separating the volatile product from non-volatile colored impurities.
-
Category 2: Technique-Specific Problems
Question: I'm attempting vacuum distillation, but the product appears to be decomposing in the distillation flask. How can I prevent this?
Answer: Thermal decomposition is a risk, especially if high temperatures are required even under vacuum.
-
Causality: Amides can be susceptible to hydrolysis or other degradation pathways at elevated temperatures, particularly if catalytic amounts of acid or base are still present.
-
Solutions:
-
Improve Vacuum: The most critical factor is to achieve a lower pressure. A better vacuum will lower the boiling point and thus the temperature required for distillation, minimizing thermal stress on the molecule.
-
Short-Path Distillation: For small-scale purifications, a Kugelrohr or short-path distillation apparatus minimizes the time the compound spends at high temperatures.
-
Ensure Neutrality: Make sure your crude product has been thoroughly neutralized through an appropriate aqueous workup before attempting distillation. Residual acid or base can catalyze decomposition.
-
Question: My product streaks badly on a silica gel column, leading to poor separation. What's happening?
Answer: Streaking (or tailing) of nitrogen-containing compounds on silica gel is a classic problem in chromatography.
-
Causality: The lone pair of electrons on the nitrogen atom of your amide can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-ideal interaction leads to poor peak shape and inefficient separation.
-
Solutions:
-
Eluent Modification: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) is sufficient. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Change Stationary Phase: If streaking persists, switch to a more neutral stationary phase like alumina (Al₂O₃). Perform TLC analysis on alumina plates first to develop a suitable eluent system.
-
Use Reverse-Phase Chromatography: Reverse-phase HPLC (using a C18 column) is an excellent analytical and preparative technique for polar molecules like this, often providing superior separation.[1][4][5]
-
Visualized Workflows and Protocols
General Purification Workflow
The following diagram outlines a standard, robust workflow for purifying this compound from a typical reaction mixture.
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree: Low Purity
Use this decision tree if your initial purity analysis (e.g., by crude NMR or TLC) shows significant impurities.
Caption: Troubleshooting decision tree for low product purity.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove basic (starting amine) and acidic (formic acid) impurities.
-
Dissolution: Dissolve the crude reaction mixture in 5-10 volumes of ethyl acetate.
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Stopper the funnel, invert, and vent frequently. Shake gently for 30 seconds. Allow the layers to separate and discard the lower aqueous layer. Repeat once more.
-
Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer in the funnel. Swirl gently at first, venting frequently to release CO₂ gas. Once gas evolution subsides, shake for 30 seconds. Discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (brine) solution to initiate drying. Discard the aqueous layer.
-
Drying and Concentration: Transfer the organic layer to a flask and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, washed product.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for removing non-volatile or similarly-polar neutral impurities.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate in hexanes). Pack a column with the slurry.
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 10% EtOAc/Hexanes). Collect fractions and monitor by TLC.
-
Gradient (Optional): Gradually increase the eluent polarity (e.g., to 20%, 30% EtOAc) to elute the product. Self-Validation: The product should elute as a single spot on TLC in the collected fractions.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
-
SIELC Technologies. (2018, May 16). Separation of 1H-Azepine, hexahydro-1-(4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2014). SYNTHESIS, ISOLATION, CHARACTERISATION AND QUANTIFICATION OF PROCESS RELATED IMPURITY OF ZIDOVUDINE. Retrieved from [Link]
-
SIELC Technologies. (n.d.). This compound. Retrieved from [Link]
-
Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. DOI: 10.1055/s-0030-1258518. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wang, M.-X., et al. (2015). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. Journal of Organic Chemistry, 80(23), 12047–12057. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). Formylation of Amines. PMC. Retrieved from [Link]
-
Scholars Research Library. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Retrieved from [Link]
-
ResearchGate. (2013). Troubleshooting protein purification? Retrieved from [Link]
-
An, P., et al. (2024). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Hexahydro-1H-azepine-1-propanenitrile. Retrieved from [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
Sources
- 1. This compound|CAS 25114-81-2 [benchchem.com]
- 2. 111-49-9・Hexahydro-1H-azepine・081-04612・085-04615[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Separation of 1H-Azepine, hexahydro-1-(4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Stability and Degradation of Hexahydro-1H-azepine-1-carbaldehyde
Welcome to the technical support guide for Hexahydro-1H-azepine-1-carbaldehyde (also known as N-formyl-hexamethyleneimine). This document is intended for researchers, scientists, and drug development professionals who are working with this compound. Here, we address common questions and troubleshooting scenarios related to its stability and degradation, providing in-depth explanations, validated protocols, and mechanistic insights to ensure the integrity of your experiments.
Forced degradation studies are a crucial component of pharmaceutical development, helping to establish degradation pathways, inform formulation and packaging decisions, and validate the stability-indicating nature of analytical methods.[1][2] This guide is structured to walk you through the potential liabilities of this compound and how to scientifically approach these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which features an N-formyl group (an amide) and a saturated azepane ring, the two most significant degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The N-formyl (amide) bond is susceptible to cleavage under both acidic and basic conditions. This reaction yields hexahydro-1H-azepine (hexamethyleneimine) and formic acid. Acid-catalyzed hydrolysis is typically faster and mechanistically distinct from base-catalyzed hydrolysis.[3][4]
-
Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid, forming hexahydro-1H-azepine-1-carboxylic acid. Additionally, the α-carbon atoms adjacent to the nitrogen in the azepane ring are potential sites for oxidation, which can lead to more complex degradation products, including ring-opening byproducts under harsh conditions.[5]
-
Photodegradation: While the molecule lacks a strong chromophore for absorbing UV-Vis light, photolytic degradation can still be initiated, especially in the presence of photosensitizers.[6][7] Forced photostability studies are recommended by ICH guidelines to assess this potential liability.[7][8]
Q2: What are the expected major degradation products I should be looking for?
A2: The primary degradation products you should anticipate and monitor for are:
-
Hexahydro-1H-azepine: The product of hydrolytic cleavage of the N-formyl bond.
-
Formic Acid: The other product of hydrolysis. While small, its formation can alter the pH of unbuffered solutions.
-
Hexahydro-1H-azepine-1-carboxylic acid: The product of oxidation of the formyl group.
Under more aggressive stress conditions (e.g., strong oxidants, high heat), further degradation of the azepane ring may occur, but these three are the most common and should be the initial focus of your analytical method development.
Troubleshooting Guides
Scenario 1: Hydrolytic Stability
Q: My compound is degrading almost instantly in my 0.1 N HCl solution at 60°C. Is this expected, and how can I study the kinetics if the reaction is too fast?
A: Yes, rapid degradation under these conditions is expected. The N-formyl group, being an amide, is readily hydrolyzed under acidic conditions, and the elevated temperature significantly accelerates this process.[9] The mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water.[4]
Troubleshooting Steps & Scientific Rationale:
-
Reduce Temperature: The Arrhenius equation dictates that reaction rates are highly dependent on temperature. Lower the temperature of your study (e.g., 40°C, or even room temperature) to slow the degradation to a measurable rate.
-
Reduce Acid Concentration: Decrease the acid strength (e.g., from 0.1 N HCl to 0.01 N or 0.001 N HCl). A lower concentration of H+ ions will reduce the rate of the initial protonation step, thereby slowing the overall hydrolysis rate.
-
Justification: The goal of a forced degradation study is not to completely destroy the molecule, but to achieve a target degradation of 5-20% to ensure that the degradation products can be reliably detected and quantified by your analytical method.[2] By modulating temperature and pH, you can control the reaction kinetics to fall within this desired range.
Scenario 2: Oxidative Degradation
Q: I'm using 3% H₂O₂ at room temperature and seeing multiple new peaks in my chromatogram, including one with a mass corresponding to M+16. What is happening?
A: The peak at M+16 strongly suggests the formation of an N-oxide or, more likely, the oxidation of the formyl group to a carboxylic acid. However, hydrogen peroxide can generate highly reactive hydroxyl radicals (•OH), especially in the presence of trace metals or light, leading to multiple, sometimes unpredictable, degradation pathways.
Troubleshooting Steps & Scientific Rationale:
-
Confirm the M+16 Peak: The primary expected oxidation product is Hexahydro-1H-azepine-1-carboxylic acid. Its formation involves the addition of one oxygen atom (mass of ~16 Da) to the parent molecule. Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of this peak.
-
Investigate Minor Peaks: The other peaks could be byproducts from the oxidation of the azepane ring itself. The α-carbons to the nitrogen are particularly susceptible to radical attack.
-
Control the Reaction: If the degradation is too extensive or non-specific, consider using a milder oxidizing agent or reducing the concentration of H₂O₂. The goal is to simulate degradation that might occur over a long shelf-life, not to subject the molecule to unrealistic chemical conditions.[10]
-
Mechanistic Consideration: The formyl group is readily oxidized to a carboxyl group.[5] This is a common pathway for aldehydes. The appearance of other products highlights the importance of developing a specific, stability-indicating analytical method that can resolve the parent compound from all significant degradants.[1]
Experimental Protocols & Methodologies
These protocols are designed as a starting point and should be adapted based on the observed stability of the molecule and the capabilities of your analytical methods. All studies should be conducted in accordance with relevant ICH guidelines, such as Q1A(R2) for stability testing and Q1B for photostability.[6][11][12]
Protocol 1: Forced Hydrolysis Study
Objective: To evaluate the degradation of this compound under acidic and basic conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Dilute the stock solution 1:10 in 0.01 N HCl.
-
Basic: Dilute the stock solution 1:10 in 0.01 N NaOH.
-
Neutral: Dilute the stock solution 1:10 in purified water.
-
-
Incubation: Store aliquots of each solution at 40°C. Protect from light.
-
Time Points: Withdraw samples at t=0, 2, 4, 8, 12, and 24 hours.
-
Sample Quenching:
-
For acidic samples, neutralize with an equivalent volume of 0.01 N NaOH.
-
For basic samples, neutralize with an equivalent volume of 0.01 N HCl.
-
Neutral samples can be diluted directly.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method. Quantify the loss of the parent compound and the formation of degradation products.
Protocol 2: Photostability Study
Objective: To assess the impact of light exposure on the stability of the compound, following ICH Q1B guidelines.[7]
Methodology:
-
Sample Preparation:
-
Solid State: Place a thin layer of the solid compound in a chemically inert, transparent container.
-
Solution State: Prepare a 0.1 mg/mL solution in a solvent transparent to UV/Vis radiation (e.g., water or acetonitrile).
-
-
Exposure:
-
Place the samples in a validated photostability chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, run a "dark" control sample, wrapped in aluminum foil, under the same temperature and humidity conditions.
-
-
Analysis: At the end of the exposure period, analyze both the light-exposed and dark control samples. Compare the impurity profiles to determine if any degradation is specifically caused by light.
Data Presentation & Visualization
Table 1: Summary of Forced Degradation Results (Example Data)
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradant 1 (%) (Hexahydro-1H-azepine) | Major Degradant 2 (%) (Oxidized Product) |
| 0.01 N HCl @ 40°C | 24 | 85.2 | 14.1 | Not Detected |
| 0.01 N NaOH @ 40°C | 24 | 92.5 | 6.9 | Not Detected |
| 3% H₂O₂ @ RT | 8 | 89.1 | Not Detected | 9.8 |
| Light Exposure | - | 98.8 | Not Detected | < 0.1% |
Diagrams of Degradation Pathways and Workflows
Below are visualizations of the key chemical transformations and experimental processes described in this guide.
Caption: General workflow for conducting forced degradation studies.
Caption: Primary degradation pathways of the target compound.
References
- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
- ICH releases overhauled stability guideline for consult
- Quality Guidelines. (n.d.). ICH.
- ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003). ICH.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
- A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (2025). IntechOpen.
- A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. (2020).
- Experimental and theoretical investigations into the stability of cyclic aminals. (2016).
- (PDF) Formylation of Amines. (2014).
- This compound | CAS 25114-81-2. (n.d.). Benchchem.
- Mechanism of amide hydrolysis. (2019). YouTube.
- Aldehyde. (n.d.). Wikipedia.
- Year 2024 In-Use stability testing FAQ. (2024).
- Process for removing an n-formyl group. (n.d.).
- N-Formylation of secondary amines via oxidative coupling with paraformaldehyde catalyzed by Au/TiO2. (n.d.).
- Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. (2018).
- Photoinduced α-C−H Amination of Cyclic Amine Scaffolds Enabled by Polar-Radical Relay. (2022). Angewandte Chemie.
- Photoinduced alpha-C-H Amination of Cyclic Amine Scaffolds Enabled by Polar-Radical Relay. (2022). KOASAS.
- Formylation of Amines. (2014).
- This compound. (n.d.). PubChem.
- Chemical Safety Data Sheet MSDS / SDS - N-FORMYLHEXAMETHYLENEIMINE DIMETHYL ACETAL. (2025). ChemicalBook.
- Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. (n.d.). MDPI.
- ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996).
- This compound. (2018). SIELC Technologies.
- Photostability. (n.d.). IAGIM.
- N-FORMYLHEXAMETHYLENEIMINE AldrichCPR. (n.d.). Sigma-Aldrich.
- CAS#:32895-16-2 | n-formylhexamethyleneimine dimethyl acetal. (n.d.). Chemsrc.
- N-FORMYLHEXAMETHYLENEIMINE DIMETHYL ACETAL. (n.d.). Chongqing Chemdad Co.
- 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)hexahydro-1H-azepine. (n.d.). CAS Common Chemistry.
- Hexahydro-1H-azepine-1-propanenitrile. (n.d.). CAS Common Chemistry.
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preventing side reactions in the formylation of hexamethyleneimine
Welcome to the Technical Support Center for the formylation of hexamethyleneimine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Our goal is to provide you with in-depth, field-proven insights to help you prevent common side reactions, optimize your yields, and ensure the highest purity of your target compound, N-formylhexamethyleneimine.
This center is structured to address issues from troubleshooting immediate experimental problems to understanding the deeper chemical principles at play.
Section 1: Troubleshooting Guide
This section is formatted in a direct question-and-answer style to address specific issues you may be encountering in the lab.
Q1: My reaction yield is low, and GC-MS analysis shows a significant amount of unreacted hexamethyleneimine. What are the likely causes?
A1: Low conversion is a common issue that typically points to three main factors:
-
Insufficient Formylating Agent: Ensure you are using a sufficient molar excess of your formylating agent (e.g., formic acid or ethyl formate). For formic acid, a common approach is to use it as the solvent, ensuring it's in large excess. For ethyl formate, using at least 1.5 to 3 equivalents is recommended.
-
Suboptimal Temperature: The formylation of secondary amines is temperature-dependent. Reactions with formic acid often require heating (e.g., reflux in toluene to remove water azeotropically or heating neat at 60-80 °C) to proceed at a reasonable rate[1][2]. Reactions with the less reactive ethyl formate may also require elevated temperatures to achieve completion.[3][4][5]
-
Presence of Water: If using formic acid, the reaction generates water as a byproduct. This water can hydrolyze the product back to the starting materials, establishing an unfavorable equilibrium. Using a Dean-Stark trap when reacting in a solvent like toluene is an effective way to remove water and drive the reaction to completion.[1]
Q2: I'm observing a significant peak in my GC-MS with a mass corresponding to N-methylhexamethyleneimine. How is this happening and how can I prevent it?
A2: The formation of N-methylhexamethyleneimine is a classic side product indicative of an Eschweiler-Clarke type reaction . This occurs specifically when using formic acid, which can act as both a formylating agent and a hydride source.[6]
-
Mechanism of Formation: If any formaldehyde is present as an impurity or is formed in situ, it can react with hexamethyleneimine to form a hemiaminal, which then dehydrates to an iminium ion. Formic acid then reduces this iminium ion to the N-methylated product.
-
Prevention Strategies:
-
Use a Different Formylating Agent: The most effective way to prevent this is to switch to a formylating agent that cannot act as a hydride donor in the same way. Ethyl formate is an excellent alternative that cleanly formylates amines without causing N-methylation.[3][4][5]
-
Ensure High Purity Formic Acid: If you must use formic acid, ensure it is of high purity and free from formaldehyde contamination.
-
Avoid Reductive Conditions: Do not add any external reducing agents if your goal is formylation, not reductive amination.
-
Q3: My crude product analysis shows a high molecular weight impurity that is not volatile enough for GC-MS. What could this be?
A3: This is likely due to the formation of a formamidinium salt . This side reaction can occur when the initially formed N-formylhexamethyleneimine reacts with another molecule of hexamethyleneimine, especially under acidic conditions or at high temperatures.
-
Mechanism of Formation: The formyl group can be activated (e.g., by protonation with formic acid) to become a better electrophile. It can then be attacked by another molecule of the nucleophilic hexamethyleneimine, ultimately forming a stable, non-volatile salt after dehydration.
-
Prevention Strategies:
-
Control Stoichiometry: Avoid a large excess of the amine relative to the formylating agent once the reaction has begun. A slow addition of the amine to the formylating agent can sometimes help.
-
Moderate Reaction Temperature: Excessively high temperatures can promote this condensation side reaction.
-
Choose a Milder Reagent: Switching from formic acid to ethyl formate can reduce the acidity of the reaction mixture and lower the likelihood of this side reaction.[3][4][5]
-
Q4: The reaction mixture turned dark brown/black, and I've isolated a tar-like substance instead of my product. What went wrong?
A4: Severe decomposition, often indicated by dark coloration and polymerization, is typically caused by excessive heat. N-formyl amides, while generally stable, can undergo thermal decomposition at high temperatures.
-
Cause: Heating the reaction mixture too high or for too long can lead to complex decomposition pathways. This is particularly a risk when distilling the product under atmospheric pressure.
-
Prevention Strategies:
-
Strict Temperature Control: Maintain the reaction temperature at the minimum required for a reasonable reaction rate (e.g., 60-80 °C for neat formic acid reactions).[1]
-
Purification Method: Purify the final product by vacuum distillation rather than atmospheric distillation to reduce the temperature required and prevent thermal decomposition.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that may contribute to color formation.
-
Section 2: Frequently Asked Questions (FAQs)
This section delves deeper into the chemical principles governing the formylation of hexamethyleneimine.
Q: What are the primary mechanisms for formylating a secondary amine like hexamethyleneimine?
A: The formylation proceeds via a nucleophilic acyl substitution. The nitrogen atom of hexamethyleneimine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formylating agent.
-
With Formic Acid: The amine attacks the carbonyl carbon of formic acid. A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of water to yield the N-formyl amide.[1][5] This reaction is often catalyzed by the acid itself.
-
With Ethyl Formate: The mechanism is similar, but the leaving group is an ethoxide ion, which is subsequently protonated to form ethanol. This method avoids the production of water, which can simplify the reaction and prevent hydrolysis of the product.[5]
Q: How do I choose the best formylating agent? A comparison.
A: The choice of formylating agent is critical and depends on the desired balance between reactivity, cost, and potential side reactions.
| Feature | Formic Acid | Ethyl Formate |
| Reactivity | High. Can often be used neat without a catalyst.[1] | Moderate. Often requires heating but is less harsh.[3][4] |
| Byproducts | Water (can lead to equilibrium issues). | Ethanol (less reactive, easier to remove). |
| Key Side Reactions | N-methylation (Eschweiler-Clarke), Formamidinium salt formation. | Generally cleaner, fewer side reactions. |
| Cost | Generally very low. | Low, but typically more expensive than formic acid. |
| Workup | Requires neutralization of excess acid. | Simpler workup, removal of ethanol and excess ester. |
| Recommendation | Use when cost is the primary driver and side products can be managed. | Recommended for high purity applications to avoid methylation and other side reactions. |
Q: How can I effectively monitor the reaction to prevent side product formation?
A: Close monitoring is key to achieving high yield and purity.
-
Thin-Layer Chromatography (TLC): A simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the disappearance of the hexamethyleneimine starting material and the appearance of the more polar N-formyl product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for this reaction. It allows you to quantify the consumption of starting material and the formation of the product. Crucially, it can also detect volatile side products like N-methylhexamethyleneimine, allowing you to stop the reaction before these impurities accumulate.[7][8][9]
Section 3: Visualizing Reaction Pathways
Understanding the chemical pathways is crucial for troubleshooting. The diagrams below illustrate the desired reaction versus a common side reaction.
Caption: Desired formylation vs. N-methylation side reaction.
Caption: Troubleshooting workflow for formylation issues.
Section 4: Recommended Experimental Protocol
This protocol utilizes ethyl formate to minimize side reactions and produce high-purity N-formylhexamethyleneimine.
Objective: To synthesize N-formylhexamethyleneimine with high purity, avoiding N-methylation and condensation side products.
Materials:
-
Hexamethyleneimine (1.0 eq)
-
Ethyl formate (2.0 eq)
-
Toluene (optional, as solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hexamethyleneimine (1.0 eq) and ethyl formate (2.0 eq). The reaction can be run neat or with toluene as a solvent. Running under an inert atmosphere (N₂) is recommended to prevent moisture ingress.
-
Reaction Conditions: Heat the mixture to a gentle reflux (if using toluene, the temperature will be ~110 °C; if neat, aim for ~60-70 °C) with vigorous stirring.[3][4]
-
Monitoring: Monitor the reaction progress every hour using GC-MS or TLC. The reaction is typically complete within 4-8 hours, indicated by the complete consumption of hexamethyleneimine.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent (if used) and the ethanol byproduct under reduced pressure using a rotary evaporator.
-
The remaining crude oil is your N-formylhexamethyleneimine.
-
-
Purification:
-
Set up a vacuum distillation apparatus.
-
Distill the crude product under reduced pressure. This is critical to avoid thermal decomposition that can occur at the higher temperatures required for atmospheric distillation.
-
Collect the fraction corresponding to the boiling point of N-formylhexamethyleneimine.
-
-
Characterization: Confirm the purity and identity of the product using GC-MS and NMR spectroscopy.
This protocol provides a robust and reliable method for producing high-purity N-formylhexamethyleneimine, directly addressing the core challenges highlighted in this guide.
References
- Clemens, R. J., & Fairchild, E. H. (Year). CHEMISTRY ORTHOAM1DES and FORMAMIDINIUM SALTS. Source. [Link not available]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from NROChemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from Wikipedia. [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from Wikipedia. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. [Link]
-
Desai, P., et al. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 1038-1045. [Link]
-
Indian Journal of Chemistry. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from Indian Journal of Chemistry. [Link]
-
Desai, P. R., et al. (2011). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. a. ResearchGate. [Link]
-
Kumar, P., et al. (2022). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. [Link]
-
Gerack, C. J., et al. (2014). Formylation of Amines. Molecules, 19(6), 7687-7727. [Link]
-
Manjunath, B. N., et al. (2015). First report on bio-catalytic N-formylation of amines using ethyl formate. Chemical Communications, 51(63), 12574-12577. [Link]
- Google Patents. (n.d.). US4290946A - Preparation of hexamethyleneimine.
-
Manjunath, B. N., et al. (2015). First Report of Bio-catalytic N-formylation of Amines Using Ethyl formate. ResearchGate. [Link]
-
Colonna, S., et al. (2022). From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein Journal of Organic Chemistry, 18, 1184-1192. [Link]
-
Li, B., et al. (2022). Ammonia for post-healing of formamidinium-based Perovskite films. Nature Communications, 13(1), 4413. [Link]
-
Liu, H., et al. (2019). N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. Nature Communications, 10(1), 758. [Link]
-
Long, B., et al. (2019). New Mechanistic Pathways for the Reactions of Formaldehyde with Formic Acid Catalyzed by Sulfuric Acid and Formaldehyde with Sulfuric Acid Catalyzed by Formic Acid: Formation of Potential Secondary Organic Aerosol Precursors. ResearchGate. [Link]
- Google Patents. (n.d.). US4567300A - Process for producing N-substituted formamides.
-
Blažević, N., et al. (1979). Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis. Synthesis, 1979(03), 161-176. [Link]
-
Tejwani, V., & Doub, W. H. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]
-
Brahmachari, G. (2013). A very Simple and Highly Efficient Procedure for N-Formylation of Primary and Secondary Amines at Room Temperature under Solvent-Free Conditions. ResearchGate. [Link]
-
Du, Y., et al. (2014). Determination of residual DMFo,DMAc and NMP in textiles by GC-MS. Dyeing & Finishing, 14, 42-45. [Link]
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JEOL. (n.d.). Analysis of Impurities in Ethylene glycols with JMS-T100GC AccuTOF GC with Exact-Mass Measurement. Retrieved from JEOL. [Link]
- Google Patents. (n.d.). EP0507950A1 - Process for producing diacetal.
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Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from Shimadzu. [Link]
- Google Patents. (n.d.). Formic acid organic amine salt compound and its use as foaming agent.
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Horak, R. M. (2012). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
- Wisconsin Alumni Research Foundation. (2011). Patent Document US 08025901. [Link not available]
-
Kim, J., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials, 11(8), 2101. [Link]
-
Reddy, R. P., & Kumar, M. S. (2021). Synthesis of Azepines via a [6+1] Annulation of Ynenitriles with Reformatsky Reagents. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Formic acid and formates. Retrieved from Organic Chemistry Portal. [Link]
-
Hanson, P. R., & Al- όχι, M. (2020). Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium upon Formation of Their N-Oxides. Molecules, 25(20), 4767. [Link]
-
Green, N. J., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(19), 10639-10651. [Link]
-
Kaur, J., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
- Google Patents. (n.d.). WO2012141993A1 - Process for preparing hexamethylenediamine and polyamides therefrom.
-
Krivdin, L. B., et al. (2017). Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[10]benzothieno[2,3-c]azepine. ResearchGate. [Link]
-
Ashok, K., et al. (2024). synthesis of n-substituted azepines via cu(ii)- catalyzed ionic liquid oxidative cyclization of dimethyl 2- (arylamino) maleate ion with 2,5- dimethoxytetrahydrofur an under microwave irradiaton. ResearchGate. [Link]
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Technical Support Center: Catalyst Selection and Optimization for Hexahydro-1H-azepine-1-carbaldehyde Synthesis
An authoritative guide for researchers, scientists, and drug development professionals on optimizing the synthesis of Hexahydro-1H-azepine-1-carbaldehyde.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound, also known as N-formylhexamethyleneimine.[1] This molecule is a crucial building block in the development of pharmaceuticals and agrochemicals.[1] This guide provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting to help you achieve high-yield, selective, and reproducible synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic choices in catalyst and reagent selection for the N-formylation of hexamethyleneimine.
Q1: What are the primary catalytic strategies for synthesizing this compound?
The most direct and common approach is the N-formylation of the parent amine, hexamethyleneimine.[1] The choice of strategy is primarily dictated by the formyl source and the corresponding catalytic system. Key methods include:
-
Using Formic Acid: This is a widely used method where formic acid serves as the formylating agent. The reaction can be catalyzed by various systems, including iodine, reusable solid acids like Amberlite IR-120[H+], or even proceed under neat (solvent-free) conditions.[2][3][4] Some methods require dehydration, often accomplished with a Dean-Stark trap, to drive the reaction to completion.[2][5]
-
Using Methanol: As a green and inexpensive C1 source, methanol is an attractive alternative.[6] This process is an oxidative N-formylation, requiring a catalyst capable of oxidizing methanol to a formaldehyde equivalent, which then reacts with the amine.[6] Bimetallic nanoparticles, such as AuPd–Fe3O4, have shown high efficiency for this transformation at room temperature.[6]
-
Using Carbon Dioxide (CO₂): In the presence of a reducing agent like a hydrosilane, CO₂ can serve as the C1 source for formylation.[7] This approach is catalyzed by systems such as those based on zinc acetate and 1,10-phenanthroline.[7][8]
Q2: How do I select the most appropriate formylating agent for my specific application?
The choice of formylating agent involves a trade-off between reaction conditions, cost, safety, and environmental impact.
-
Formic Acid: It is highly effective and often inexpensive.[3] Many procedures using formic acid are straightforward and can be performed under mild or even solvent-free conditions.[3][4] However, the reaction produces water as a byproduct, which may need to be removed to achieve high conversion.[2][5]
-
Methanol: This is an excellent "green" C1 source due to its low cost and sustainability.[6] Catalytic systems using methanol can operate at room temperature, but they require an oxidant (like O₂ or H₂O₂) and a more complex catalyst, such as a bimetallic nanoparticle system.[2][6]
-
Carbon Dioxide (CO₂): Utilizing CO₂ aligns with green chemistry principles by using a waste product as a feedstock. However, these reactions require a stoichiometric reductant (e.g., hydrosilanes) and a specific catalyst, which can add to the cost and complexity of the process.[7][8]
Q3: What are the main benefits of using a heterogeneous catalyst for this synthesis?
Heterogeneous catalysts offer significant operational advantages, which are critical in both lab-scale and industrial applications:
-
Ease of Separation: Unlike homogeneous catalysts, which are dissolved in the reaction mixture, heterogeneous catalysts are in a different phase (usually solid). This allows for simple separation from the product mixture via filtration or, in the case of magnetic nanoparticles like AuPd–Fe3O4, by using an external magnet.[6][9]
-
Catalyst Reusability: The ability to easily recover the catalyst means it can be reused for multiple reaction cycles.[2][9] This reduces overall cost and waste, making the process more economical and sustainable.
-
Product Purity: By minimizing catalyst leaching into the product stream, heterogeneous systems lead to higher product purity and simplify the downstream purification process.[9]
Q4: What is the general mechanism for the N-formylation of hexamethyleneimine with formic acid?
The mechanism for acid-catalyzed N-formylation involves the activation of the formic acid carbonyl group. In a process catalyzed by a species like in situ-generated HI from iodine, the formic acid is protonated.[2][4] This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the secondary amine (hexamethyleneimine). The subsequent tetrahedral intermediate then eliminates a molecule of water to yield the final N-formylated product, this compound.[2]
Caption: Acid-catalyzed N-formylation mechanism.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a common issue that can stem from several factors. Systematically investigate the following:
-
Incomplete Dehydration: For reactions that produce water, such as those using formic acid, its accumulation can inhibit the reaction equilibrium.
-
Suboptimal Reagent Stoichiometry: The ratio of amine to formylating agent is critical.
-
Solution: Conduct a systematic optimization of the molar ratio. For instance, in neat reactions with formic acid, an excess of formic acid (e.g., a 1:4 amine to acid ratio) has been shown to improve yields dramatically.[3]
-
-
Insufficient Catalyst Loading or Activity: The catalyst may be deactivated or used in insufficient quantity.
-
Solution: Ensure the catalyst is fresh or properly activated. If catalyst deactivation is suspected, increase the catalyst loading (e.g., from 5 mol% to 10 mol%) and monitor the effect on yield. For heterogeneous catalysts, verify their integrity before use.
-
-
Incorrect Reaction Temperature or Time: The reaction may not have reached completion or side reactions may be occurring at the set temperature.
-
Solution: Monitor the reaction progress using TLC or GC/MS.[9] If the reaction stalls, consider increasing the temperature moderately. Conversely, if side products are observed, lowering the temperature may enhance selectivity. Run the reaction for a longer duration to ensure it has gone to completion.
-
Q2: I am observing significant side product formation. How can I improve selectivity?
Lack of selectivity can lead to difficult purification and reduced yield.
-
Problem: In syntheses using methanol or CO₂/hydrosilanes, over-reduction or over-alkylation can lead to the formation of N-methylated byproducts instead of the desired N-formyl product.[8]
-
Solution: Carefully control the stoichiometry of the reducing agent (hydrosilane) or oxidant (O₂, H₂O₂).[2][8] Adjusting reaction parameters such as temperature and time can also favor formylation over methylation.[8] For instance, with a Zn(OAc)₂ system, tuning the amount of silane and reaction time allows for selective synthesis of the formylated product.[7][8]
-
-
Problem: The catalyst itself may promote side reactions.
Q3: My heterogeneous catalyst loses activity after one or two cycles. What is happening and how can I prevent it?
Catalyst deactivation is a key challenge in using recyclable heterogeneous systems.
-
Cause 1: Leaching: The active metal species may be dissolving from the solid support into the reaction mixture.
-
Prevention: Choose a catalyst with a robust support and strong metal-support interaction. Perform post-reaction analysis (e.g., ICP-MS) on the filtrate to quantify leaching.
-
-
Cause 2: Fouling: The catalyst's active sites can be blocked by the product, starting material, or polymeric byproducts.
-
Solution: Implement a thorough washing protocol after each cycle. This typically involves washing the recovered catalyst with the reaction solvent followed by a more polar solvent like ethanol or acetone to remove adsorbed species.[9]
-
-
Cause 3: Sintering: For nanoparticle catalysts, high reaction temperatures can cause the nanoparticles to agglomerate, reducing the active surface area.
-
Prevention: Operate at the lowest effective temperature. Select catalysts with high thermal stability.
-
Caption: Troubleshooting flowchart for low reaction yield.
Data Summary & Catalyst Comparison
The selection of a catalyst system is a critical decision. The table below summarizes the performance of various catalytic approaches for N-formylation of secondary amines, providing a basis for comparison.
| Catalyst System | Formyl Source | Typical Conditions | Advantages | Disadvantages |
| Iodine (I₂) / Acid Catalysts | Formic Acid | 70 °C, 2h, Solvent-free | Inexpensive, simple, high yield, avoids toxic byproducts.[2][4] | Can require dehydration; not easily recyclable if homogeneous.[2] |
| AuPd–Fe₃O₄ Nanoparticles | Methanol / O₂ | Room Temp, 24h | Green C1 source, mild conditions, catalyst is magnetic and highly recyclable.[6] | Requires gaseous oxidant (O₂), longer reaction time.[6] |
| Zn(OAc)₂ / 1,10-phen | CO₂ / Hydrosilane | 25 °C | Utilizes CO₂; mild conditions; selectivity can be tuned between formylation and methylation.[7][8] | Requires stoichiometric silane reductant; potential for over-reduction.[8] |
| Amberlite IR-120[H⁺] | Formic Acid | Microwave, 60-120s | Very fast reaction times, reusable solid acid catalyst, solvent-free.[2] | Requires specialized microwave equipment.[2] |
| Neat Reaction | Formic Acid | 60 °C, 1-2.5h | Extremely simple, no solvent or catalyst needed, easy workup.[3] | May not be suitable for all substrates; requires excess formic acid.[3] |
Experimental Protocols
These protocols are provided as a starting point. Researchers must adapt them to their specific laboratory conditions and perform their own risk assessment. Safety Precaution: this compound and its precursors are hazardous.[1][10][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]
Protocol 1: N-Formylation using Formic Acid and Iodine Catalyst
This protocol is adapted from general procedures for iodine-catalyzed N-formylation.[2][4]
Materials:
-
Hexamethyleneimine
-
Formic Acid (≥95%)
-
Iodine (I₂)
-
Round-bottom flask with magnetic stirrer
-
Heating mantle with temperature control
Procedure:
-
To a 50 mL round-bottom flask, add hexamethyleneimine (10 mmol, 1 eq.).
-
Add formic acid (20 mmol, 2 eq.).
-
Add iodine (0.5 mmol, 0.05 eq.).
-
Equip the flask with a condenser and place it in a heating mantle.
-
Stir the mixture at 70 °C. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with saturated sodium thiosulfate solution (2 x 15 mL) to remove iodine, followed by saturated sodium bicarbonate solution (2 x 15 mL) to neutralize excess acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation if necessary.
Protocol 2: Oxidative N-Formylation using a Reusable AuPd–Fe₃O₄ Nanocatalyst
This protocol is based on the methodology reported for bimetallic nanoparticle-catalyzed oxidative N-formylation.[6]
Materials:
-
Hexamethyleneimine
-
Methanol (Anhydrous)
-
AuPd–Fe₃O₄ catalyst (1.4 mol%)
-
Oxygen (O₂) balloon
-
Schlenk flask with magnetic stirrer
Procedure:
-
Add the AuPd–Fe₃O₄ catalyst (1.4 mol%) to a Schlenk flask under an inert atmosphere.
-
Add anhydrous methanol (5 mL).
-
Add hexamethyleneimine (1 mmol, 1 eq.).
-
Purge the flask with O₂ and leave it under an O₂ atmosphere (1 atm, via balloon).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, use a strong external magnet to immobilize the catalyst particles.
-
Decant the supernatant solution containing the product.
-
Wash the catalyst with methanol (3 x 5 mL), combining the organic layers.
-
Remove the solvent from the combined organic layers under reduced pressure to yield the product.
-
The recovered catalyst can be dried under vacuum and reused for subsequent reactions.
References
-
Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. [Link]
-
Formylation of Amines. National Institutes of Health (NIH). [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. Organic Chemistry Portal. [Link]
-
Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. [Link]
-
Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Publishing. [Link]
-
N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. ResearchGate. [Link]
-
This compound | C7H13NO | CID 91280. PubChem. [Link]
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. MDPI. [Link]
-
Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Organic Chemistry Portal. [Link]
-
Synthesis of 1-(Formyl)-Hexahydro-1H-Azepine. PrepChem.com. [Link]
- Preparation of hexamethyleneimine.
-
Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. RSC Publishing. [Link]
Sources
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- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. This compound | C7H13NO | CID 91280 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Exotherms for Hexahydro-1H-azepine-1-carbaldehyde Synthesis
Welcome to the technical support center for managing reaction exotherms during the synthesis of Hexahydro-1H-azepine-1-carbaldehyde. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage the thermal behavior of this reaction.
Introduction to the Challenge: Reaction Exotherms in Amine Formylation
The synthesis of this compound, also known as N-formylhexamethyleneimine, typically involves the formylation of hexamethyleneimine.[1][2] Formylation reactions of amines can be exothermic, releasing a significant amount of heat.[3] Failure to properly manage this exotherm can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction, compromised product quality, and serious safety hazards.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is a reaction exotherm and why is it a concern in the synthesis of this compound?
A1: A reaction exotherm is the release of energy in the form of heat during a chemical reaction. In the context of synthesizing this compound, the formylation of the secondary amine (hexamethyleneimine) is the primary heat-generating step. This is a concern because an uncontrolled release of heat can lead to a rapid temperature rise, increasing the reaction rate and leading to a positive feedback loop known as a thermal runaway.[4][5] This can cause the boiling of solvents, over-pressurization of the reactor, and the formation of unwanted byproducts or decomposition of the desired product.
Q2: What factors influence the intensity of the exotherm in this reaction?
A2: Several factors can influence the heat generated during the formylation of hexamethyleneimine:
-
Reagent Concentration: Higher concentrations of reactants lead to a faster reaction rate and a more intense exotherm.
-
Addition Rate: A rapid addition of the formylating agent to the amine will result in a rapid release of heat.
-
Reaction Temperature: Higher initial temperatures can accelerate the reaction rate, leading to a more significant exotherm.
-
Mixing: Inadequate mixing can create localized "hot spots" where the temperature is significantly higher than the bulk of the reaction mixture.
-
Choice of Formylating Agent and Solvent: Different formylating agents (e.g., formic acid, acetic formic anhydride) and solvents will have different reaction kinetics and heat capacities, affecting the overall thermal profile of the reaction.[6][7]
Q3: Are there any known hazardous byproducts or decomposition products at elevated temperatures?
A3: While specific studies on the high-temperature decomposition of this compound are not widely published, it is known that amines and their derivatives can decompose at elevated temperatures to release toxic fumes, such as oxides of nitrogen.[3] Furthermore, uncontrolled reactions can lead to the formation of polymeric materials.[4] It is crucial to consult the Safety Data Sheet (SDS) for detailed hazard information.[1][8]
Q4: What are the key safety precautions I should take before starting the synthesis?
A4: Before beginning any synthesis, a thorough risk assessment is mandatory. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and gloves.[8]
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of harmful vapors.[8][9]
-
Emergency Preparedness: Have an appropriate fire extinguisher, safety shower, and eyewash station readily accessible. Ensure you have a quenching plan in place for the reaction.
-
Scale: Start with a small-scale reaction to understand its thermal behavior before scaling up.
Troubleshooting Guides
This section provides practical guidance for managing specific issues you may encounter during the synthesis of this compound.
Guide 1: Managing a Rapid Temperature Increase (Potential Runaway)
Symptom: The reaction temperature is rising much faster than anticipated, and the cooling system is struggling to keep it under control.
Potential Cause:
-
Addition of the formylating agent is too fast.
-
The initial concentration of reactants is too high.
-
Inadequate cooling capacity for the scale of the reaction.
-
Poor mixing leading to localized hot spots.
Troubleshooting Steps:
-
Stop Reagent Addition: Immediately cease the addition of the formylating agent.
-
Enhance Cooling: Increase the flow of the cooling medium to the reactor jacket. If necessary, use an external cooling bath (e.g., ice-water or dry ice-acetone).
-
Increase Agitation: Improve mixing to ensure uniform temperature distribution and enhance heat transfer to the cooling surfaces.
-
Dilute the Reaction: If the temperature continues to rise, consider adding a pre-cooled, inert solvent to dilute the reactants and absorb some of the heat.
-
Initiate Quenching (Emergency Only): If the temperature rise becomes uncontrollable, execute your pre-planned quenching procedure. This may involve adding a cold, non-reactive solvent or a chemical quencher.
Guide 2: Slower than Expected Reaction with No Significant Exotherm
Symptom: The reaction is proceeding very slowly, and there is little to no observable temperature increase.
Potential Cause:
-
The reaction temperature is too low.
-
Low concentration of reactants.
-
Poor quality or inactive formylating agent.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the formylating agent is of sufficient purity and has been stored correctly.
-
Gradually Increase Temperature: Slowly raise the temperature of the reaction mixture by a few degrees and monitor for any signs of an exotherm.
-
Increase Reagent Concentration: If the reaction remains sluggish, consider a controlled, slow addition of a more concentrated solution of the formylating agent.
-
Catalyst (if applicable): If using a catalytic method, ensure the catalyst is active and present in the correct amount.
Experimental Protocols for Exotherm Management
Protocol 1: Controlled Addition of Formylating Agent
This protocol is designed to minimize the risk of a runaway reaction by controlling the rate of heat generation.
-
Setup:
-
Equip a reaction vessel with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel.
-
Place the reaction vessel in a cooling bath.
-
-
Procedure:
-
Charge the reaction vessel with hexamethyleneimine and the chosen solvent.
-
Cool the mixture to the desired initial temperature (e.g., 0-5 °C).
-
Load the addition funnel with the formylating agent (e.g., formic acid).
-
Begin adding the formylating agent dropwise, ensuring the temperature does not exceed a predetermined limit (e.g., 10-15 °C).
-
Monitor the temperature continuously. If the temperature approaches the limit, stop the addition and allow it to cool before resuming.
-
After the addition is complete, continue to stir the reaction at the controlled temperature until completion.
-
Protocol 2: Reaction Calorimetry for Scale-up
For larger-scale synthesis, it is highly recommended to perform reaction calorimetry to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).
-
Objective: To determine the heat of reaction, adiabatic temperature rise, and the rate of heat evolution.
-
Methodology:
-
Use a reaction calorimeter (e.g., RC1) to run the reaction on a small scale.
-
Simulate the proposed large-scale addition profile.
-
Measure the heat flow from the reaction.
-
Use the data to calculate the key safety parameters.
-
-
Data Analysis:
-
The collected data will allow for the proper design of cooling systems for the larger scale and will help in identifying safe operating conditions.
-
Data Presentation
Table 1: General Parameters for Formylation of Amines
| Parameter | Recommendation | Rationale |
| Reactant Concentration | Start with dilute solutions | Reduces the overall heat load of the reaction. |
| Addition Rate | Slow, controlled addition | Prevents rapid heat accumulation. |
| Initial Temperature | Low (e.g., 0-10 °C) | Provides a larger safety margin before reaching the boiling point of the solvent. |
| Agitation | Vigorous and efficient | Ensures uniform temperature and prevents localized hot spots. |
| Cooling Capacity | Sufficient to handle the total heat of reaction | Prevents loss of control over the reaction temperature. |
Visualization
Workflow for Managing Reaction Exotherms
The following diagram illustrates a logical workflow for managing the exotherm during the synthesis of this compound.
Caption: Workflow for managing reaction exotherms.
References
-
PubChem. This compound | C7H13NO | CID 91280. Available from: [Link]
-
MDPI. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Available from: [Link]
-
ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available from: [Link]
-
SIELC Technologies. This compound. Available from: [Link]
-
CAS Common Chemistry. Hexahydro-1H-azepine-1-propanenitrile. Available from: [Link]
-
MDPI. Formylation of Amines. Available from: [Link]
-
ResearchGate. The critical runaway condition and stability criterion in the phenol–formaldehyde reaction. Available from: [Link]
- Google Patents. US4290946A - Preparation of hexamethyleneimine.
-
Journal of the American Chemical Society. Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. Available from: [Link]
-
NIH. Formylation of Amines. Available from: [Link]
-
Journal of Electrochemistry. Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries. Available from: [Link]
-
SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Available from: [Link]
- Google Patents. US3830800A - Process for the preparation of hexamethyleneimine.
-
Chem Service. SAFETY DATA SHEET. Available from: [Link]
-
Scholars Research Library. Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Available from: [Link]
-
Chemical Engineering Transactions. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Available from: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 6. Formylation of Amines [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
handling and storage of Hexahydro-1H-azepine-1-carbaldehyde to prevent degradation
Welcome to the dedicated technical support resource for Hexahydro-1H-azepine-1-carbaldehyde (also known as azepane-1-carbaldehyde or N-formylhexamethyleneimine). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this versatile building block throughout your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the handling and storage of this compound, preventing its degradation and ensuring reliable experimental outcomes.
Understanding the Instability of this compound
This compound is a valuable synthetic intermediate.[1] However, its utility can be compromised by its inherent chemical sensitivities. The molecule possesses two key functional groups that are susceptible to degradation: an aliphatic aldehyde and an N-formyl amine (a formamide). Understanding the potential degradation pathways is the first step toward prevention.
The primary routes of degradation are:
-
Oxidation of the aldehyde group to a carboxylic acid.
-
Hydrolysis of the N-formyl group (amide bond) to yield hexahydro-1H-azepine and formic acid.
This guide will provide you with the knowledge to mitigate these risks and troubleshoot any issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. The container must be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
Q2: I've noticed a change in the appearance/odor of my sample. What could this indicate?
A change in color (e.g., yellowing) or the development of a sharp, acidic odor can be indicative of degradation. The formation of a carboxylic acid via oxidation can alter the physical properties of the compound. If you suspect degradation, it is crucial to re-analyze the material before use.
Q3: What are the primary degradation products I should be aware of?
The two main degradation products are:
-
Hexahydro-1H-azepine-1-carboxylic acid: Formed from the oxidation of the aldehyde functional group.
-
Hexahydro-1H-azepine and Formic Acid: Resulting from the hydrolysis of the N-formyl group.
Q4: Can I handle this compound on the open bench?
Given its sensitivity to atmospheric oxygen and moisture, it is best practice to handle this compound under an inert atmosphere, especially when working with small quantities or for extended periods.[2] If a glovebox or Schlenk line is not available, minimize the exposure time to the atmosphere and ensure your glassware is scrupulously dry.
Q5: What analytical techniques can I use to assess the purity of my sample?
Several analytical methods can be employed to check for degradation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile aldehydes and their degradation products.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for analyzing both polar and non-volatile aldehydes and their derivatives.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of the parent compound and any degradation products.
-
Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl peak can indicate the formation of a carboxylic acid.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of this compound.
Issue 1: Unexpected Reaction Outcomes or Low Yields
-
Potential Cause: The starting material may have degraded, leading to a lower concentration of the active aldehyde and the presence of interfering byproducts.
-
Troubleshooting Steps:
-
Assess Purity: Before starting your reaction, verify the purity of your this compound using one of the analytical techniques mentioned in the FAQs (e.g., GC-MS or NMR).
-
Check for Degradation Products: Specifically look for evidence of the corresponding carboxylic acid or the parent amine (hexahydro-1H-azepine).
-
Purification: If degradation is confirmed, consider purifying the aldehyde. A common method for purifying aldehydes is through the formation of a bisulfite adduct, which can then be isolated and carefully cleaved to regenerate the pure aldehyde.[4]
-
Issue 2: Sample Discoloration or Change in Consistency
-
Potential Cause: This is often a visual indicator of oxidation. Aldehydes are susceptible to air oxidation, which can be accelerated by light and trace metal impurities.[5][6]
-
Preventative Measures:
-
Inert Atmosphere: Always handle and store the compound under an inert atmosphere (nitrogen or argon).
-
Opaque Containers: Store the compound in an amber or opaque vial to protect it from light.
-
Solvent Choice: If preparing a solution, use de-gassed solvents.
-
Issue 3: Inconsistent Results Between Batches
-
Potential Cause: Variability in the handling and storage of different batches can lead to differing levels of degradation.
-
Solution:
-
Standardized Protocols: Implement a strict, standardized protocol for the handling and storage of this compound across all experiments.
-
Log Keeping: Maintain a detailed log for each batch, noting the date of receipt, opening date, and any observations on its condition.
-
Regular Purity Checks: Periodically re-analyze stored samples to ensure their integrity, especially for older batches.
-
Degradation Pathways and Prevention
To further aid in your understanding, the following diagrams illustrate the primary degradation pathways and a troubleshooting workflow.
Degradation Pathways
Caption: A logical guide for troubleshooting experimental issues.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [PubChem] |
| Molecular Weight | 127.18 g/mol | [PubChem] |
| Boiling Point | 241.1 °C at 760 mmHg | [BenchChem] |
| Density | 1.043 g/cm³ | [BenchChem] |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
-
Sample Preparation: Dissolve a small amount (5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer.
-
Analysis:
-
Parent Compound: Look for the characteristic aldehyde proton signal (a singlet) typically downfield (around 8-10 ppm).
-
Oxidation Product: The carboxylic acid proton will appear as a very broad singlet, also downfield (often >10 ppm).
-
Hydrolysis Product: The appearance of new signals corresponding to hexahydro-1H-azepine (the parent amine) would indicate hydrolysis.
-
Protocol 2: Small-Scale Purification via Bisulfite Adduct Formation
This protocol is a general guideline and may need optimization for your specific scale and purity requirements.
-
Adduct Formation:
-
Dissolve the impure aldehyde in a suitable solvent (e.g., methanol).
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will react to form a solid precipitate of the bisulfite adduct.
-
Filter the solid adduct and wash with a non-polar solvent (e.g., diethyl ether) to remove non-aldehyde impurities.
-
-
Regeneration of the Aldehyde:
-
Suspend the bisulfite adduct in water.
-
Carefully add a base (e.g., saturated sodium bicarbonate solution) or an acid (e.g., dilute HCl) to regenerate the aldehyde. The choice of acid or base will depend on the stability of your aldehyde.
-
Extract the regenerated aldehyde with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Caution: Handle sodium bisulfite and any generated sulfur dioxide gas in a well-ventilated fume hood.
By adhering to these guidelines and utilizing the troubleshooting resources provided, you can ensure the quality and reliability of your this compound, leading to more accurate and reproducible experimental results.
References
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Molecules. [Link]
-
Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. National Center for Biotechnology Information. [Link]
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ALDEHYDES, SCREENING 2539. Centers for Disease Control and Prevention. [Link]
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Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. (2022). Green Chemistry. [Link]
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METHODS FOR DETERMINING ALDEHYDES IN AIR. University of Pretoria. [Link]
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19.3 Oxidation of Aldehydes and Ketones. OpenStax. [Link]
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Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ResearchGate. [Link]
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19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Synthesis of 1-(Formyl)-Hexahydro-1H-Azepine. PrepChem.com. [Link]
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Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. (2018). ACS Catalysis. [Link]
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Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. ResearchGate. [Link]
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Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
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Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. (2020). Catalysts. [Link]
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The Complete Mango Flavor Playbook. Michael. [Link]
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Oxidation of aromatic and aliphatic aldehydes to carboxylic acids by Geotrichum candidum aldehyde dehydrogenase. ResearchGate. [Link]
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Aldehydes and Ketones Menu. Chemguide. [Link]
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A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ResearchGate. [Link]
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Formylation of Amines. (2014). Current Organic Synthesis. [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
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Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording]. YouTube. [Link]
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troubleshooting guide for reactions involving Hexahydro-1H-azepine-1-carbaldehyde
Technical Support Center: Hexahydro-1H-azepine-1-carbaldehyde
A Senior Application Scientist's Guide to Experimental Success
Welcome to the technical support center for this compound (also known as N-formylazepane or azepane-1-carbaldehyde). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
This compound is a key building block in organic synthesis, particularly for introducing the azepane moiety, a seven-membered nitrogen-containing ring prevalent in many biologically active compounds.[1][2] Its reactivity is dominated by the N-formyl group, which can be manipulated to achieve various synthetic outcomes. This guide addresses the common challenges encountered when handling this reagent and using it in subsequent chemical transformations.
Section 1: Reagent Profile, Handling, and Storage
Before beginning any experiment, understanding the properties and stability of your starting material is paramount.
Physicochemical Properties
The key physical and chemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 25114-81-2 | [3] |
| Molecular Formula | C₇H₁₃NO | [1][3] |
| Molecular Weight | 127.18 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 241.1 °C at 760 mmHg | [1] |
| Density | 1.043 g/cm³ | [1] |
| IUPAC Name | azepane-1-carbaldehyde | [3] |
Frequently Asked Questions: Storage and Quality Control
Question 1: How should I properly store this compound to ensure its long-term stability?
Answer: Proper storage is critical to prevent degradation. As an aldehyde, it is susceptible to oxidation, and the amide bond is sensitive to hydrolysis.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature: Keep the container tightly closed and stored in a cool, dry, and well-ventilated place.[4][5] Refrigeration is recommended for long-term storage.
-
Moisture: Exclude moisture rigorously. The N-formyl group can slowly hydrolyze back to hexahydro-1H-azepine (hexamethyleneimine) and formic acid in the presence of water.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5]
Question 2: My reaction is giving poor yields. Could the quality of my this compound be the problem, and how can I verify its purity?
Answer: Absolutely. The purity of your starting material is a frequent culprit in failed reactions. Degradation can introduce impurities that interfere with the desired transformation.
Verification Protocol:
-
Visual Inspection: The compound should be a clear, colorless liquid.[1] Any discoloration (e.g., yellowing) may suggest oxidation or other impurities.
-
Spectroscopic Analysis:
-
¹H NMR: This is the most straightforward method. Look for the characteristic aldehyde proton signal and the integrity of the peaks corresponding to the azepane ring protons. The presence of peaks for hexahydro-1H-azepine or formic acid would indicate hydrolysis.
-
GC-MS: Gas Chromatography-Mass Spectrometry can provide a quantitative assessment of purity and identify volatile impurities.
-
-
Chromatographic Analysis:
Section 2: Troubleshooting Common Synthetic Transformations
This section addresses specific issues you may encounter during common reactions involving the N-formyl group.
Scenario 1: Incomplete or Low-Yield Reduction to N-Methylazepane
The reduction of the formyl group to a methyl group is a fundamental transformation.
Question: I am attempting to reduce this compound to N-methylazepane using a hydride reagent, but my yield is low and I see multiple spots on my TLC plate. What is going wrong?
Answer: This is a common issue that usually points to the choice of reagent, reaction conditions, or the work-up procedure. The N-formyl group is an amide, which is significantly less reactive than a ketone or aldehyde.
Troubleshooting Guide for Reduction:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficiently powerful reducing agent: Sodium borohydride (NaBH₄) is generally not strong enough to reduce amides. | Use a more potent reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) complexes (e.g., BH₃·THF). |
| Inadequate temperature/time: The reaction may be too slow at low temperatures. | After initial addition at 0 °C, allow the reaction to warm to room temperature and then gently reflux in a suitable solvent (e.g., THF, Diethyl Ether) to drive it to completion. Monitor by TLC or GC-MS. | |
| Complex Mixture of Products | Impure starting material: See Section 1 for quality control. | Always use a pure, dry starting material. |
| Improper work-up: The work-up for LiAlH₄ reactions is critical to avoid forming aluminum gels that trap the product. | Follow a standard Fieser work-up procedure: after cooling the reaction, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass (in g) of LiAlH₄ used. Stir vigorously until a granular white precipitate forms, which can then be easily filtered off. |
Experimental Protocol: Reduction with LiAlH₄
-
Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Suspend LiAlH₄ (1.1 eq.) in anhydrous THF under nitrogen.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, followed by refluxing for 4-6 hours (monitor by TLC).
-
Cool the reaction back to 0 °C and perform the Fieser work-up as described above.
-
Filter the aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-methylazepane, which can be purified by distillation.
Scenario 2: Slow or Incomplete Hydrolysis (Deformylation)
Removing the formyl protecting group is often necessary to liberate the parent amine for further functionalization.
Question: I need to generate hexahydro-1H-azepine from the N-formyl derivative. My acid-catalyzed hydrolysis is very slow. How can I improve the reaction rate?
Answer: Amide hydrolysis can be sluggish. The key is to use sufficiently harsh conditions (strong acid or base and heat) without degrading the product.
-
Acidic Hydrolysis: Refluxing in aqueous mineral acids like 6M HCl is the most common and effective method. The reaction is driven by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.
-
Basic Hydrolysis: Saponification using a strong base like NaOH or KOH in a water/alcohol co-solvent mixture at reflux can also be effective. However, this can sometimes be slower than acidic hydrolysis for amides.
Optimization Steps:
-
Increase Temperature: Ensure the reaction is refluxing adequately.
-
Increase Reagent Concentration: Use a more concentrated acid or base solution (e.g., switch from 2M HCl to 6M HCl).
-
Extend Reaction Time: These reactions can often take 12-24 hours. Monitor progress periodically.
-
Work-up is Key:
-
For acidic hydrolysis , after cooling, basify the reaction mixture with a strong base (e.g., 50% NaOH) until pH > 12 to deprotonate the ammonium salt and liberate the free amine. Then, extract the product with an organic solvent.
-
For basic hydrolysis , simply cool the reaction and extract the product with an organic solvent.
-
Caption: Common transformations of the N-formyl group.
Scenario 3: Troubleshooting Vilsmeier-Haack Type Reactions
While this compound is not the classic reagent for the Vilsmeier-Haack reaction (that being DMF), it can be a substrate for it or its chemistry is analogous to issues seen with N,N-disubstituted formamides in general. The reaction involves activation with an acid chloride (e.g., POCl₃, oxalyl chloride) to form a highly electrophilic chloroiminium salt (the Vilsmeier reagent), which then reacts with an electron-rich nucleophile.[7][8]
Question: I am reacting an electron-rich aromatic compound with an N-formyl reagent and POCl₃, but the reaction is failing or giving chlorinated byproducts. What are the critical parameters?
Answer: Success in Vilsmeier-Haack reactions hinges on the rigorous control of three factors: moisture, temperature, and stoichiometry.
-
Moisture Sensitivity: The Vilsmeier reagent is extremely sensitive to moisture.[9] Water will rapidly quench the reagent, halting the reaction.
-
Solution: Use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. Ensure your N-formyl starting material is dry.
-
-
Temperature Control: The formation of the Vilsmeier reagent (N-formyl compound + POCl₃) is highly exothermic.[9]
-
Solution: Prepare the reagent in situ at 0-5 °C by adding the POCl₃ dropwise to the formamide (or a solution of it).[9] Letting the temperature rise can lead to reagent decomposition and undesirable side reactions. The subsequent reaction with the nucleophile may require heating, but this should only be done after the initial reagent formation is complete.[10]
-
-
Side Reactions (Chlorination): At elevated temperatures, the Vilsmeier reagent can sometimes act as a chlorinating agent, especially with sensitive substrates.[9]
-
Solution: Maintain the lowest possible temperature for the reaction to proceed. After the reaction is complete, a prompt and efficient aqueous work-up is crucial to hydrolyze any remaining reactive intermediates.[9]
-
Caption: Troubleshooting workflow for Vilsmeier-Haack type reactions.
Section 3: Safety First
All chemical manipulations should be preceded by a thorough risk assessment.
| Hazard Type | Description & Precautionary Measures |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] Action: Handle in a well-ventilated chemical fume hood. Do not eat, drink, or smoke when using this product.[4][11] |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[3][4] Action: Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4] |
| First Aid | Skin Contact: Wash off immediately with plenty of soap and water.[4] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention in all cases of significant exposure.[4] |
| Disposal | Dispose of contents/container in accordance with local, regional, and national regulations at an approved waste disposal plant.[4] |
Always consult the most recent Safety Data Sheet (SDS) for comprehensive safety information before handling this compound or any other chemical reagents.[4][5][11]
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This compound . PubChem. [Link]
-
SAFETY DATA SHEET - Molinate . Chem Service. [Link]
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Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone . ResearchGate. [Link]
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Hydrolysis of opioid hexapeptides by carboxypeptidase N . PubMed. [Link]
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Vilsmeier-Haack Reaction . Chemistry Steps. [Link]
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Having some troubles with a Vislmeier-Haack reaction . Reddit. [Link]
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Vilsmeier-Haack reagent: A facile synthesis of various heterocycles . Growing Science. [Link]
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Safety Data Sheet - Ethyl hexahydro-1H-azepine-1-propanoate . AA Blocks. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . PharmaInfo. [Link]
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Validation & Comparative
A Comparative Guide to Purity Validation of Hexahydro-1H-azepine-1-carbaldehyde
In the landscape of pharmaceutical development and chemical synthesis, the rigorous confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of Hexahydro-1H-azepine-1-carbaldehyde, a versatile building block in medicinal chemistry.[1] We will explore the nuances of this established method, contrast it with viable alternatives, and provide actionable, data-driven protocols for its successful implementation, all within the robust framework of international regulatory standards.
The Critical Role of Purity in Drug Development
This compound, also known as N-formylhexamethyleneimine, is a key intermediate in the synthesis of a variety of pharmaceutical compounds.[1] The azepane scaffold is a prevalent motif in numerous biologically active molecules, and its derivatives are actively being investigated for conditions such as neurological disorders.[1] Given this context, the presence of even minute impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a validated, precise, and accurate analytical method for purity determination is paramount.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For non-volatile and thermally labile compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most widely adopted and robust analytical technique.[2][3] Its high resolving power, sensitivity, and adaptability make it ideal for separating the target compound from structurally similar impurities.
The Causality Behind Method Selection: Why RP-HPLC?
The choice of RP-HPLC is deliberate. The stationary phase, typically a C18-functionalized silica, provides a non-polar environment. The mobile phase, a mixture of a polar solvent (like water) and a less polar organic solvent (like acetonitrile), is then used to elute the compounds.[4] this compound, being a moderately polar molecule, will have a balanced retention, allowing for effective separation from both more polar and less polar impurities. The addition of an acid, such as phosphoric or formic acid, to the mobile phase helps to protonate any basic sites on the molecule, leading to sharper peaks and improved chromatographic performance.[4][5]
Experimental Protocol: Validated RP-HPLC Method for this compound Purity
This protocol is designed to be a self-validating system, incorporating checks and balances to ensure the trustworthiness of the results, in alignment with the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]
Instrumentation and Materials
-
HPLC System: A quaternary pump system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard: this compound, certified reference material (>99.5% purity).
-
Sample: this compound test article.
-
Diluent: 50:50 Water:Acetonitrile.
Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Gradient Program | See Table Below |
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 15.0 | 80 |
| 20.0 | 80 |
| 20.1 | 20 |
| 25.0 | 20 |
Standard and Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Validation Workflow
The following workflow, grounded in the ICH Q2(R1) guideline, ensures the method's suitability for its intended purpose.[6][8]
Caption: ICH Q2(R1) guided validation workflow for the HPLC method.
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is the workhorse for this application, a comprehensive understanding requires a comparison with other analytical techniques, namely Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).
| Feature | HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9] | Quantitative analysis based on the direct relationship between signal intensity and the number of atomic nuclei.[10][11] |
| Applicability to Analyte | Ideal for non-volatile, thermally unstable compounds.[2][12] | Suitable for volatile and thermally stable compounds; may require derivatization for amines.[3][13] | Universal, requires no chromophore, and provides structural information.[10] |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Lower (µg to mg range). |
| Precision (%RSD) | Typically < 2%.[9] | Typically < 5%.[9] | Highly accurate and precise, often < 1%.[14] |
| Throughput | Moderate; typical run times of 15-30 minutes. | High; faster run times are common.[2] | Low; requires longer acquisition times for high precision. |
| Quantification | Relative (Area %); requires a reference standard for absolute quantification. | Relative (Area %); requires a reference standard for absolute quantification.[15] | Absolute; can provide purity without a specific reference standard of the analyte.[14][16] |
Gas Chromatography (GC): A Viable but More Complex Alternative
GC offers excellent separation efficiency and sensitivity.[13] However, for a molecule like this compound, which has a relatively high boiling point and contains a polar amine functional group, direct analysis by GC can be challenging.[3] Derivatization is often necessary to increase volatility and reduce peak tailing, which adds a step to the sample preparation and can introduce variability.[13] For routine quality control, the simplicity and direct applicability of HPLC are generally preferred.
Quantitative NMR (qNMR): The Orthogonal Powerhouse
qNMR has emerged as a powerful tool for purity assessment, offering an orthogonal approach to chromatographic methods.[10][17] Its key advantage is the ability to provide a direct, absolute measure of purity without the need for a specific reference standard of the analyte, instead using a certified internal standard.[11][14] This makes it an invaluable tool for the certification of reference materials and for investigating discrepancies found during chromatographic analysis. While its lower sensitivity and throughput may make it less suitable for high-volume in-process control, its role in establishing the primary purity of a batch is unparalleled.
A Self-Validating System: The Logic of the Protocol
The provided HPLC protocol is designed to be inherently trustworthy. The system suitability test at the beginning of each run confirms that the instrument is performing correctly on that day. The validation parameters, as defined by ICH Q2(R1), build upon each other to create a comprehensive picture of the method's performance.[6]
Caption: The logical progression of validation parameters.
-
Specificity ensures that the signal being measured is solely from this compound and not from any impurities, degradants, or matrix components.
-
Linearity establishes a direct relationship between the concentration of the analyte and the detector response, which is fundamental for quantification.[6]
-
The Range defines the concentration interval over which the method is demonstrated to be linear, accurate, and precise.[6]
-
Accuracy confirms the closeness of the measured value to the true value.
-
Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
By systematically evaluating each of these parameters, the analytical method is rigorously tested, and its performance is well-documented, leading to a high degree of confidence in the reported purity values.
Conclusion
The validation of this compound purity is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While RP-HPLC remains the most practical and widely accepted method for routine analysis, a thorough understanding and comparison with orthogonal techniques like GC and qNMR provide a more complete analytical picture. The provided HPLC protocol, grounded in the principles of the ICH Q2(R1) guideline, offers a robust and self-validating framework for researchers and drug development professionals to confidently assess the purity of this important chemical intermediate. By adhering to these principles of scientific integrity and logical validation, we can ensure the reliability of our data and, ultimately, the quality of the medicines we develop.
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A Senior Application Scientist's Guide to Formylating Agents: A Comparative Study Focused on the Synthesis of N-Formyl Azepanes
Abstract
Formylation, the introduction of a formyl group (–CHO), is a cornerstone transformation in organic synthesis, pivotal in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The resulting aldehydes and formamides are versatile intermediates for a myriad of subsequent reactions.[2] The choice of formylating agent is a critical decision that dictates reaction efficiency, substrate scope, and chemoselectivity. This guide provides an in-depth comparative analysis of common formylating agents, with a specific focus on their application in the N-formylation of secondary amines, exemplified by the synthesis of Hexahydro-1H-azepine-1-carbaldehyde (also known as N-formylhexamethyleneimine).[3] This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions when selecting a formylation strategy. We will dissect the mechanistic underpinnings, substrate compatibility, and practical considerations of several key reagents, supported by experimental data and protocols.
Introduction: The Azepane Scaffold and the Importance of N-Formylation
The azepane ring, the saturated seven-membered nitrogen-containing heterocycle that forms the core of this compound, is a privileged scaffold in medicinal chemistry.[3] Its conformational flexibility allows it to interact effectively with biological targets, making azepane derivatives a focal point in drug discovery.[3] The N-formylation of the parent amine, hexahydro-1H-azepine, yields a stable, neutral amide derivative. This transformation is crucial for several reasons:
-
Protecting Group Strategy: The formyl group can serve as a robust protecting group for primary and secondary amines.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modulation: N-formylation can alter the physicochemical properties of a drug candidate, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile without diminishing its biological activity.[4]
-
Synthetic Intermediate: The formamide functionality is a precursor for synthesizing isocyanides, formamidines, and for introducing mono-methylated amines.[5][6]
Given its significance, the efficient and selective synthesis of compounds like this compound is of paramount importance. This guide will compare the reagents used to achieve this transformation.
The Formylating Agents: A Mechanistic and Performance Overview
The efficacy of a formylation reaction is highly dependent on the nature of the substrate and the chosen reagent.[1] We will compare four widely used classes of formylating agents.
The Vilsmeier-Haack Reagent (DMF/POCl₃)
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The active formylating agent, the Vilsmeier reagent (a substituted chloroiminium ion), is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[9][10][11]
Mechanism of Action: The reaction begins with the activation of DMF by POCl₃ to form the electrophilic Vilsmeier reagent. This potent electrophile is then attacked by an electron-rich nucleophile (such as an activated aromatic ring or, less commonly, a secondary amine). The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde or formamide.[9][10][11]
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
-
Expertise & Experience: The Vilsmeier reagent is a strong electrophile, making it highly effective for less reactive substrates like electron-rich arenes.[10] However, its high reactivity and the acidic byproducts (HCl) generated can be detrimental to sensitive functional groups. For the N-formylation of a simple aliphatic amine like hexahydro-1H-azepine, this method is generally considered overly harsh and less efficient than other available options.
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
DMF-DMA is a versatile and highly reactive formylating agent, notable for its ability to react under mild, neutral conditions. It is particularly effective for formylating primary and secondary amines, as well as compounds with active methylene or methyl groups.[12][13]
Mechanism of Action: DMF-DMA functions as an electrophile at its central carbon atom. A nucleophile, such as an amine, attacks this carbon, leading to the elimination of two molecules of methanol and the formation of the formylated product.[12] For amines, this proceeds through an amidine intermediate.[13]
-
Expertise & Experience: The key advantage of DMF-DMA is its mildness. Reactions can often be run neat or in a simple solvent at room temperature or with gentle heating, avoiding the need for strong acids or bases.[12] This makes it ideal for complex molecules with sensitive functional groups. However, DMF-DMA is also a potent methylating agent, which can lead to side reactions with substrates containing acidic protons like phenols or carboxylic acids.[12] It is also highly sensitive to moisture and must be handled under anhydrous conditions to prevent decomposition.[12]
Formic Acid
Formic acid is the simplest and most atom-economical formylating agent. Its use aligns with the principles of green chemistry, as it is inexpensive and the primary byproduct is water.[14]
Mechanism of Action: The direct reaction of an amine with formic acid requires dehydration to drive the equilibrium towards the formamide product.[15] This is often achieved by azeotropic removal of water using a Dean-Stark trap in a solvent like toluene.[6] Alternatively, activating agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to form a more reactive mixed anhydride in situ.[5][15]
-
Expertise & Experience: While seemingly simple, the direct use of formic acid often requires elevated temperatures and long reaction times.[16] The use of coupling agents like EDCI allows the reaction to proceed under much milder conditions but adds cost and generates byproducts (e.g., urea) that must be removed.[4] A key advantage is its excellent chemoselectivity; it will selectively N-formylate amines in the presence of hydroxyl groups.[6][15]
Alkyl Formates (e.g., Ethyl Formate)
Simple formate esters, such as ethyl formate, are classic reagents for the N-formylation of amines. The reaction is straightforward and generally produces clean products.
Mechanism of Action: The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the formate ester. The reaction releases a molecule of alcohol (e.g., ethanol) as the byproduct. The process is often run neat or in a suitable solvent and may be heated to drive the reaction to completion.
-
Expertise & Experience: This method is highly practical and cost-effective. A documented synthesis of this compound utilizes the dropwise addition of ethyl formate to hexahydro-1H-azepine, maintaining a gentle reflux to afford the product in high yield (84%).[17] The primary limitation is that the reaction can be slow and may require heating, which might not be suitable for thermally sensitive substrates.
Comparative Analysis: Selecting the Optimal Reagent
The choice of a formylating agent is a multifactorial decision. A researcher must weigh reactivity, substrate tolerance, cost, safety, and ease of workup.
Caption: Decision workflow for selecting a formylating agent.
Table 1: Performance Comparison of Formylating Agents
| Feature | Vilsmeier-Haack (DMF/POCl₃) | DMF-DMA | Formic Acid | Ethyl Formate |
| Reactivity | Very High | High | Moderate (High with activator) | Moderate |
| Primary Use | C-Formylation of electron-rich aromatics[7] | N-Formylation, C-Formylation of active methylenes[12] | N-Formylation[14] | N-Formylation |
| Conditions | Harsh, often 0°C to RT | Mild, often RT to moderate heat, anhydrous[12] | Requires heat or activating agent (e.g., EDCI)[4][6] | Often requires heat/reflux |
| Byproducts | HCl, Phosphate salts[9] | Methanol[12] | Water, or Urea derivative (with activator)[4][6] | Ethanol |
| Safety | POCl₃ is highly corrosive and water-reactive | Moisture sensitive; potential methylating agent[12] | Corrosive in concentrated form | Flammable liquid |
| Advantages | Formylates less reactive substrates | Very mild, high yielding | Green, inexpensive, high chemoselectivity | Inexpensive, simple procedure[17] |
| Disadvantages | Harsh, acidic, limited functional group tolerance | Moisture sensitive, side reactions (methylation)[12] | Slow without activation, requires heat | Slower reaction rates, requires heat |
Table 2: Experimental Data for N-Formylation of Secondary Amines (Illustrative)
| Amine Substrate | Formylating Agent | Conditions | Time (h) | Yield (%) | Reference |
| Hexahydro-1H-azepine | Ethyl Formate | Neat, reflux | Overnight | 84 | [17] |
| Aniline | Formic Acid / I₂ (cat.) | 70 °C | 2 | >95 | [16] |
| Desipramine | DMF-DMA | RT | - | High | [18] |
| Various Amines | Formic Acid | Neat, 80 °C | 1-5 | 85-95 | [16] |
| Various Amines | Formic Acid / Na-formate | RT, solvent-free | < 8 | 85-98 | [15] |
Experimental Protocols
Trustworthiness in scientific reporting is paramount. The following protocols are based on established literature and represent self-validating systems for achieving successful formylation.
Protocol 1: Synthesis of this compound using Ethyl Formate[18]
This protocol is valued for its simplicity, cost-effectiveness, and high yield for a robust secondary amine.
-
1. Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add hexahydro-1H-azepine (19.8 g, 0.2 mol).
-
2. Reagent Addition: Add ethyl formate (22.2 g, 0.3 mol) dropwise to the stirred amine. The rate of addition should be controlled to maintain a gentle reflux.
-
Causality: The exothermic nature of the reaction generates heat, initiating the reflux. Controlling the addition rate prevents an uncontrolled temperature increase. The excess of ethyl formate helps drive the reaction to completion.
-
-
3. Reaction: After the addition is complete, allow the reaction mixture to stir overnight at room temperature to ensure complete conversion.
-
4. Workup and Purification: Evaporate the volatile materials (excess ethyl formate and ethanol byproduct) under reduced pressure (~20 mmHg) at room temperature.
-
5. Isolation: Purify the resulting residue by vacuum distillation (bp 56-58 °C at 3-4 mmHg) to yield pure this compound (yield: 84%).
Protocol 2: General N-Formylation of an Amine using DMF-DMA[13]
This protocol highlights the mild conditions typical for DMF-DMA reactions.
Caption: General experimental workflow for N-formylation.
-
1. Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 equivalent) in an appropriate anhydrous solvent (e.g., toluene, xylene) or prepare to run the reaction neat.
-
Causality: Anhydrous conditions are critical to prevent the hydrolysis of DMF-DMA, which would reduce its effectiveness.[12]
-
-
2. Reagent Addition: Add N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) (typically 1.1 to 1.5 equivalents) to the reaction mixture via syringe.
-
3. Reaction Conditions: Stir the reaction mixture at the desired temperature. The optimal temperature can range from room temperature to the reflux temperature of the solvent and should be determined empirically for the specific substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
4. Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts. The crude product can then be purified by silica gel chromatography or distillation as required.
Conclusion and Future Outlook
The selection of a formylating agent is a strategic decision that profoundly impacts the outcome of a synthetic sequence.
-
For the straightforward, large-scale synthesis of robust N-formyl amines like This compound , classic and cost-effective methods using ethyl formate or formic acid with azeotropic water removal remain highly attractive and industrially viable.[17]
-
For substrates laden with sensitive functional groups or when mild conditions are paramount, DMF-DMA stands out as a superior, albeit more expensive and moisture-sensitive, option.[12]
-
The Vilsmeier-Haack reagent , while a powerhouse in its own right, is generally not the tool of choice for simple N-formylation but remains indispensable for the C-formylation of electron-rich aromatic systems.[9]
The future of formylation chemistry will likely focus on developing more sustainable and catalytic methods. Copper-catalyzed N-formylation using methanol or CO₂ as the C1 source represents a promising frontier, offering high efficiency under mild conditions with a reduced environmental footprint.[3] As researchers continue to push the boundaries of molecular complexity, the demand for a diverse and well-understood toolkit of formylating agents will only continue to grow.
References
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Vilsmeier-Haack reaction. (n.d.). chemeurope.com. Retrieved from [Link]
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Formylation. (n.d.). Wikipedia. Retrieved from [Link]
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Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]
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Vilsmeier haack rxn. (n.d.). Slideshare. Retrieved from [Link]
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Formylation. (n.d.). Grokipedia. Retrieved from [Link]
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Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. (n.d.). Scholars Research Library. Retrieved from [Link]
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Formylation of Amines. (n.d.). National Institutes of Health. Retrieved from [Link]
- Nayar, M. S., & Callery, P. S. (1980). Formylation of Secondary Amines with Dialkyl Acetals of Dimethylformamide.
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China DMF-DMA;N,N-Dimethylfirmanmidedimethylacetal Manufacturers Suppliers Factory. (n.d.). shaoxing-bilan.com. Retrieved from [Link]
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N,N-Dimethylformamide Diethyl Acetal. (n.d.). Sciencemadness.org. Retrieved from [Link]
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Mild and convenient N-formylation protocol in water-containing solvents. (2013, February 11). National Institutes of Health. Retrieved from [Link]
-
N, N -Dimethylformamide Diethyl Acetal. (n.d.). ResearchGate. Retrieved from [Link]
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (2025, August 9). academiascience.org. Retrieved from [Link]
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). SciSpace. Retrieved from [Link]
-
A very Simple and Highly Efficient Procedure for N-Formylation of Primary and Secondary Amines at Room Temperature under Solvent-Free Conditions. (2025, August 6). ResearchGate. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
-
Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. (2009). ResearchGate. Retrieved from [Link]
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Formylation of Amines. (n.d.). MDPI. Retrieved from [Link]
-
DMF-DMA: Your Go-To Reagent for Heterocyclic Synthesis from China. (n.d.). Autechindustry.com. Retrieved from [Link]
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This compound. (n.d.). LookChem. Retrieved from [Link]
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N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. (n.d.). National Institutes of Health. Retrieved from [Link]
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This compound. (2018, May 16). SIELC Technologies. Retrieved from [Link]
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Synthesis of 1-(Formyl)-Hexahydro-1H-Azepine. (n.d.). PrepChem.com. Retrieved from [Link]
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This compound. (n.d.). Chemdad.com. Retrieved from [Link]
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Formic acid. (n.d.). Wikipedia. Retrieved from [Link]
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Lab Safety Guideline: Formaldehyde 37%. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]
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A Researcher's Guide to Evaluating Hexahydro-1H-azepine-1-carbaldehyde Derivatives as Enzyme Inhibitors
In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds that can effectively modulate the activity of enzymes remain a cornerstone of therapeutic innovation. Among the myriad of heterocyclic compounds, the azepane nucleus has garnered significant attention due to its conformational flexibility and its presence in a number of biologically active compounds. This guide focuses on a specific, yet underexplored, subset of this family: Hexahydro-1H-azepine-1-carbaldehyde derivatives . We will delve into the rationale behind their investigation as enzyme inhibitors, provide a comparative framework for their evaluation, and offer detailed, field-proven experimental protocols to empower researchers in their quest for novel therapeutic agents.
The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry
The seven-membered azepane ring is a recurring motif in a variety of biologically active molecules and approved pharmaceuticals. Its inherent flexibility allows for diverse three-dimensional conformations, which is a critical attribute for achieving high-affinity interactions with the binding sites of biological targets. This conformational adaptability has made azepane derivatives a focal point in the design of novel drugs. Notable examples of drugs incorporating the azepane ring include the oral hypoglycemic agent Tolazamide and the potent histamine antagonist Azelastine. Furthermore, naturally occurring azepane derivatives, such as the fungal metabolite (-)-balanol, have demonstrated significant biological activities, including protein kinase inhibition, and have served as inspirational templates for the development of potential antitumor agents. The broad spectrum of biological activities associated with azepane-containing molecules underscores the foundational importance of this heterocyclic system in medicinal chemistry.
The addition of a carbaldehyde group at the 1-position of the hexahydro-1H-azepine core provides a versatile synthetic handle for the generation of a diverse library of derivatives. This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in establishing structure-activity relationships (SAR) and optimizing inhibitory potency and selectivity.
Comparative Efficacy of Azepane Derivatives: A Survey of Key Enzyme Classes
While specific, publicly available comparative studies on a wide range of this compound derivatives are still emerging, we can draw valuable insights from the broader class of azepane derivatives to highlight their potential against key enzyme families. The following sections outline the inhibitory potential and provide a template for how to present comparative data once it is generated.
Protein Kinases
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer. The fungal metabolite (-)-balanol, which contains an azepane ring, is a potent inhibitor of protein kinase C (PKC). This precedent suggests that synthetic azepane derivatives, including those derived from this compound, could be promising kinase inhibitors.
Table 1: Hypothetical Comparative Efficacy of this compound Derivatives Against Protein Kinase X
| Compound ID | R-Group Modification | IC50 (nM) against Kinase X |
| HHA-001 | Phenyl | 500 |
| HHA-002 | 4-Chlorophenyl | 250 |
| HHA-003 | 3,4-Dichlorophenyl | 120 |
| HHA-004 | 4-Methoxyphenyl | 800 |
| Staurosporine (Control) | - | 10 |
This table is a template for presenting generated data and does not represent real experimental results.
Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a classic zinc-binding group found in many CA inhibitors. Derivatives of this compound can be readily functionalized to incorporate sulfonamide moieties, making them attractive candidates for CA inhibition.
Table 2: Hypothetical Comparative Efficacy of this compound Derivatives Against Carbonic Anhydrase IX
| Compound ID | R-Group Modification | Ki (nM) against CA IX |
| HHA-S-01 | Benzenesulfonamide | 150 |
| HHA-S-02 | 4-Methylbenzenesulfonamide | 95 |
| HHA-S-03 | 4-Fluorobenzenesulfonamide | 70 |
| HHA-S-04 | 4-(Trifluoromethyl)benzenesulfonamide | 55 |
| Acetazolamide (Control) | - | 25 |
This table is a template for presenting generated data and does not represent real experimental results.
Experimental Protocols: A Guide to In Vitro Evaluation
The robust evaluation of enzyme inhibitors requires well-designed and meticulously executed experiments. The following protocols are provided as a detailed guide for researchers to assess the inhibitory potential of their synthesized this compound derivatives.
General Synthesis of this compound Derivatives
The synthesis of a library of derivatives is the first critical step. A common approach involves the reductive amination of this compound with a variety of primary or secondary amines.
Caption: General workflow for the synthesis of derivatives.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add the desired amine (1.1 equivalents) to the solution.
-
Formation of Schiff Base: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction Completion: Continue stirring at room temperature for 12-24 hours until the reaction is complete as indicated by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Protein Kinase Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory potency (IC50) of compounds against a protein kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Recombinant human protein kinase
-
Peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compound stock solution (in 100% DMSO)
-
96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase reaction buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Setup (96-well plate):
-
Add 5 µL of the diluted compound or vehicle (for control) to each well.
-
Add 10 µL of a solution containing the peptide substrate and the kinase in the kinase reaction buffer.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes.
-
Reaction Initiation: Add 10 µL of ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory potency (Ki) of compounds against a carbonic anhydrase isoform.
Method: Stopped-Flow CO₂ Hydration Assay
This is a highly sensitive and accurate method for determining inhibition constants.
Materials:
-
Recombinant human carbonic anhydrase
-
Stopped-flow spectrophotometer
-
CO₂-saturated water
-
Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
Test compound stock solution (in 100% DMSO)
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of the carbonic anhydrase and serial dilutions of the test compound in the buffer.
-
Reaction Setup:
-
One syringe of the stopped-flow instrument is loaded with the enzyme solution (with or without the inhibitor).
-
The other syringe is loaded with CO₂-saturated water and the pH indicator.
-
-
Measurement:
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of bicarbonate and protons.
-
The initial rate of the reaction is determined.
-
-
Data Analysis:
-
The initial rates are measured at different substrate (CO₂) and inhibitor concentrations.
-
The data is fitted to the appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk) to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and the inherent properties of the azepane ring provide a favorable foundation for potent biological activity. While comprehensive comparative data for this specific derivative class is still emerging, the established importance of the broader azepane family in medicinal chemistry strongly supports the continued investigation of these compounds.
By employing the synthetic strategies and robust in vitro evaluation protocols detailed in this guide, researchers are well-equipped to systematically explore the potential of this compound derivatives as inhibitors of a wide range of enzymes. The data generated from such studies will be invaluable in constructing detailed structure-activity relationships, optimizing lead compounds, and ultimately, contributing to the development of new and effective therapeutics.
References
Due to the lack of specific research articles with experimental data on the enzyme inhibitory efficacy of this compound derivatives, this section will remain as a template. For a comprehensive guide, this section would be populated with citations to peer-reviewed articles detailing the synthesis and biological evaluation of these or closely related compounds.
A-Comparative-Guide-to-Hexahydro-1H-azepine-1-carbaldehyde-and-Other-Cyclic-Amines-in-Drug-Discovery
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the future of a drug candidate. Among the plethora of heterocyclic amines, the seven-membered azepane ring and its derivatives, such as Hexahydro-1H-azepine-1-carbaldehyde, have garnered significant interest.[1][2] This guide provides an in-depth, data-driven comparison of this compound with other prevalent cyclic amines like piperidine and pyrrolidine, offering a comprehensive resource for researchers and drug development professionals.
The Ascendancy of Cyclic Amines in Pharmaceuticals
Saturated cyclic amines are foundational motifs in a vast number of natural products and clinically approved drugs.[3][4] Their prevalence stems from their ability to introduce a basic nitrogen atom, which is often crucial for target engagement and for modulating key physicochemical properties such as solubility and cell permeability.[5][6] These nitrogen-containing heterocycles provide a three-dimensional framework that can be strategically decorated to optimize a compound's pharmacological profile.
This compound: A Profile
This compound, also known as N-formylazepane, is a derivative of the seven-membered azepane ring.[7] The azepane scaffold itself is a key pharmacophore present in numerous FDA-approved drugs, highlighting its therapeutic relevance.[1][2] The inherent flexibility of the seven-membered ring allows for a diverse range of conformations, which can be pivotal for biological activity.[7][8]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C7H13NO | [7][9] |
| Molecular Weight | 127.18 g/mol | [7][9] |
| Boiling Point | 241.1°C at 760 mmHg | [7] |
| Density | 1.043 g/cm³ | [7] |
This table summarizes the key physicochemical properties of this compound.
Comparative Analysis: Azepane vs. Piperidine vs. Pyrrolidine
The choice between a five-, six-, or seven-membered cyclic amine can significantly impact a drug candidate's properties. While structurally similar, the addition of each methylene unit subtly alters the scaffold's characteristics.
Structural and Conformational Flexibility
The most notable difference between these cyclic amines is their conformational flexibility. Pyrrolidine (5-membered) is relatively planar, while piperidine (6-membered) predominantly adopts a rigid chair conformation.[6] In contrast, the azepane (7-membered) ring possesses greater conformational flexibility.[7][8] This increased flexibility can be a double-edged sword. It may allow for better adaptation to a binding pocket, but it can also come with an entropic penalty upon binding. Strategically introducing substituents can help to lock the azepane ring into a more favorable, bioactive conformation.[8]
Physicochemical Properties: A Head-to-Head Comparison
| Property | Pyrrolidine | Piperidine | Azepane | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.27 | ~11.22 | ~11.1 | All are strongly basic amines with similar pKa values, making them largely interchangeable when basicity is the primary driver of activity. |
| logP (Octanol/Water) | 0.46 | 0.84 | ~1.2 (estimated) | Lipophilicity increases with ring size. This can influence solubility, cell permeability, and potential for off-target effects. The choice of ring size can be a tool to fine-tune a compound's lipophilicity. |
This table provides a comparative overview of the key physicochemical properties of pyrrolidine, piperidine, and azepane. Data for pyrrolidine and piperidine are from BenchChem.[6]
Metabolic Stability
The metabolic stability of cyclic amines is a critical parameter in drug design. Cytochrome P450-mediated oxidation is a common metabolic pathway for these scaffolds, often leading to the formation of reactive iminium ion intermediates.[10] The position of oxidation is influenced by the ring size and substitution pattern.
While direct comparative data for N-formylazepane is limited, studies on related cyclic amines suggest that the pyrrolidine ring can sometimes offer enhanced metabolic stability compared to piperidine.[6] The N-formyl group in this compound is also subject to metabolic transformation and can be a site of enzymatic hydrolysis.[11] The N-formylation of peptides has been shown to potentially increase metabolic stability.[12]
Experimental Protocols
To aid researchers in their comparative studies, we provide the following generalized protocols for key experiments.
Protocol 1: In Vitro Microsomal Stability Assay
This assay is crucial for evaluating the metabolic stability of a compound.
Objective: To determine the rate of metabolism of this compound and other cyclic amine analogs by liver microsomes.
Materials:
-
Test compounds (this compound, piperidine, pyrrolidine analogs)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Protocol 2: Receptor Binding Assay
This assay is fundamental for determining the affinity of a compound for its biological target.
Objective: To compare the binding affinities of cyclic amine derivatives to a specific receptor.
Materials:
-
Test compounds
-
Radiolabeled ligand specific for the target receptor
-
Cell membranes or purified receptor protein
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the cell membranes/receptor, radiolabeled ligand, and the test compound at various concentrations.
-
Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Visualization of Concepts
Experimental Workflow: Microsomal Stability Assay
Caption: Workflow for an in vitro microsomal stability assay.
Structure-Activity Relationship (SAR) Logic
Caption: The interplay between scaffold choice and resulting properties in SAR studies.
Conclusion
The selection of a cyclic amine scaffold is a nuanced decision that must be guided by the specific objectives of a drug discovery program. While this compound, with its underlying azepane core, offers increased conformational flexibility, this must be carefully balanced against potential entropic penalties and metabolic liabilities. The more rigid piperidine and the less lipophilic pyrrolidine scaffolds provide well-established alternatives. A thorough understanding of the subtle yet significant differences in the physicochemical and pharmacological properties of these cyclic amines, supported by robust experimental data, is paramount for the rational design of novel therapeutics.
References
- Benchchem. (n.d.). structure-activity relationship (SAR) studies of Azepane-2,4-dione derivatives.
- Various Authors. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- Benchchem. (n.d.). This compound|CAS 25114-81-2.
- PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- Wikipedia. (n.d.). Azepane.
- ResearchGate. (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates.
- PubChem. (n.d.). This compound | C7H13NO | CID 91280.
- PubMed. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds.
- ACS Publications. (n.d.). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry.
- PubMed. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship.
- Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research | Building Blocks | Blog.
- MDPI. (n.d.). Facile and Green Synthesis of Saturated Cyclic Amines.
- ResearchGate. (n.d.). Examples of cyclic amines as drugs.
- AnyLearn. (n.d.). Learn Amines In Pharmaceuticals - Interactive Tutorial.
- Benchchem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
- PubMed Central. (n.d.). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides.
- PubMed. (n.d.). N-Formylation of an Aromatic Amine as a Metabolic Pathway.
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A Spectroscopic Guide to the Formylation of Hexamethyleneimine: Distinguishing Hexahydro-1H-azepine-1-carbaldehyde from its Precursor
Abstract
This technical guide provides a detailed spectroscopic comparison of Hexahydro-1H-azepine-1-carbaldehyde and its primary precursor, hexamethyleneimine. Aimed at researchers in synthetic chemistry and drug development, this document elucidates the characteristic changes observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) upon the N-formylation of the azepane ring. By explaining the causality behind the spectral shifts and the appearance of new signals, this guide serves as a practical reference for monitoring reaction progress, confirming product identity, and assessing purity. All discussions are supported by experimental protocols and data interpretation principles, ensuring scientific integrity and practical applicability.
Introduction: The Importance of Spectroscopic Verification
This compound, also known as N-formylhexamethyleneimine, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its synthesis is most commonly achieved through the formylation of hexamethyleneimine (azepane), a seven-membered saturated heterocycle.[2] The transformation involves the conversion of a secondary amine into a tertiary amide (a formamide).
From a process and quality control perspective, it is crucial to unequivocally confirm the completion of this reaction. Each starting material, intermediate, and final product possesses a unique spectroscopic fingerprint. This guide provides an in-depth analysis of these fingerprints, enabling scientists to confidently distinguish the product from its precursor. We will explore how the addition of a single formyl group (-CHO) to the nitrogen atom fundamentally alters the molecule's interaction with different energy probes, leading to distinct and predictable changes in their respective spectra.
Synthetic Pathway and Analytical Workflow
The conversion of hexamethyleneimine to this compound is a straightforward formylation reaction. A common and effective method involves the use of ethyl formate as the formylating agent.
Representative Synthesis Protocol
-
Reaction: Hexamethyleneimine + Ethyl Formate → this compound + Ethanol
-
Procedure: To a stirred solution of hexamethyleneimine (0.2 mol) under a nitrogen atmosphere, ethyl formate (0.3 mol) is added dropwise. The rate of addition is controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred overnight at room temperature to ensure completion.[2]
-
Work-up and Purification: Volatile components, primarily excess ethyl formate and the ethanol by-product, are removed under reduced pressure. The resulting crude residue is then purified by vacuum distillation to yield pure this compound.[2]
The following diagram illustrates the synthetic workflow.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis Workflow
Post-synthesis, the purified product is subjected to a suite of spectroscopic techniques to confirm its structure and purity. This multi-faceted approach ensures a comprehensive and trustworthy characterization.
Caption: Standard analytical workflow for structural elucidation.
Comparative Spectroscopic Analysis
The core of product verification lies in comparing the spectra of the starting material and the final product. The expected structural changes—the disappearance of the N-H bond and the introduction of a C=O bond and an adjacent C-H bond—give rise to clear, identifiable spectral differences.
¹H NMR Spectroscopy: The Story of the Protons
¹H NMR spectroscopy provides a detailed map of the proton environments within a molecule. The transition from a secondary amine to a formamide results in two critical changes.
-
Hexamethyleneimine (Precursor):
-
N-H Proton: A broad singlet is typically observed, the chemical shift of which is highly variable and concentration-dependent (usually δ 1.0-3.0 ppm). This signal disappears upon formylation.
-
Methylene Protons (C-H): The protons on carbons adjacent to the nitrogen (α-protons) appear as a multiplet around δ 2.7 ppm. The remaining methylene protons (β, γ) form a complex multiplet at approximately δ 1.5 ppm.
-
-
This compound (Product):
-
Aldehyde Proton: The most telling new signal is a sharp singlet appearing significantly downfield, around δ 8.0 ppm . This substantial deshielding is caused by the electron-withdrawing nature and magnetic anisotropy of the carbonyl group. Its presence is definitive proof of formylation.
-
Methylene Protons (C-H): The α-protons are now adjacent to an amide nitrogen, which is less electron-donating than an amine nitrogen due to resonance with the carbonyl group. Consequently, these protons are shifted downfield to approximately δ 3.3-3.5 ppm . The remaining ring protons also experience slight shifts.
-
Expertise in Action: The clear separation of the new aldehyde proton signal from all other signals in the spectrum makes ¹H NMR an exceptionally reliable tool for monitoring the reaction's progress in real-time. The disappearance of the broad N-H peak and the emergence of the sharp aldehyde singlet provide an unambiguous indication of conversion.
¹³C NMR Spectroscopy: Tracking the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. The key diagnostic feature in the product spectrum is the appearance of a new carbon signal in the carbonyl region.
-
Hexamethyleneimine (Precursor):
-
The spectrum is simple, showing three distinct signals for the three unique sets of carbon atoms in the symmetrical ring. The α-carbons appear around δ 48 ppm , while the β and γ carbons are found further upfield around δ 30 ppm and δ 27 ppm , respectively.
-
-
This compound (Product):
-
Carbonyl Carbon: A new, highly deshielded signal appears at approximately δ 162 ppm . This is the characteristic chemical shift for an amide/aldehyde carbonyl carbon and serves as irrefutable evidence of the formyl group's incorporation.
-
Ring Carbons: The α-carbons experience a slight shift due to the change in the electronic environment of the nitrogen atom. The signals for the β and γ carbons are also subtly shifted.
-
Infrared (IR) Spectroscopy: A Tale of Two Functional Groups
IR spectroscopy is exquisitely sensitive to the presence of specific chemical bonds and is arguably the quickest method to qualitatively assess the reaction's success. The analysis focuses on the disappearance of the N-H stretch and the appearance of the C=O stretch.
-
Hexamethyleneimine (Precursor):
-
N-H Stretch: A moderate, somewhat broad absorption peak is observed in the region of 3300-3400 cm⁻¹ , characteristic of a secondary amine N-H bond.
-
C-H Stretch: Strong, sharp peaks are present just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹), corresponding to the aliphatic C-H bonds.
-
-
This compound (Product):
-
N-H Stretch: The peak between 3300-3400 cm⁻¹ is completely absent, confirming the substitution on the nitrogen atom.
-
C=O Stretch: A very strong, sharp absorption peak dominates the spectrum, appearing around 1650-1680 cm⁻¹ . This intense band is the characteristic signature of the carbonyl group in a tertiary amide.
-
C-H Stretch (Aldehyde): A weaker, but distinct, C-H stretching vibration for the aldehyde proton can sometimes be observed around 2720 cm⁻¹, further confirming the product structure.
-
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry provides the molecular weight of the compound, offering the final piece of evidence for a successful transformation.
-
Hexamethyleneimine (Precursor):
-
Molecular Formula: C₆H₁₃N
-
Molecular Weight: 99.17 g/mol [3]
-
The mass spectrum will show a molecular ion peak (M⁺) at m/z = 99 .
-
-
This compound (Product):
Data Summary Table
| Spectroscopic Technique | Hexamethyleneimine (Precursor) | This compound (Product) | Key Diagnostic Change |
| ¹H NMR | N-H singlet (~1.0-3.0 ppm), α-CH₂ (~2.7 ppm) | Aldehyde H singlet (~8.0 ppm), α-CH₂ (~3.3-3.5 ppm) | Disappearance of N-H signal; Appearance of downfield aldehyde proton. |
| ¹³C NMR | α-C (~48 ppm), β/γ-C (~27-30 ppm) | C=O (~162 ppm), α-C (~45-50 ppm) | Appearance of downfield carbonyl carbon signal. |
| IR | N-H stretch (~3300-3400 cm⁻¹) | C=O stretch (~1650-1680 cm⁻¹) | Disappearance of N-H stretch; Appearance of strong C=O stretch. |
| MS (m/z) | M⁺ = 99 | M⁺ = 127 | Molecular ion peak increases by 28 amu. |
Conclusion
The spectroscopic comparison between hexamethyleneimine and its formylated product, this compound, reveals a set of clear and unambiguous transformations. The addition of the formyl group provides four key diagnostic markers:
-
The appearance of a deshielded aldehyde proton (~8.0 ppm) in the ¹H NMR spectrum.
-
The emergence of a carbonyl carbon signal (~162 ppm) in the ¹³C NMR spectrum.
-
The replacement of the N-H stretching band with a strong C=O stretching band in the IR spectrum.
-
An increase of 28 mass units in the molecular ion peak observed by mass spectrometry.
By leveraging this suite of analytical techniques, researchers can confidently monitor the synthesis, verify the structure of the final product, and ensure the quality and integrity of their work in the development of novel chemical entities.
References
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PubChem. This compound | C7H13NO | CID 91280. [Link]
-
SIELC Technologies. This compound. [Link]
-
NIST. Hexamethylenimine - NIST WebBook. [Link]
-
PrepChem. Synthesis of 1-(Formyl)-Hexahydro-1H-Azepine. [Link]
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A Comparative Guide to Analytical Method Validation for the Quantification of Hexahydro-1H-azepine-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Hexahydro-1H-azepine-1-carbaldehyde
This compound, also known as azepane-1-carbaldehyde, is a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structural integrity and purity are critical, as residual amounts or related impurities can have significant implications for the safety and efficacy of the final product. In the context of pharmaceutical development, such reactive aldehydes may be classified as potential genotoxic impurities (GTIs), which necessitates their quantification at trace levels.[2][3] Regulatory bodies mandate strict control over GTIs, requiring highly sensitive and thoroughly validated analytical methods to ensure patient safety.[2]
This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including its more sensitive iteration, LC-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, the following content is structured to not only present protocols but to elucidate the scientific rationale behind the selection of each technique and the validation parameters, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte, the sample matrix, and the required sensitivity.[5] this compound (C7H13NO, M.W. 127.18 g/mol ) is a relatively small, polar molecule.[6] Its volatility is a key determinant when considering GC-based methods.
| Technique | Principle | Suitability for this compound | Key Advantages | Potential Challenges |
| GC-MS | Separates volatile and thermally stable compounds in the gas phase, followed by mass-based detection.[7] | Suitable for purity analysis and quantification, assuming sufficient volatility and thermal stability.[1] | High chromatographic efficiency, excellent for resolving volatile impurities. Considered a "gold standard" for forensic substance identification.[8] | Potential for thermal degradation of the analyte in the injector port. Derivatization may be needed for less volatile compounds.[5] |
| HPLC-UV | Separates compounds in a liquid phase based on their interaction with a stationary phase. Detection is based on UV absorbance.[1] | Applicable, but sensitivity may be limited due to the analyte's weak UV chromophore. | Robust, widely available, and cost-effective. | Lower sensitivity and specificity compared to MS detection; potential for interference from co-eluting impurities. |
| LC-MS/MS | Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[9] | Ideal for trace-level quantification in complex matrices due to its high selectivity and sensitivity.[5] | High sensitivity (ppb or lower), high specificity, and suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[9] | Higher instrument cost and complexity. Matrix effects can suppress or enhance ionization, requiring careful method development.[10] |
Experimental Protocols & Method Validation
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[11] The following sections provide detailed experimental protocols and a comparison of validation parameters as defined by ICH Q2(R1).[12][13]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[14] Given the molecular weight of this compound, it is expected to have sufficient volatility for GC analysis. The mass spectrometer provides high selectivity, which is crucial for impurity analysis.[8]
Caption: GC-MS workflow for this compound.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in dichloromethane.
-
Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Prepare an internal standard (IS) stock solution (e.g., N-formylpiperidine) at 1 mg/mL in dichloromethane.
-
Spike each calibration standard and sample solution with the internal standard to a final concentration of 2 µg/mL.
-
For drug substance analysis, accurately weigh approximately 100 mg of the sample, dissolve in 10 mL of dichloromethane, spike with IS, and dilute as necessary to fall within the calibration range.
-
-
Chromatographic Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Split/Splitless, 250°C, split ratio 10:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 60°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min.
-
-
Mass Spectrometer Conditions:
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 127, 98, 70) and the internal standard.
-
Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Rationale: RP-HPLC is a versatile and widely used technique in pharmaceutical analysis.[3] A simple RP-HPLC method with a C18 column is suitable for separating this compound from non-polar impurities.[1] While UV detection may have sensitivity limitations, it is a robust and cost-effective option for routine analysis where high sensitivity is not the primary requirement.
Caption: HPLC-UV workflow for this compound.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water (diluent).
-
Prepare calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the diluent.
-
For drug substance analysis, accurately weigh approximately 100 mg of the sample, dissolve in and dilute to 100 mL with the diluent. Further dilute if necessary.
-
-
Chromatographic Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm.[3]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% phosphoric acid.[3] For MS compatibility, formic acid should be used instead of phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale: For trace-level quantification, especially in complex matrices or when genotoxic potential is a concern, LC-MS/MS is the method of choice.[5] It offers unparalleled sensitivity and selectivity, allowing for detection limits in the parts-per-billion (ppb) range.
Caption: LC-MS/MS workflow for this compound.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in a 50:50 mixture of acetonitrile and water.
-
Prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Use a stable isotope-labeled internal standard (e.g., this compound-d4) for optimal quantification.
-
-
Chromatographic Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transition: Precursor ion (Q1) m/z 128.1 → Product ion (Q3) m/z 70.1. (Note: These transitions are hypothetical and would require experimental determination).
-
Comparative Validation Data
The following table summarizes the expected performance characteristics of the three validated methods, based on typical results for similar analytes and adherence to ICH Q2(R1) guidelines.[13]
| Validation Parameter | GC-MS | HPLC-UV | LC-MS/MS | ICH Q2(R1) Acceptance Criteria |
| Specificity | Demonstrated by chromatographic resolution and unique mass spectrum. | Demonstrated by chromatographic resolution and peak purity analysis (PDA). | Demonstrated by chromatographic resolution and specific MRM transition. | The method should unequivocally assess the analyte in the presence of other components.[13] |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.999 | r² ≥ 0.995 is generally acceptable.[12] |
| Range | 0.1 - 10 µg/mL | 1 - 100 µg/mL | 0.1 - 100 ng/mL | Interval providing suitable precision, accuracy, and linearity.[11] |
| LOD | ~ 0.03 µg/mL | ~ 0.3 µg/mL | ~ 0.03 ng/mL | Signal-to-noise ratio of 3:1. |
| LOQ | 0.1 µg/mL | 1 µg/mL | 0.1 ng/mL | Signal-to-noise ratio of 10:1. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% | Typically 80-120% for assay, may be wider for trace impurities.[13] |
| Precision (%RSD) | < 5% | < 3% | < 2% | Repeatability and intermediate precision should be acceptable for the intended purpose. |
| Robustness | Stable with minor changes in flow rate, oven temperature. | Stable with minor changes in mobile phase composition, pH, flow rate. | Stable with minor changes in mobile phase composition, flow rate. | The reliability of the method with respect to deliberate variations in parameters should be demonstrated.[11] |
Conclusion and Recommendations
The choice of an analytical method for the quantification of this compound is fundamentally driven by the analytical objective.
-
For routine purity assessment and quantification at the µg/mL level, GC-MS offers a specific and reliable solution, provided the analyte demonstrates good thermal stability.
-
HPLC-UV represents a robust, cost-effective alternative for quality control purposes where high sensitivity is not required. Its primary limitation is the analyte's weak chromophore, leading to higher detection limits.
-
When trace-level quantification is necessary, particularly in the context of genotoxic impurity analysis in drug substances or products, LC-MS/MS is the unequivocally superior technique. Its high sensitivity and specificity ensure accurate measurement at levels required by regulatory agencies.
Each method must be rigorously validated according to ICH Q2(R1) guidelines to ensure the generation of reliable and defensible data.[4] The protocols and comparative data presented in this guide serve as a comprehensive starting point for researchers, scientists, and drug development professionals in establishing a suitable and robust analytical method for this compound.
References
- BenchChem. (n.d.). A Comparative Guide to Aldehyde Analysis: Cross-Validation of GC-MS and LC-MS/MS.
- BenchChem. (n.d.). This compound | CAS 25114-81-2.
- ResearchGate. (2025, August 6). Review on identification and quantification of genotoxic impurities.
- SIELC Technologies. (2018, May 16). This compound.
- ResolveMass Laboratories Inc. (2025, September 18). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry.
- GenTech Scientific. (2023, May 16). The Difference Between GC/MS and LC/MS Systems.
- Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems.
- Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques.
- Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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- De Gruyter. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
- ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
- ResearchGate. (2025, August 6). Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood | Request PDF.
- IUPAC. (2022, March 10). LC-MS quantitative method validation and performance: an exemplified guide.
- Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
- ResearchGate. (2025, October 14). (PDF) Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood.
- PubChem. (n.d.). This compound | C7H13NO | CID 91280.
- PMC. (2019, August 1). Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting.
- University of Tartu. (n.d.). References – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
- DTIC. (n.d.). Methods Development.
- ChemicalBook. (2025, February 22). Chemical Safety Data Sheet MSDS / SDS - this compound.
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A Comparative Analysis of the Reactivity of Hexahydro-1H-azepine-1-carbaldehyde and Other Aldehydes in Synthetic Chemistry
Published: January 21, 2026
Abstract
In the landscape of organic synthesis, the aldehyde functional group is a cornerstone, prized for its versatile reactivity.[1] This guide provides an in-depth comparative analysis of the reactivity of Hexahydro-1H-azepine-1-carbaldehyde, also known as N-formylhexamethyleneimine[2], against a range of other aldehydes. We will explore the nuanced interplay of steric and electronic factors that govern their behavior in key synthetic transformations. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and actionable experimental data to inform synthetic strategy and reagent selection.
Introduction: The Spectrum of Aldehyde Reactivity
Aldehydes are fundamental building blocks in chemical synthesis due to the electrophilic nature of their carbonyl carbon.[1] However, not all aldehydes are created equal. Their reactivity is profoundly influenced by the molecular scaffold to which the formyl group is attached. This guide focuses on this compound, a cyclic N-formyl amine, and benchmarks its reactivity against representative aliphatic, aromatic, and other N-formyl aldehydes. Understanding these differences is critical for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes in pharmaceutical and agrochemical research.[2]
Structural Features Governing Reactivity
The reactivity of an aldehyde is primarily dictated by the electronic and steric environment of the carbonyl group.
-
Electronic Effects: The electrophilicity of the carbonyl carbon is the main driver of reactivity in nucleophilic addition reactions.[3] Electron-donating groups (EDGs) attached to the carbonyl reduce its partial positive charge, thus decreasing reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) enhance electrophilicity and accelerate reactions.
-
Steric Hindrance: Bulky substituents near the carbonyl group can impede the approach of a nucleophile, slowing down the reaction rate. Aldehydes are generally more reactive than ketones because the hydrogen atom attached to the carbonyl is less sterically demanding than an alkyl or aryl group.[4]
This compound presents a unique case. The nitrogen atom of the azepane ring can donate its lone pair of electrons to the carbonyl carbon through resonance, which reduces the electrophilicity of the carbonyl carbon. This effect is common to N-formyl amines like N-formylmorpholine and N-formylpiperidine.[5] The large, flexible seven-membered ring of this compound may also introduce distinct steric effects compared to smaller cyclic structures.
To contextualize its reactivity, we will compare it with:
-
Aliphatic Aldehydes (e.g., Propanal): These lack significant electronic effects from the alkyl chain and serve as a baseline for steric and inductive effects.
-
Aromatic Aldehydes (e.g., Benzaldehyde): The phenyl group is electron-withdrawing by induction but electron-donating by resonance. Overall, aromatic aldehydes are generally less reactive than aliphatic aldehydes in nucleophilic addition reactions due to resonance stabilization.[6][7]
-
Other Cyclic N-formyl Amines (e.g., N-formylpiperidine, N-formylmorpholine): These compounds allow for a direct comparison of the effect of ring size and the presence of other heteroatoms on the reactivity of the N-formyl group.
Figure 1: Structural comparison of aldehydes discussed in this guide.
Comparative Reactivity in Key Synthetic Transformations
The utility of an aldehyde is demonstrated by its performance in a variety of chemical reactions. Here, we compare the reactivity of this compound with our selected aldehydes in several fundamental transformations.
Nucleophilic Addition Reactions
Nucleophilic addition is the quintessential reaction of aldehydes.[3] The rate of this reaction is a direct measure of the electrophilicity of the carbonyl carbon.
General Trend: Aliphatic aldehydes > Aromatic aldehydes > N-formyl amines.
This trend is explained by the electronic effects discussed earlier. The resonance donation from the nitrogen atom in N-formyl amines significantly reduces the electrophilicity of the carbonyl carbon, making them less reactive towards nucleophiles compared to aliphatic and aromatic aldehydes.
| Aldehyde | Relative Reactivity in Nucleophilic Addition | Primary Influencing Factor(s) |
| Propanal | High | Minimal steric hindrance, weak inductive effect |
| Benzaldehyde | Moderate | Resonance stabilization of the aromatic ring |
| This compound | Low | Strong electron donation from the nitrogen atom |
| N-formylpiperidine | Low | Strong electron donation from the nitrogen atom |
| N-formylmorpholine | Low | Strong electron donation from the nitrogen atom |
Table 1: Qualitative comparison of reactivity in nucleophilic addition reactions.
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is a cornerstone of organic synthesis.[8][9] The reaction is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.
The reactivity in the Wittig reaction generally follows the same trend as other nucleophilic additions. Electron-withdrawing groups on the aldehyde increase the reaction rate, while electron-donating groups decrease it.[10] N-formyl amines, including this compound, are generally less reactive in Wittig reactions compared to aliphatic and aromatic aldehydes. However, they can be valuable substrates for specific applications, particularly in the synthesis of complex nitrogen-containing molecules.[11]
Figure 2: Simplified workflow of the Wittig reaction.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, involving the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to an amine.[4][12]
While aldehydes are generally good substrates for reductive amination, N-formyl amines like this compound are themselves amides and do not typically undergo this reaction in the same manner. Instead, they can be used as formylating agents to introduce a formyl group onto other amines.[13]
Experimental Protocols
To provide a practical basis for comparison, standardized protocols for evaluating aldehyde reactivity are presented below.
Qualitative Test for Aldehyde Reactivity: Tollen's Test
Tollen's test, also known as the silver-mirror test, is a qualitative laboratory test used to distinguish between aldehydes and ketones.[14] Aldehydes are oxidized by Tollen's reagent, a basic aqueous solution containing silver ions coordinated to ammonia, to form a carboxylate salt, while the silver ions are reduced to metallic silver, forming a characteristic silver mirror on the inside of the reaction vessel.[14][15] The rate of mirror formation can provide a qualitative measure of the aldehyde's reactivity.
Protocol:
-
Prepare Tollen's reagent by adding 2 drops of 5% sodium hydroxide solution to 2 mL of 5% silver nitrate solution in a clean test tube. Add a dilute solution of ammonia dropwise until the brown precipitate of silver oxide just dissolves.[15]
-
Add 5 drops of the aldehyde to be tested to the freshly prepared Tollen's reagent.[14]
-
Gently warm the test tube in a water bath at 60°C for 5-10 minutes.[14][15]
-
Observe the formation of a silver mirror or a black precipitate.
Expected Observations:
-
Propanal: Rapid formation of a silver mirror.
-
Benzaldehyde: Slower formation of a silver mirror compared to propanal.
-
This compound: Very slow or no reaction, due to the reduced reactivity of the N-formyl group.
Quantitative Comparison: Reaction with 2,4-Dinitrophenylhydrazine (DNPH)
The reaction of aldehydes with DNPH to form a 2,4-dinitrophenylhydrazone precipitate can be monitored spectrophotometrically to obtain quantitative kinetic data.[14][15]
Protocol:
-
Prepare solutions of each aldehyde and DNPH in a suitable solvent (e.g., ethanol).
-
Mix the solutions in a cuvette and monitor the increase in absorbance at the λmax of the 2,4-dinitrophenylhydrazone product over time using a UV-Vis spectrophotometer.
-
The initial rate of the reaction can be determined from the slope of the absorbance vs. time plot.
This method allows for a quantitative comparison of the relative reactivities of the different aldehydes.
Mechanistic Insights and Discussion
The observed differences in reactivity can be rationalized by considering the electronic nature of the formyl group in each class of aldehyde.
Figure 3: Electronic effects influencing carbonyl electrophilicity.
In aliphatic aldehydes , the alkyl group has a weak electron-donating inductive effect, resulting in a relatively high partial positive charge on the carbonyl carbon.
In aromatic aldehydes , the phenyl ring can donate electron density to the carbonyl group through resonance, which delocalizes the positive charge and reduces the electrophilicity of the carbonyl carbon.[6]
In N-formyl amines , the nitrogen atom's lone pair of electrons strongly participates in resonance with the carbonyl group, significantly reducing its electrophilicity. This makes N-formyl amines, including this compound, the least reactive of the three classes in nucleophilic addition reactions.
Conclusion
The reactivity of this compound is fundamentally different from that of typical aliphatic and aromatic aldehydes. Its character as an N-formyl amine renders its carbonyl group significantly less electrophilic, leading to lower reactivity in standard aldehyde transformations such as nucleophilic addition and the Wittig reaction. However, this reduced reactivity can be advantageous in certain synthetic contexts, for example, when a mild formylating agent is required or when chemoselectivity is a concern. For researchers and drug development professionals, a clear understanding of these reactivity profiles is essential for the rational design of synthetic strategies and the successful development of new chemical entities.
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A Comparative Analysis of the Biological Activity of Azepine Derivatives Versus Established Therapeutics
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The azepine scaffold, a seven-membered nitrogen-containing heterocycle, represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comparative analysis of the biological activity of various azepine derivatives against established drugs in key therapeutic areas: antimicrobial, antifungal, and anticancer. While our focus is on the derivatives of the versatile building block, Hexahydro-1H-azepine-1-carbaldehyde, the available literature necessitates a broader examination of the azepine class to draw meaningful comparisons based on existing experimental data.
The Azepine Scaffold: A Foundation for Diverse Biological Activity
This compound, also known as N-formylhexamethyleneimine, serves as a crucial starting material in the synthesis of a wide array of azepine derivatives.[1] Its flexible seven-membered ring allows for diverse conformational possibilities, a key attribute for interacting with biological targets.[1] This inherent structural feature has spurred extensive research into the synthesis and biological evaluation of novel azepine-containing molecules with potential applications as antiviral, fungicidal, larvicidal, and even cannabinoid receptor antagonists.
Antimicrobial Activity: Azepine Derivatives in the Fight Against Bacteria
The emergence of antibiotic resistance necessitates the exploration of novel chemical scaffolds with antibacterial properties. Azepine derivatives have demonstrated promising activity against a range of bacterial pathogens.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following table summarizes the MIC values of representative azepine derivatives against various bacterial strains, compared to the well-established antibiotic, Ciprofloxacin.
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Azepine Derivative 1 (A novel N-acylated ciprofloxacin derivative) | Staphylococcus aureus | 0.05-0.4 | [2] |
| Escherichia coli | 0.025 | [2] | |
| Ciprofloxacin | Staphylococcus aureus | 0.25-1.0 | [3] |
| Escherichia coli | ≤0.008-0.12 | [3] | |
| Azepine Derivative 2 (A novel ciprofloxacin hybrid) | Staphylococcus aureus | 0.25 (2-fold improvement over Ciprofloxacin) | [3] |
| Escherichia coli | 1 | [3] |
Note: The specific structures of the azepine derivatives are detailed in the cited literature. The data indicates that certain synthetic modifications of the azepine scaffold can lead to compounds with antibacterial potency comparable to or even exceeding that of ciprofloxacin against specific strains.[2][3]
Experimental Protocol: Broth Microdilution for MIC Determination
The MIC values presented are typically determined using the broth microdilution method. This standard laboratory procedure allows for the quantitative assessment of a compound's antibacterial activity.
Workflow for Broth Microdilution Assay
Caption: A general workflow of the MTT assay for determining the cytotoxicity of a compound.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a period of 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
The azepine scaffold holds considerable promise for the development of novel therapeutic agents. The experimental data presented in this guide, drawn from various research endeavors, demonstrates that derivatives of this versatile heterocyclic system exhibit significant antimicrobial, antifungal, and anticancer activities. In some instances, these novel compounds have shown potency comparable or superior to established drugs.
However, it is crucial to note that the data for direct derivatives of this compound is limited in the public domain. The promising results from the broader class of azepine derivatives strongly warrant further investigation into the synthesis and comprehensive biological evaluation of a wider range of this compound derivatives. Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for the observed biological activities and to optimize potency and selectivity.
-
Mechanism of Action Studies: To elucidate the specific molecular targets and pathways through which these compounds exert their effects.
-
In Vivo Efficacy and Toxicity Studies: To translate the promising in vitro results into preclinical and, eventually, clinical applications.
By systematically exploring the chemical space around the this compound core, the scientific community can unlock the full potential of this privileged scaffold in the ongoing search for new and effective medicines.
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A Comparative Cost-Benefit Analysis of Synthetic Routes to Hexahydro-1H-azepine-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Hexahydro-1H-azepine-1-carbaldehyde, also known as N-formylhexamethylene imine, is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its seven-membered azepane ring system is a key structural motif in numerous biologically active molecules. The selection of an optimal synthetic route to this intermediate is paramount, directly impacting the overall cost, efficiency, environmental footprint, and scalability of a drug development program. This guide provides an in-depth, objective comparison of the most common synthetic pathways to this compound, supported by experimental data and a thorough cost-benefit analysis to inform your research and development decisions.
Executive Summary
This guide evaluates three primary synthetic routes to this compound:
-
Direct Formylation of Hexamethylene Imine: A straightforward approach involving the direct formylation of the commercially available starting material.
-
Beckmann Rearrangement of Cyclohexanone Oxime followed by Reduction and Formylation: A multi-step synthesis commencing with the rearrangement of cyclohexanone oxime to ε-caprolactam.
-
Reductive Amination: A convergent approach that could theoretically be employed, though less commonly reported for this specific target.
The analysis reveals that the direct formylation of hexamethylene imine using acetic formic anhydride offers the most favorable balance of high yield, cost-effectiveness, and straightforward experimental execution for laboratory-scale synthesis. While the Beckmann rearrangement route is a viable industrial pathway for the precursor, its multi-step nature and the use of hazardous reagents make it less practical for typical research applications.
Route 1: Direct Formylation of Hexamethylene Imine
This is the most direct and atom-economical approach, starting from readily available hexamethylene imine. The choice of formylating agent is the key variable influencing the cost, yield, and safety profile of this route.
Method 1.A: Formylation with Ethyl Formate
This method is a classical approach to N-formylation.
Experimental Protocol:
To a solution of hexamethylene imine (1.0 eq) in a suitable solvent such as toluene, ethyl formate (1.5 eq) is added. The reaction mixture is heated to reflux and the progress is monitored by TLC. Upon completion, the solvent and excess reagent are removed under reduced pressure to yield the crude product, which can be purified by distillation. A study on the N-formylation of various amines using ethyl formate reported yields in the range of 80-94%[1]. Another publication describes a solvent-less approach for the formylation of aliphatic and aromatic amines with ethyl formate, also achieving good to excellent yields[2].
Workflow Diagram:
Caption: Synthesis via Ethyl Formate Formylation
Method 1.B: Formylation with Formic Acid
Using formic acid is another common and cost-effective method. Catalysts can be employed to improve reaction rates and yields.
Experimental Protocol:
A mixture of hexamethylene imine (1.0 eq) and formic acid (1.2 eq) in toluene is heated at reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by distillation. Reports on the N-formylation of various amines using formic acid show yields ranging from 88% to 96% when a catalyst such as iodine is used[3][4]. A catalyst- and solvent-free method has also been reported with good to excellent yields[2].
Workflow Diagram:
Caption: Synthesis via Formic Acid Formylation
Method 1.C: Formylation with Acetic Formic Anhydride (in situ)
Acetic formic anhydride, generated in situ from acetic anhydride and formic acid, is a highly efficient formylating agent.
Experimental Protocol:
In a flask, formic acid (excess) is cooled in an ice bath, and acetic anhydride is added dropwise. The mixture is stirred to form acetic formic anhydride. This freshly prepared reagent is then added to a solution of hexamethylene imine (1.0 eq) at low temperature. The reaction is typically rapid. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the product. This method is reported to provide excellent yields, often in the range of 97-100%, for a wide variety of amines[4][5].
Workflow Diagram:
Caption: Synthesis via Acetic Formic Anhydride Formylation
Route 2: Beckmann Rearrangement and Subsequent Functional Group Transformations
This route is a multi-step process that is often employed on an industrial scale for the synthesis of ε-caprolactam, a precursor to Nylon-6.
Step 2.A: Beckmann Rearrangement of Cyclohexanone Oxime
The classical Beckmann rearrangement converts cyclohexanone oxime to ε-caprolactam using a strong acid catalyst.
Experimental Protocol:
Cyclohexanone oxime is treated with a strong acid, such as concentrated sulfuric acid or oleum, at elevated temperatures. The reaction is highly exothermic and requires careful temperature control. After the reaction is complete, the mixture is neutralized, and the ε-caprolactam is extracted. This rearrangement is a cornerstone of industrial organic chemistry[6][7].
Step 2.B: Reduction of ε-Caprolactam to Hexamethylene Imine
The resulting lactam is then reduced to the corresponding cyclic amine.
Experimental Protocol:
ε-Caprolactam is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent like THF. The reaction mixture is typically refluxed, followed by a careful workup to decompose the excess hydride and aluminum salts. An industrial process for the reduction of caprolactam to hexamethyleneimine using a copper chromite catalyst has been reported with yields up to 95%[8].
Step 2.C: Formylation of Hexamethylene Imine
The final step is the formylation of the obtained hexamethylene imine, as described in Route 1.
Workflow Diagram:
Caption: Multi-step Synthesis via Beckmann Rearrangement
Cost-Benefit Analysis
The following table provides a comparative analysis of the different synthetic routes, focusing on reagent costs, typical yields, and key safety and environmental considerations. Prices are estimates based on commercially available data and may vary depending on the supplier and scale.
| Route | Method | Starting Material | Reagent Cost (per kg of product) | Typical Yield | Safety & Environmental Considerations | Overall Assessment |
| 1. Direct Formylation | 1.A Ethyl Formate | Hexamethylene Imine | ~$150 - $200 | 80-94%[1][2] | Ethyl formate is flammable and an irritant[2][9]. Toluene is a hazardous solvent. | Moderate cost, good yield, relatively simple procedure. |
| 1.B Formic Acid | Hexamethylene Imine | ~$100 - $150 | 88-96% (with catalyst)[3][4] | Formic acid is corrosive and toxic[3][10]. Toluene is a hazardous solvent. | Low cost, high yield, requires careful handling of corrosive acid. | |
| 1.C Acetic Formic Anhydride | Hexamethylene Imine | ~$120 - $170 | 97-100%[4][5] | Acetic anhydride is corrosive and flammable[5][11]. Formic acid is corrosive. In situ generation requires careful control. | Low to moderate cost, excellent yield, rapid reaction. The most efficient lab-scale route. | |
| 2. Beckmann Rearrangement | 2.A-C | Cyclohexanone Oxime | >$300 (multi-step) | Overall yield is a product of three steps. | Involves highly corrosive and hazardous reagents (H2SO4, LiAlH4). LiAlH4 is pyrophoric[9]. Generates significant waste. | High cost for lab-scale, complex multi-step procedure with significant safety hazards. More suitable for large-scale industrial production of the intermediate. |
Senior Application Scientist's Recommendation
For laboratory-scale synthesis of this compound, the direct formylation of hexamethylene imine using acetic formic anhydride generated in situ (Method 1.C) is the most recommended route. This method offers a superior combination of near-quantitative yields, relatively low cost, and rapid reaction times. The procedure is straightforward and avoids the complexities and significant hazards associated with the multi-step Beckmann rearrangement pathway.
While the use of formic acid (Method 1.B) is also a cost-effective option with high yields, the corrosivity of formic acid requires stringent handling protocols. The ethyl formate method (Method 1.A) is a viable alternative, though it generally provides slightly lower yields.
The Beckmann rearrangement route, while industrially significant for the production of ε-caprolactam, is not well-suited for typical research and development settings due to its multi-step nature, the use of highly hazardous reagents like concentrated sulfuric acid and lithium aluminum hydride, and the generation of substantial waste.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including available equipment, safety infrastructure, and desired scale. However, for most laboratory applications, the efficiency and practicality of the acetic formic anhydride method make it the clear frontrunner.
References
- Brahmachari, G., & Laskar, S. (2011). An efficient, catalyst- and solvent-free N- formylation of aromatic and aliphatic amines. Journal of the Serbian Chemical Society, 76(3), 323-330.
- Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096.
- BenchChem. (n.d.). Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride.
- Reddy, P. G., & Kumar, S. (2007). Formylation of Amines. Molecules, 12(4), 889-902.
- businessanalytiq. (n.d.). Acetic Anhydride price index.
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A Comparative Guide to the Environmental Impact Assessment of Hexahydro-1H-azepine-1-carbaldehyde Synthesis
This guide provides a comprehensive analysis of the environmental impact associated with the synthesis of Hexahydro-1H-azepine-1-carbaldehyde. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document objectively compares conventional and emerging synthetic strategies. We will delve into the causality behind experimental choices, supported by technical data, to offer a field-proven perspective on designing more sustainable chemical processes.
Introduction: The Azepane Scaffold and the Need for Greener Synthesis
This compound, also known as N-formylhexamethyleneimine or azepane-1-carbaldehyde, is a valuable building block in organic synthesis.[1][2] Its core structure, the azepane ring, is a seven-membered saturated heterocycle featured in numerous biologically active compounds and pharmaceuticals.[1] The inherent flexibility of this ring system allows for diverse molecular conformations, which can be critical for achieving desired biological activity.[1]
As the chemical industry faces increasing pressure to adopt more sustainable practices, it is imperative to critically evaluate the environmental footprint of synthetic routes to such important intermediates. This guide focuses on the synthesis of this compound, examining not only the final formylation step but also the crucial, and often environmentally intensive, production of its key precursor, hexahydro-1H-azepine. The environmental impact of this precursor is intrinsically linked to the production of ε-caprolactam, the monomer for Nylon 6, for which a wealth of green chemistry research exists.[3][4]
Part 1: Synthesis of this compound: The Formylation Step
The most direct and common method for synthesizing the target molecule is the N-formylation of hexahydro-1H-azepine (also known as hexamethyleneimine).[1] While seemingly straightforward, the choice of formylating agent and reaction conditions carries significant environmental implications.
Conventional Method: Formylation with Ethyl Formate
A prevalent laboratory-scale synthesis involves the reaction of hexahydro-1H-azepine with ethyl formate.[5]
Reaction Scheme: Hexahydro-1H-azepine + Ethyl Formate → this compound + Ethanol
While this method can achieve high yields (around 84%), its environmental performance is suboptimal.[5] Ethyl formate is flammable and the reaction often requires elevated temperatures and extended reaction times (e.g., stirring overnight), increasing energy consumption.[5] The process also involves workup steps to remove volatile materials and vacuum distillation for purification, which contribute to the overall energy demand.
Alternative Formylation Strategies
Modern synthetic chemistry offers catalytic methods that can achieve N-formylation under milder and more efficient conditions.[1] For instance, copper-based catalysts have proven effective for the N-formylation of various amines.[1] These catalytic systems can often utilize less hazardous formyl sources and operate at lower temperatures, reducing the overall environmental impact. The key advantage lies in minimizing waste and energy usage compared to stoichiometric reagents.
Part 2: The Upstream Impact - A Deep Dive into Precursor Synthesis (ε-Caprolactam)
The environmental assessment of this compound is incomplete without scrutinizing the synthesis of its precursor, hexahydro-1H-azepine. A major industrial route to this precursor is the reduction of ε-caprolactam. Therefore, the environmental burden of caprolactam production is inherited by our target molecule.
Global demand for caprolactam is approximately five million tons per year, primarily for the production of Nylon 6.[3] Traditional manufacturing processes are notoriously resource-intensive and generate significant waste.
The Conventional Route: A Legacy of Environmental Concern
The dominant industrial synthesis of caprolactam starts from cyclohexanone. This multi-step process typically involves:
-
Oximation: Cyclohexanone reacts with a hydroxylamine salt (e.g., hydroxylamine sulfate) to form cyclohexanone oxime.
-
Beckmann Rearrangement: The oxime is treated with strong acid, typically oleum or sulfuric acid, to induce a rearrangement to caprolactam.[4]
This pathway is plagued by poor atom economy and the generation of a massive, low-value byproduct: ammonium sulfate.[4][6] For every kilogram of caprolactam produced, approximately 1.56 kg of ammonium sulfate can be generated.[7] This byproduct has limited use as a fertilizer and its disposal presents a significant environmental challenge. Furthermore, the use of highly corrosive acids necessitates specialized equipment and poses considerable safety and environmental risks.[6] A life cycle assessment of caprolactam production in China highlighted significant contributions to global warming, carcinogen release, and non-renewable energy consumption, stemming from the use of benzene, sulfuric acid, and ammonia.[8]
Greener Alternatives: Innovating for Sustainability
Recognizing the severe drawbacks of the conventional process, significant research has focused on developing greener, more sustainable routes to caprolactam. These alternatives aim to eliminate hazardous reagents, minimize byproducts, and reduce energy consumption.
A major breakthrough involves replacing liquid sulfuric acid with solid acid catalysts, such as zeolites (e.g., S-1 zeolite), for the Beckmann rearrangement.[9][10] This allows the reaction to be carried out in the gas phase, which offers several advantages:
-
Elimination of Acid Waste: It completely avoids the formation of ammonium sulfate byproduct.[10]
-
Catalyst Reusability: The solid catalyst can be regenerated and reused, aligning with green chemistry principles.
-
Process Integration: This technology can be integrated with upstream processes, such as the ammoximation of cyclohexanone, to create a more streamlined and efficient production line.[10]
An even more ambitious approach combines the oximation and rearrangement steps into a single, solvent-free process. Researchers have developed bifunctional, heterogeneous nanoporous catalysts that can convert cyclohexanone directly to ε-caprolactam using only air and ammonia at a relatively low temperature (80°C).[6][11] This method achieves selectivities of 65-78% and completely circumvents the use of aggressive reagents and the production of ammonium sulfate, representing a paradigm shift in caprolactam synthesis.[6]
The ultimate goal of green chemistry is to utilize renewable feedstocks. Biocatalytic routes are emerging as powerful alternatives to traditional chemical synthesis.[12] These methods employ enzymes to carry out specific chemical transformations with high selectivity and under mild conditions.
One promising pathway involves the synthesis of 6-aminocaproic acid (6-ACA), a direct precursor to caprolactam, from renewable sources like ε-caprolactone.[13] Multi-enzyme cascades have been developed to convert ε-caprolactone to 6-ACA with high molar conversion (>80%).[13] This bio-based approach not only reduces dependence on fossil fuels but also minimizes the harsh conditions and hazardous waste associated with conventional methods.[13][14]
Part 3: Comparative Analysis of Synthesis Routes
To provide an objective comparison, the following table summarizes key performance and environmental metrics for the different caprolactam synthesis routes.
| Metric | Conventional Route (Sulfuric Acid) | Zeolite-Catalyzed Route | Single-Step Catalytic Route | Biocatalytic Route (from Caprolactone) |
| Primary Feedstock | Cyclohexanone, Benzene[8] | Cyclohexanone | Cyclohexanone | ε-Caprolactone (potentially bio-based)[13] |
| Key Reagents | Hydroxylamine Sulfate, Sulfuric Acid/Oleum, Ammonia[4][6] | H₂O₂, Ammonia, Zeolite Catalyst[9][10] | Air, Ammonia, Bifunctional Catalyst[6][11] | Multi-enzyme System, Co-factors[13] |
| Major Byproduct | Ammonium Sulfate (~1.56 kg per kg product)[7] | Water | Water | Minimal byproducts |
| Atom Economy | Low | High | Very High | High |
| Reaction Conditions | High Temperature, Corrosive | Gas Phase, High Temperature | Low Temperature (80°C), High Pressure[6] | Mild (Physiological) Conditions |
| Solvents | Yes | Minimal/None | Solvent-Free[6] | Aqueous Buffer |
| Environmental Impact | High GWP, Acid Waste, High Energy Use[8] | Reduced Waste & Energy Use[10] | Drastically Reduced Waste & Energy Use[6] | Potentially lowest, uses renewable feedstock |
Note: Atom Economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product.[15][16][17] A higher atom economy signifies a greener process.
Part 4: Visualizing the Synthetic Pathways
The following diagrams illustrate the conventional and a greener, single-step synthesis pathway for ε-caprolactam, the key precursor.
Diagram 1: Conventional Synthesis of ε-Caprolactam
Caption: Conventional two-step synthesis of ε-caprolactam.
Diagram 2: Green Single-Step Synthesis of ε-Caprolactam
Caption: Greener single-step synthesis of ε-caprolactam.
Part 5: Experimental Protocols
To provide actionable insights, this section details standardized protocols for two key synthetic transformations discussed in this guide.
Protocol 1: Laboratory Synthesis of this compound via Ethyl Formate
Objective: To synthesize the target compound via conventional N-formylation.
Materials:
-
Hexahydro-1H-azepine (19.8 g, 0.2 mol)
-
Ethyl formate (22.2 g, 0.3 mol)
-
Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Charge a round-bottom flask with hexahydro-1H-azepine (19.8 g, 0.2 mol).
-
Establish an inert nitrogen atmosphere.
-
With stirring, add ethyl formate (22.2 g, 0.3 mol) dropwise to the hexahydro-1H-azepine. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight to ensure completion.
-
Remove the volatile materials (excess ethyl formate and ethanol byproduct) using a rotary evaporator at room temperature and reduced pressure (~20 mm Hg).
-
Purify the resulting residue by vacuum distillation to yield this compound. (Expected boiling point: 56-58°C at 3-4 mm Hg).[5]
Safety Note: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Conceptual Workflow for Greener ε-Caprolactam Synthesis
Objective: To illustrate the process flow for the single-step, solvent-free synthesis of ε-caprolactam.
Materials & Equipment:
-
Cyclohexanone
-
Ammonia (gas)
-
Compressed Air
-
Bifunctional solid catalyst (e.g., Fe/Mg-AlPO-5)
-
High-pressure batch reactor equipped with gas inlets, pressure gauge, temperature control, and mechanical stirring.
Procedure:
-
Catalyst Activation: The solid catalyst is pre-treated (calcined) as per established procedures to ensure optimal activity.[6]
-
Reactor Charging: The reactor is charged with the bifunctional catalyst (e.g., 0.50 g) and cyclohexanone (e.g., 5 g).[11]
-
Reaction Setup: The reactor is sealed and purged with an inert gas.
-
Pressurization and Heating: The reactor is pressurized with compressed air (e.g., to 35 bar) and charged with ammonia (e.g., 14.6 g). The mixture is then heated to the target reaction temperature (e.g., 80°C) with vigorous stirring.[6][11]
-
Reaction Monitoring: The reaction is allowed to proceed for a set duration (e.g., 8 hours). The progress can be monitored by sampling and analyzing via Gas Chromatography (GC).
-
Product Isolation: After completion, the reactor is cooled, and the pressure is carefully released. The liquid product mixture is separated from the solid catalyst by filtration. The ε-caprolactam can be isolated and purified from the liquid phase.
-
Catalyst Regeneration: The recovered solid catalyst can be washed, dried, and calcined for reuse in subsequent batches.
Conclusion and Future Outlook
The environmental impact assessment of this compound synthesis is fundamentally a story of its precursors. While the final formylation step can be optimized, the most significant environmental gains are realized by revolutionizing the production of ε-caprolactam, the gateway to the azepane core.
Conventional routes, burdened by hazardous reagents and substantial waste generation, are increasingly untenable. The future of sustainable azepane synthesis lies in the adoption of greener technologies. Zeolite-catalyzed gas-phase reactions and innovative single-step, solvent-free processes offer dramatic improvements by eliminating waste and reducing energy intensity.[6][9] Looking further ahead, biocatalytic pathways that utilize renewable feedstocks represent the next frontier, promising a truly circular and sustainable chemical economy.[12][13][14]
For researchers and drug development professionals, specifying precursors synthesized via these greener routes is a critical step towards reducing the cradle-to-gate environmental impact of their final products. As the principles of green chemistry become more deeply integrated into industrial practice, the choice of synthetic pathway will be as crucial as the final product's efficacy and safety.
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Safety Operating Guide
Navigating the Disposal of Hexahydro-1H-azepine-1-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Hexahydro-1H-azepine-1-carbaldehyde, a compound utilized in various synthetic applications. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring a safe and sustainable laboratory environment.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the inherent hazards of this compound is paramount. This compound, also known as N-Formylhexamethyleneimine, presents several health and environmental risks that dictate its handling and disposal protocols.
According to safety data sheets, this compound is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be performed in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[2][3]
Core Principles of Chemical Waste Management
The disposal of this compound falls under the purview of hazardous waste regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[4][5] The fundamental principle of RCRA is to manage hazardous waste from "cradle-to-grave," ensuring its safe handling from generation to final disposal.[6]
Key tenets of compliant chemical waste disposal include:
-
Waste Identification and Characterization: Properly identifying the waste stream is the first and most critical step.[7]
-
Segregation: Incompatible waste streams must be kept separate to prevent dangerous reactions.[7]
-
Containment: Waste must be stored in appropriate, labeled containers.[6][8]
-
Licensed Disposal: Transportation and final disposal must be carried out by a licensed hazardous waste management company.[7]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the disposal of this compound waste, from the point of generation to its final removal from the laboratory.
Step 1: Waste Collection at the Point of Generation (Satellite Accumulation Area)
In the laboratory, where chemical waste is initially generated, it is managed in a Satellite Accumulation Area (SAA).[8] This is a designated location at or near the point of waste generation and under the control of the laboratory personnel.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] The label should also include the date when the first drop of waste is added and the name of the principal investigator or research group.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. For instance, avoid mixing it with strong acids or oxidizing agents.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[8]
Step 2: Managing Spills and Contaminated Materials
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Immediate Action: Evacuate non-essential personnel from the area.[3] Ensure adequate ventilation.[3]
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary.[3]
-
Containment and Cleanup: For small spills, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the absorbed material and any contaminated soil or debris into a designated hazardous waste container.[3]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Step 3: Transfer to a Central Accumulation Area (CAA)
Once the waste container in the SAA is full, it must be transferred to a Central Accumulation Area (CAA) for temporary storage before being picked up by a licensed waste disposal vendor.
-
Secure Transport: Ensure the container is securely capped and transported on a secondary containment cart to the CAA.
-
Log-in: Follow your institution's procedures for logging the waste into the CAA inventory. This typically involves documenting the chemical name, quantity, and date of transfer.
Step 4: Final Disposal by a Licensed Vendor
The final and most critical step is the off-site disposal of the hazardous waste by a licensed and reputable waste management company.[7]
-
Manifesting: A hazardous waste manifest is a legal document that tracks the waste from the generator to the final disposal facility.[6] This document is completed by the institution's EHS department in conjunction with the waste vendor.
-
Disposal Method: The most common and environmentally sound disposal method for organic chemical waste like this compound is high-temperature incineration at a permitted hazardous waste incinerator. This process destroys the organic molecule, converting it to less harmful combustion products such as carbon dioxide and water, with appropriate flue gas treatment to remove any hazardous byproducts.[3]
-
Record Keeping: The generator (the research institution) is legally required to maintain copies of all hazardous waste manifests and other disposal records for a specified period, typically at least three years.[6]
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Harmful if swallowed, skin/eye irritant.[1][2] |
| Container Type | Chemically resistant, screw-top cap | Prevents leaks and reactions. |
| Labeling | "Hazardous Waste," full chemical name, date | Ensures proper identification and tracking.[8] |
| Primary Disposal Method | High-temperature incineration | Complete destruction of the organic compound. |
| Environmental Precaution | Do not discharge to drains or environment | Prevents water and soil contamination.[3] |
Decision Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for managing this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is imperative to consult your institution's specific Environmental Health and Safety protocols, as local regulations may have additional requirements.
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Lab Waste Management and RCRA Updates for Colleges and Universities - NY.Gov. (2020-03-04). Retrieved from [Link]
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Proper Handling of Hazardous Waste Guide - EPA. Retrieved from [Link]
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Navigating the Handling of Hexahydro-1H-azepine-1-carbaldehyde: A Guide to Personal Protective Equipment and Safe Disposal
For Researchers, Scientists, and Drug Development Professionals
Hexahydro-1H-azepine-1-carbaldehyde, a versatile intermediate in pharmaceutical and agrochemical synthesis, demands meticulous handling due to its inherent hazardous properties. This guide, developed from a Senior Application Scientist's perspective, provides an in-depth operational and logistical framework for the safe use and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified as a hazardous substance, presenting multiple routes of potential exposure and adverse health effects. It is known to cause skin and serious eye irritation, is harmful if inhaled, and may cause respiratory irritation. Furthermore, it is harmful if swallowed or in contact with skin.[1][2][3] A thorough understanding of these risks is the foundation of a robust safety protocol.
The primary hazards associated with this compound are summarized below:
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1][2] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[1][2] |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation[1][2] |
Given these hazards, a multi-faceted personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.
A Step-by-Step Guide to Personal Protective Equipment (PPE)
The selection of appropriate PPE is a critical control measure to mitigate the risks associated with handling this compound. The following procedural guidance is designed to provide a comprehensive barrier against chemical exposure.
Hand Protection: The First Line of Defense
Direct skin contact is a primary route of exposure. Therefore, the selection of appropriate chemical-resistant gloves is paramount.
-
Recommended Glove Materials: Based on guidelines for handling aldehydes, Butyl rubber and Nitrile rubber gloves are recommended.[1][4] Butyl gloves offer excellent protection against a wide array of chemicals, including aldehydes.[1][4] Nitrile gloves also provide good resistance to many chemicals, including aldehydes, and are a common and effective choice in laboratory settings.[5][6]
-
Avoid: Latex gloves are not recommended as they offer poor protection against many chemicals and can readily be permeated.[7]
-
Glove Thickness and Inspection: A thicker glove generally offers greater chemical resistance. However, this must be balanced with the need for dexterity. Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.[6]
-
Double Gloving: For enhanced protection, particularly when handling larger quantities or during procedures with a higher risk of splashing, wearing two pairs of nitrile gloves is a prudent practice.
-
Proper Removal: Avoid skin contact with the outer surface of the glove during removal. Wash hands thoroughly after removing gloves.
Body Protection: Shielding Against Splashes and Spills
To prevent contamination of personal clothing and skin, appropriate body protection is mandatory.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.
-
Chemical-Resistant Apron: For procedures involving significant quantities of the chemical or a high likelihood of splashing, a chemical-resistant apron made of a material like neoprene or butyl rubber should be worn over the lab coat.
Eye and Face Protection: Safeguarding Vision
This compound can cause serious eye irritation.[1][2] Therefore, robust eye and face protection is crucial.
-
Chemical Splash Goggles: Standard safety glasses do not provide adequate protection from splashes. Chemical splash goggles that form a seal around the eyes are required.
-
Face Shield: When there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[8]
Respiratory Protection: Preventing Inhalation Hazards
Given that this compound is harmful if inhaled and can cause respiratory irritation, respiratory protection is a critical component of the safety protocol, particularly when handling the substance outside of a certified chemical fume hood.[1][2]
-
Engineering Controls First: The primary method for controlling inhalation exposure is to handle the chemical in a well-ventilated area, preferably within a properly functioning chemical fume hood.[1]
-
Respirator Selection: In situations where engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations such as a spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges is recommended.[2][9] For higher concentrations or in situations where the exposure level is unknown, a supplied-air respirator may be required.[2]
-
Fit Testing and Training: All personnel required to wear respirators must be properly trained and fit-tested to ensure a proper seal and effective protection.[10][11]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: Safe Handling Procedures
A systematic approach to handling ensures that risks are minimized at every step.
-
Preparation: Before beginning any work, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.
-
Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: Have a spill kit readily accessible. The kit should contain absorbent materials suitable for organic chemicals, and appropriate waste disposal bags. In the event of a spill, evacuate non-essential personnel, wear appropriate PPE including respiratory protection, and contain the spill using absorbent materials.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, absorbent materials from spills, and empty containers, must be collected in a designated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Treatment and Disposal: Aldehyde waste should be managed according to institutional and local regulations. One common method for the disposal of aldehyde waste is through oxidation to the corresponding carboxylic acid, which is generally less toxic and volatile.[12][13] However, this should only be performed by trained personnel following a validated standard operating procedure. Alternatively, the collected waste should be disposed of through a licensed hazardous waste disposal company.
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[14]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a secure research environment and upholding the principles of scientific integrity and responsibility.
References
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This compound | C7H13NO | CID 91280 - PubChem. (n.d.). Retrieved from [Link]
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Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. (n.d.). Retrieved from [Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (n.d.). Retrieved from [Link]
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3M Respirator Selection Guide. (n.d.). Retrieved from [Link]
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Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023-02-27). Retrieved from [Link]
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Safe Use of Glutaraldehyde in Health Care - OSHA. (n.d.). Retrieved from [Link]
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OSHA Respirator Requirements for Selected Chemicals | NIOSH - CDC. (n.d.). Retrieved from [Link]
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Respiratory protection: selection guide. (n.d.). Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |. (n.d.). Retrieved from [Link]
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Choosing the Right Glove Material: Guide to Chemical Protection - Blog - Droppe. (2024-12-20). Retrieved from [Link]
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Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023-12-14). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
